molecular formula C7H15NO B3232101 2-Ethyloxan-4-amine CAS No. 1334147-26-0

2-Ethyloxan-4-amine

Cat. No.: B3232101
CAS No.: 1334147-26-0
M. Wt: 129.2 g/mol
InChI Key: UXZVPCXTWGZXHH-UHFFFAOYSA-N
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Description

2-Ethyloxan-4-amine is a chemical compound offered as a research reagent. It features an amine group attached to the 4-position of a 2-ethyloxane ring, making it a potential building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the exploration of new pharmaceutical agents, materials science, and as a precursor for more complex molecular structures. Specific details regarding its mechanism of action, solubility, and spectral data should be confirmed from experimental results. This product is strictly for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use. Proper safety protocols should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZVPCXTWGZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-26-0
Record name 2-ethyloxan-4-amine
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Foundational & Exploratory

2-Ethyloxan-4-amine: Structural Architecture, Synthesis, and Medicinal Utility

[1][2]

Executive Summary

2-Ethyloxan-4-amine (CAS: 211814-15-2 / 1334147-26-0), systematically known as 2-ethyltetrahydro-2H-pyran-4-amine , represents a critical saturated oxygen heterocycle in modern drug discovery.[1] Unlike simple piperidines or morpholines, the tetrahydropyran (oxane) scaffold offers unique physicochemical properties—specifically lowered basicity and altered lipophilicity—making it an ideal bioisostere for cyclic amines in central nervous system (CNS) and kinase inhibitor programs.[1]

This guide analyzes the molecule’s stereochemical complexity, industrial synthesis via the Prins cyclization manifold, and its validated role as a pharmacophore in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease.[1]

Chemical Identity and Stereochemical Dynamics[1][2]

Structural Definition

The molecule consists of a six-membered saturated ether ring (oxane/tetrahydropyran) substituted with an ethyl group at the C2 position and a primary amine at the C4 position.[1]

PropertyData
IUPAC Name 2-ethyltetrahydro-2H-pyran-4-amine
Common Name 2-Ethyloxan-4-amine
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CCC1CC(N)CCO1
LogP (Calc) 0.3 – 0.6 (Low Lipophilicity)
pKa (Calc) ~10.5 (Typical primary amine)
Topological Polar Surface Area 35.3 Ų
Stereoisomerism and Conformation

The 1,3-relationship between the C2-ethyl and C4-amine substituents generates two diastereomers: Cis and Trans .[1]

  • Cis-isomer ((2R,4S) / (2S,4R)): In the lowest energy chair conformation, the bulky C2-ethyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] In the cis isomer, the C4-amine is also equatorial .[1] This (e,e)-conformation is thermodynamically favored.[1]

  • Trans-isomer ((2R,4R) / (2S,4S)): With the C2-ethyl group equatorial, the C4-amine must occupy the axial position.[1]

Implication for Drug Design: The cis isomer typically exhibits superior metabolic stability and receptor binding affinity due to the defined vector of the equatorial amine.[1]

StereochemistryIsomers2-Ethyloxan-4-amineStereoisomersCisCis-Isomer(Thermodynamic)Substituents: Eq, EqIsomers->CisMajor Product(Thermodynamic Control)TransTrans-Isomer(Kinetic/Steric)Substituents: Eq, AxIsomers->TransMinor Product(Kinetic Control)StableHigh StabilityCis->StableMinimizes 1,3-diaxialstrainReactiveAltered VectorTrans->ReactiveAxial NH2 accessiblefor specific binding

Figure 1: Stereochemical relationship between Cis and Trans isomers based on chair conformation stability.

Synthesis and Manufacturing Protocols

The industrial synthesis of 2-ethyloxan-4-amine typically avoids direct ring construction from acyclic amines.[1] Instead, it relies on the Prins Cyclization followed by functional group interconversion.

The Modified Prins Route (Path A)

This route is preferred for scalability and access to the ketone intermediate.[1]

  • Cyclization: Condensation of Propanal (C3) with But-3-en-1-ol (C4) under acidic conditions (e.g., H₂SO₄ or Triflic acid).[1] This forms the tetrahydropyran ring.[1][2]

    • Note: The initial product is often the 4-hydroxy or 4-formate ester, depending on the solvent.[1]

  • Oxidation: The resulting 2-ethyltetrahydro-2H-pyran-4-ol is oxidized (Jones reagent or PCC) to 2-ethyltetrahydro-4H-pyran-4-one .[1]

  • Reductive Amination: The ketone reacts with an ammonia source (NH₄OAc or NH₃/MeOH) and a reducing agent (NaBH₃CN or H₂/Pd-C) to yield the amine.[1]

Protocol: Reductive Amination of 2-Ethyl-4-Pyranone

This protocol assumes the ketone intermediate is available.[1]

Reagents: 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.2 eq), Methanol.[1]

  • Formation of Imine: Dissolve 2-ethyltetrahydro-4H-pyran-4-one in dry Methanol under N₂ atmosphere. Add Ammonium Acetate.[1] Stir at RT for 2 hours to equilibrate the imine/iminium species.

  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) portion-wise to prevent exotherm.

  • Workup: Stir for 12 hours. Quench with 1N HCl (to pH 2) to decompose excess hydride and hydrolyze boron complexes. Basify with NaOH to pH 12.[1]

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over Na₂SO₄.[1]

  • Purification: The cis and trans isomers can often be separated via column chromatography or crystallization of the HCl salt.[1]

SynthesisPropanalPropanalPrinsPrins Cyclization(Acid Catalyst)Propanal->PrinsButenolBut-3-en-1-olButenol->PrinsAlcohol2-Ethyl-4-hydroxytetrahydropyranPrins->AlcoholOxidationOxidation(PCC or Swern)Alcohol->OxidationKetone2-Ethyltetrahydro-4H-pyran-4-oneRedAminReductive Amination(NH4OAc, NaBH3CN)Ketone->RedAminOxidation->KetoneProduct2-Ethyloxan-4-amineRedAmin->Product

Figure 2: Synthetic pathway via Prins Cyclization and Reductive Amination.[1]

Medicinal Chemistry Applications

LRRK2 Inhibition (Parkinson’s Disease)

The 2-ethyloxan-4-amine moiety appears frequently in patent literature regarding Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1]

  • Mechanism: LRRK2 mutations (e.g., G2019S) increase kinase activity, leading to neurodegeneration.[1][3][4] Inhibitors must cross the Blood-Brain Barrier (BBB).[1]

  • Role of the Moiety: The oxane ring reduces the basicity of the amine compared to a cyclohexane analog.[1] This lowers the risk of lysosomal trapping and improves the pharmacokinetic (PK) profile.[1] The 2-ethyl group provides steric bulk that fills hydrophobic pockets in the ATP-binding site of the kinase.[1]

  • Key Reference: Patents by major pharmaceutical entities (e.g., Genentech, Pfizer) utilize this amine to functionalize the C8 position of imidazo[4,5-c]quinoline scaffolds [1].[1]

Bioisosterism[1]
  • Vs. Cyclohexylamine: Higher polarity (lower LogP), better solubility.[1]

  • Vs. Piperidine: No basic nitrogen in the ring; the exocyclic amine allows for more precise pKa tuning of the final drug molecule.[1]

Handling and Safety Data

While specific toxicological data for this intermediate is limited, standard protocols for aliphatic amines apply.[1]

Hazard ClassStatementPrecaution
Skin Corr.[1] 1B Causes severe skin burnsWear nitrile gloves and face shield.[1]
Eye Dam. 1 Causes serious eye damageSafety goggles required.[1]
Acute Tox.[1][5] (Oral) Harmful if swallowedDo not pipette by mouth.[1]

Storage: Hygroscopic. Store under Nitrogen or Argon at 2–8°C. Convert to Hydrochloride salt (solid) for long-term stability.

References

  • Genentech, Inc. (2018). Imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors. Patent WO20180050407A1.[1]

  • PubChem. (2023).[1] Compound Summary: 2-ethyloxan-4-amine.[1][6][7] National Library of Medicine.[1] [1]

  • ChemicalBook. (2023).[1] 2-ethyloxan-4-amine Properties and Supplier Data.

2-Ethyloxan-4-amine CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Ethyloxan-4-amine (2-Ethyltetrahydro-2H-pyran-4-amine).

Structural Identity, Synthetic Methodologies, and Medicinal Chemistry Applications[1]

Abstract

2-Ethyloxan-4-amine (CAS: 1334147-26-0) is a saturated oxygen-containing heterocyclic amine used primarily as a scaffold in medicinal chemistry. It serves as a strategic bioisostere for cyclohexyl and piperidinyl amines, offering modulated lipophilicity (LogP) and improved metabolic stability in drug discovery campaigns. This guide provides a comprehensive analysis of its physicochemical properties, stereochemical complexity, and robust synthetic protocols.[1]

Part 1: Chemical Identity & Structural Analysis
1.1 Core Identification Data

Precise identification is critical due to the existence of positional isomers (e.g., N-ethyl variants).

ParameterDetail
Chemical Name 2-Ethyltetrahydro-2H-pyran-4-amine
IUPAC Name 2-ethyloxan-4-amine
CAS Number 1334147-26-0 (Generic/Racemic)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CCC1CC(N)CCO1
InChI Key UXZVPCXTWGZXHH-UHFFFAOYSA-N

CRITICAL DISTINCTION: Do not confuse this molecule with N-Ethyl-tetrahydro-2H-pyran-4-amine (CAS 211814-15-2), where the ethyl group is attached to the nitrogen atom rather than the pyran ring.

1.2 Physicochemical Profile

The incorporation of the ether oxygen in the ring lowers the ClogP relative to its carbocyclic analog (4-ethylcyclohexan-1-amine), enhancing aqueous solubility and reducing non-specific protein binding.

  • Predicted LogP: ~0.7 (vs. ~2.0 for ethylcyclohexylamine)

  • pKa (Conjugate Acid): ~10.5 (Typical for primary aliphatic amines)

  • H-Bond Donors: 2

  • H-Bond Acceptors: 2

Part 2: Stereochemical Considerations

The molecule possesses two stereocenters at C2 and C4 . This results in two diastereomeric pairs (Cis and Trans), each existing as a pair of enantiomers.

2.1 Conformational Analysis

The tetrahydropyran ring adopts a chair conformation. The bulky 2-ethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain.

  • Cis-Isomer (Thermodynamic): The 4-amino group is also equatorial .

    • Configuration: (2R,4S) and (2S,4R).

    • Stability: High (both substituents equatorial).

  • Trans-Isomer (Kinetic): The 4-amino group is axial .

    • Configuration: (2R,4R) and (2S,4S).

    • Stability: Lower (1,3-diaxial interaction between axial NH₂ and ring protons).

Scientific Insight: In drug design, the specific vector of the amine group (axial vs. equatorial) drastically alters the ligand's ability to engage with the target binding pocket. Separation of these diastereomers is typically achieved via preparative HPLC or crystallization of diastereomeric salts (e.g., using L-tartaric acid).

Part 3: Synthetic Routes & Manufacturing[2][3]

The synthesis of 2-ethyloxan-4-amine is a self-validating workflow involving ring construction followed by functional group manipulation.

3.1 Pathway Visualization

The following diagram outlines the "Prins-Oxidation-Reductive Amination" strategy, which is the most scalable route.

SynthesisPathway Start But-3-en-1-ol + Propionaldehyde Inter1 Prins Cyclization (Acid Catalysis) Start->Inter1 Alcohol 2-Ethyl-tetrahydro- 2H-pyran-4-ol Inter1->Alcohol Oxidation Oxidation (PCC or Swern) Alcohol->Oxidation Ketone 2-Ethyl-tetrahydro- 4H-pyran-4-one Oxidation->Ketone RedAm Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAm Final 2-Ethyloxan-4-amine (Cis/Trans Mix) RedAm->Final

Caption: Figure 1.[2] Step-wise synthesis from commercially available homoallylic alcohol precursors.

3.2 Detailed Experimental Protocol

Step 1: Prins Cyclization to 2-Ethyl-tetrahydro-2H-pyran-4-ol

  • Reagents: But-3-en-1-ol (1.0 eq), Propionaldehyde (1.1 eq), H₂SO₄ (cat.), Toluene.

  • Procedure: Reflux the mixture with a Dean-Stark trap to remove water. The acid catalyzes the condensation and cyclization.

  • Checkpoint: Monitor disappearance of alkene via TLC/GC.

  • Yield: Typically 60-75%.

Step 2: Oxidation to 2-Ethyl-tetrahydro-4H-pyran-4-one

  • Reagents: PCC (Pyridinium chlorochromate) or Swern conditions (DMSO/Oxalyl Chloride).

  • Rationale: Converts the secondary alcohol to the ketone necessary for amination.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Reductive Amination (The Critical Step)

  • Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve ketone in MeOH. Add NH₄OAc and stir for 30 min to form the iminium species in situ.

    • Cool to 0°C. Add NaBH₃CN portion-wise.

    • Stir at RT for 12-16 hours.

    • Quench: Acidify with HCl to pH < 2 (decomposes excess hydride), then basify with NaOH to pH > 12 to extract the free amine.

  • Stereochemical Outcome: This protocol typically yields a ~3:1 mixture favoring the thermodynamic Cis isomer (equatorial amine).

Part 4: Applications in Medicinal Chemistry[5][6][7]
4.1 Bioisosteric Replacement Strategy

Researchers utilize the 2-ethyloxan-4-amine scaffold to optimize "Lead-like" properties.

PropertyCyclohexyl Analog2-Ethyloxan-4-amineBenefit
Lipophilicity High (LogP > 2)Moderate (LogP ~0.7)Improved solubility; reduced metabolic clearance.
Basicity pKa ~10.7pKa ~10.5Minimal change in ionization state at physiological pH.
Conformation Chair (Rigid)Chair (Rigid)Maintains spatial orientation of pharmacophores.
4.2 Decision Logic for Scaffold Selection

Use the following logic tree to determine when to deploy this scaffold in a hit-to-lead campaign.

DecisionTree Start Lead Compound Issues? Solubility Poor Solubility? Start->Solubility Yes Metab High Metabolic Clearance? Start->Metab Yes Selectivity Off-Target Binding? Start->Selectivity Yes Action1 Switch to Tetrahydropyran Solubility->Action1 Lowers LogP Metab->Action1 Blocks CYP sites Action2 Check Lipophilic Ligand Efficiency (LLE) Selectivity->Action2 Action2->Action1 If LLE needs boost

Caption: Figure 2. Medicinal chemistry decision logic for tetrahydropyran scaffold deployment.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar aliphatic cyclic amines (e.g., CAS 38041-19-9).

  • GHS Classification:

    • Skin Corr.[3][4] 1B: Causes severe skin burns and eye damage.[3][4]

    • Acute Tox. 4: Harmful if swallowed.[3]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear chemically resistant gloves (Nitrile/Neoprene) and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (violent reaction).

References
  • PubChem Compound Summary . 2-ethyloxan-4-amine (CID 23124001). National Center for Biotechnology Information. Link

  • BLD Pharm Product Catalog . 2-Ethyltetrahydro-2H-pyran-4-amine (CAS 1334147-26-0).[5] Link

  • Sigma-Aldrich . Tetrahydro-2H-pyran-4-amine Derivatives. (General reference for pyran-amine handling). Link

  • Organic Chemistry Portal . Reductive Amination Methodologies. (Protocol grounding). Link

  • ChemicalBook . N-Ethyl-Tetrahydro-2H-pyran-4-amine vs Ring Substituted Isomers. Link

Sources

Advanced Solvation Dynamics and Extraction Protocols for 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyloxan-4-amine (CAS: 1334147-26-0), also known as 2-ethyltetrahydro-2H-pyran-4-amine, is a critical aliphatic cyclic ether amine utilized extensively as a building block in modern drug discovery. Most notably, it serves as a key structural intermediate in the synthesis of highly selective LRRK2 (Leucine-rich repeat kinase 2) inhibitors, which are currently under aggressive investigation for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

For application scientists and process chemists, mastering the solubility profile of 2-ethyloxan-4-amine is paramount. The molecule’s dual nature—comprising a hydrophilic primary amine and ether oxygen, alongside a lipophilic ethyl group and hydrocarbon backbone—dictates its behavior in biphasic extractions, crystallization, and downstream coupling reactions. This whitepaper provides an authoritative guide on the solvation thermodynamics and practical handling of this compound in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of 2-ethyloxan-4-amine, one must deconstruct its structural features :

  • Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). With a pKa of approximately 9.5, it is easily protonated in acidic media to form highly water-soluble salts (e.g., hydrochloride).

  • Oxane (Tetrahydropyran) Ring: The ether oxygen (-O-) serves as a localized hydrogen bond acceptor and contributes a distinct dipole moment, enhancing solubility in polar aprotic solvents.

  • Ethyl Substituent: Provides a localized region of lipophilicity, enabling van der Waals interactions that allow the free base to remain miscible in non-polar or moderately polar organic solvents.

When transitioning from the discovery lab to process scale, the compound is frequently handled as a hydrochloride salt to ensure stability and shelf-life . However, for nucleophilic substitution or amide coupling, the salt must be converted to its free-base form and partitioned into an organic solvent.

Solvation Core 2-Ethyloxan -4-amine Amine -NH2 Group (H-Bonding) Core->Amine Ether -O- Ring (Dipole) Core->Ether Alkyl Ethyl Group (Lipophilic) Core->Alkyl Protic Polar Protic (MeOH, EtOH) Amine->Protic Strong H-Bonds Aprotic Polar Aprotic (DCM, THF) Amine->Aprotic H-Bond Acceptor Ether->Aprotic Dipole-Dipole Nonpolar Non-Polar (Hexane) Alkyl->Nonpolar Van der Waals

Caption: Solvation thermodynamics of 2-Ethyloxan-4-amine functional groups across organic solvent classes.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility behavior of 2-ethyloxan-4-amine in its free-base and hydrochloride salt forms. This data is critical for designing solvent-switch operations and purification cascades.

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Mechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolExcellent Excellent Protic solvents form extensive hydrogen bond networks with both the neutral amine and the ionic salt form.
Polar Aprotic Dichloromethane (DCM), THF, Ethyl AcetateExcellent Poor / Insoluble The dipole moments of these solvents perfectly solvate the ether-amine free base. Lack of H-bond donors prevents salt dissolution.
Non-Polar Hexane, Heptane, TolueneModerate to Good Insoluble The ethyl group and hydrocarbon ring drive van der Waals interactions, pulling the neutral free base into solution.
Aqueous Water, Aqueous BuffersModerate Excellent The free base has partial water solubility due to the amine/ether, but the salt form is entirely miscible.

Experimental Workflow: Free-Base Extraction & Solvent Switching

To utilize 2-ethyloxan-4-amine in downstream LRRK2 inhibitor synthesis (e.g., coupling with a pyrimidine or quinoline core), the stable HCl salt must be converted to the free base and extracted into an anhydrous organic phase.

Causality of Experimental Design: We select Dichloromethane (DCM) as the extraction solvent. While Ethyl Acetate is a greener alternative, DCM's specific dipole moment provides superior solvation for cyclic ethers. More importantly, DCM has a density greater than water (1.33 g/cm³), allowing the product-rich organic layer to be easily drained from the bottom of a separatory funnel. This minimizes the risk of emulsion formation, which is a common failure mode when extracting amphiphilic amines.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee scientific integrity.

  • Substrate Dissolution:

    • Action: Suspend 1.0 equivalent of 2-ethyloxan-4-amine hydrochloride in 5 volumes of deionized water inside a jacketed reactor.

    • Validation: Stir at 20 °C until the solution is visually clear, confirming complete dissolution of the salt lattice.

  • Controlled Basification:

    • Action: Cool the reactor to 0–5 °C. Slowly add 2.0 M Aqueous NaOH dropwise under vigorous stirring.

    • Validation: Monitor the aqueous phase using a calibrated pH probe or wide-range pH paper. Continue addition until the pH stabilizes at > 10.5 . This ensures the primary amine (pKa ~9.5) is fully deprotonated into its lipophilic free-base form.

  • Organic Partitioning:

    • Action: Add 5 volumes of DCM to the reactor. Maintain vigorous biphasic stirring for 15 minutes to maximize interfacial mass transfer.

  • Phase Separation:

    • Action: Halt stirring and allow the mixture to settle for 10 minutes.

    • Validation: Observe the formation of two distinct, transparent layers. The bottom layer is the product-rich DCM phase.

  • Washing and Drying:

    • Action: Drain the bottom DCM layer into a clean flask. Wash the organic phase with 2 volumes of saturated aqueous NaCl (brine) to strip residual water. Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration & Verification:

    • Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure (30 °C, 250 mbar) to yield the pure free base as a pale oil.

    • Validation: Confirm identity and purity via LC-MS (Target m/z: 130.1 [M+H]⁺) and ¹H-NMR.

Workflow Step1 Aqueous Substrate (HCl Salt, pH < 3) Step2 Basification (NaOH) Target pH > 10.5 Step1->Step2 Deprotonation Step3 DCM Addition & Phase Mixing Step2->Step3 Free Base Formation Step4 Phase Separation (Density > 1.0) Step3->Step4 Partitioning Step5 Organic Layer (Product in DCM) Step4->Step5 Bottom Layer Recovery Step6 Aqueous Layer (Waste) Step4->Step6 Top Layer Discard

Caption: Solubility-driven biphasic extraction workflow for isolating 2-Ethyloxan-4-amine free base.

References

[1] Title: KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors Source: Google Patents URL:

[2] Title: 2-ethyloxan-4-amine (C7H15NO) Source: PubChem URL: [Link]

[3] Title: RU2722149C1 - New derivatives of imidazo[4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors Source: Google Patents URL:

Comprehensive Characterization of 2-Ethyloxan-4-amine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyloxan-4-amine (IUPAC: 2-ethyltetrahydro-2H-pyran-4-amine) is a critical saturated oxygen heterocycle used as a scaffold in medicinal chemistry. It serves as a pharmacophore in kinase inhibitors (e.g., LRRK2 inhibitors) and GPCR ligands, where the tetrahydropyran ring provides a polar yet lipophilic spacer that improves metabolic stability compared to cyclohexane analogs.

This guide details the physical properties, stereochemical considerations, and handling protocols for both the Free Base (typically a volatile oil) and the Hydrochloride Salt (a stable crystalline solid). Understanding the interconversion between these forms is essential for optimizing reaction yields and drug formulation.

Molecular Identity[1]
  • IUPAC Name: 2-ethyltetrahydro-2H-pyran-4-amine[1][2]

  • Common Name: 2-Ethyloxan-4-amine[3][4]

  • CAS Number: 1334147-26-0 (Free Base)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO

Physical Properties Comparative Analysis

The transition from free base to hydrochloride salt drastically alters the physicochemical profile of the molecule. The free base is suited for nucleophilic reactions (e.g., amide coupling, reductive amination), while the hydrochloride salt is preferred for storage, handling, and purification.

Table 1: Comparative Physicochemical Properties

PropertyFree Base (2-Ethyloxan-4-amine)Hydrochloride Salt (2-Ethyloxan-4-amine HCl)
Molecular Weight 129.20 g/mol 165.66 g/mol
Physical State Colorless to pale yellow oilWhite to off-white crystalline solid
Boiling Point 186.7°C (Predicted at 760 mmHg)N/A (Decomposes/Sublimes)
Melting Point < 20°C (Likely liquid at RT)135–160°C (Analog inferred*)
Solubility (Water) Moderate (pH dependent)High (>100 mg/mL)
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, THFSoluble in MeOH, DMSO, Water; Insoluble in Et2O, Hexane
LogP (Octanol/Water) 0.7 – 1.17 (Predicted)< 0 (Ionized)
pKa (Conjugate Acid) ~10.5 (Typical for secondary amines)N/A
Hygroscopicity LowModerate to High (Desiccant required)

*Note: Exact experimental melting point for the 2-ethyl HCl salt is rarely reported in open literature. The structural analog 2-methyltetrahydro-2H-pyran-4-amine HCl exhibits a melting point of 144–146°C [1].[5] The 2-ethyl analog is expected to fall within a similar range.

Stereochemical Complexity

2-Ethyloxan-4-amine possesses two chiral centers at positions C2 and C4, giving rise to two pairs of enantiomers (four stereoisomers total).

  • Cis-Isomers (Z): The ethyl group at C2 and the amine at C4 are on the same side of the ring. In the lowest energy chair conformation, both groups typically occupy equatorial positions (2-ethyl

    
    , 4-amino
    
    
    
    ).
  • Trans-Isomers (E): The substituents are on opposite sides. This forces one substituent into an axial position, making the trans isomer generally less thermodynamically stable than the cis diequatorial isomer.

Synthetic Implication: Most non-stereoselective syntheses (e.g., reductive amination of 2-ethyloxan-4-one) yield a mixture of cis and trans isomers, often favoring the cis isomer (thermodynamic control). Separation usually requires chiral Supercritical Fluid Chromatography (SFC) or fractional crystallization of diastereomeric salts.

Synthetic Pathways & Manufacturing

The synthesis of 2-ethyloxan-4-amine typically proceeds via the construction of the pyran ring followed by functional group manipulation. A common route involves the Prins cyclization of homoallylic alcohols with aldehydes.

Diagram 1: Synthesis and Salt Formation Workflow

SynthesisWorkflow Start Propanal + But-3-en-1-ol Intermediate1 2-Ethyltetrahydro-2H-pyran-4-ol Start->Intermediate1 Prins Cyclization (Acid Cat.) Ketone 2-Ethyloxan-4-one Intermediate1->Ketone Oxidation (PCC or Swern) FreeBase 2-Ethyloxan-4-amine (Free Base) Ketone->FreeBase Reductive Amination (NH4OAc, NaBH3CN) HClSalt 2-Ethyloxan-4-amine Hydrochloride FreeBase->HClSalt HCl in Dioxane/Et2O Precipitation HClSalt->FreeBase NaOH (aq) / DCM Ext. Neutralization

Caption: Synthetic route from acyclic precursors to the amine free base and its conversion to the hydrochloride salt.

Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt from Free Base

Objective: To convert the oily free base into a stable solid for storage or characterization.

  • Dissolution: Dissolve 10.0 mmol (1.29 g) of crude 2-ethyloxan-4-amine (free base) in 10 mL of anhydrous diethyl ether or ethyl acetate. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of 4M HCl in dioxane (or 2M HCl in diethyl ether) under vigorous stirring.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid using a sintered glass funnel under vacuum / inert atmosphere (nitrogen blanket).

  • Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 85–95%[6]

    • Characterization: Check melting point (Target: >130°C) and 1H NMR (D2O or DMSO-d6).

Protocol B: Recovery of Free Base from Hydrochloride Salt

Objective: To regenerate the reactive amine for use in nucleophilic substitution or coupling reactions.

  • Suspension: Suspend 5.0 mmol (0.83 g) of 2-ethyloxan-4-amine hydrochloride in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of 1M aqueous NaOH (or saturated Na2CO3) solution.

  • Extraction: Shake vigorously in a separatory funnel until the solid dissolves and two clear layers form.

  • Separation: Collect the organic (lower) layer. Extract the aqueous layer twice more with 10 mL DCM.

  • Drying: Combine organic extracts, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentration: Remove the solvent under reduced pressure (Rotavap) at 30–40°C. Caution: The free base is moderately volatile; do not use high vacuum for extended periods.

    • Result: Colorless to pale yellow oil.

Handling, Stability & Storage

Stability Profile
  • Free Base:

    • Oxidation: Susceptible to air oxidation over time (N-oxide formation). Store under Nitrogen/Argon.

    • Carbonation: Reacts with atmospheric CO2 to form carbamates/carbonates.

    • Volatility: Significant vapor pressure; keep containers tightly sealed.

  • Hydrochloride Salt:

    • Hygroscopicity: Salts of low molecular weight amines are often hygroscopic. Store with desiccants.

    • Thermal Stability: Stable up to its melting point.

Storage Recommendations
  • Long-term: Store the Hydrochloride salt at -20°C or 4°C in a tightly sealed vial.

  • Short-term (Active Use): The free base should be freshly prepared or stored as a solution in a non-protic solvent (e.g., DCM, Toluene) at 4°C.

Diagram 2: Stability & Degradation Logic

Stability Salt HCl Salt (Stable Form) Base Free Base (Reactive Form) Salt->Base Base Treatment Base->Salt Acid Treatment Degradant1 Carbamate (CO2 Reaction) Base->Degradant1 Exposure to Air (CO2) Degradant2 N-Oxide (Air Oxidation) Base->Degradant2 Long-term O2 Exposure

Caption: Stability cycle highlighting the vulnerability of the free base to atmospheric degradation compared to the salt.

References

  • US Patent 7365215B2 . "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof." Google Patents.[6] Accessed October 2023.

  • PubChem Compound Summary . "2-ethyloxan-4-amine (CID 1334147-26-0)."[1] National Center for Biotechnology Information. Accessed October 2023.

  • ChemicalBook . "2-ethyloxan-4-amine Physical Properties." Accessed October 2023.

  • BLD Pharm . "2-Ethyltetrahydro-2H-pyran-4-amine Product Analysis." BLD Pharmatech. Accessed October 2023.

  • Russian Patent RU2722149C1 . "New derivatives of imidazo[4,5-c]quinolines... as LRRK2 inhibitors." Google Patents.[6] Accessed October 2023.

Sources

Technical Guide: Stereoselective Synthesis and Characterization of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: cis and trans diastereomers of 2-Ethyloxan-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The tetrahydropyran (oxan) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the physicochemical properties (solubility, metabolic stability) of drug candidates. 2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) possesses two chiral centers at C2 and C4, giving rise to two distinct diastereomers: cis and trans.

Understanding the stereochemical preference, synthesis, and rigorous characterization of these isomers is critical for Structure-Activity Relationship (SAR) studies. This guide provides a definitive technical analysis of the conformational landscape, synthetic pathways, and self-validating NMR characterization protocols for these diastereomers.

Stereochemical Core: Conformational Analysis

To accurately assign the cis and trans configurations, one must analyze the thermodynamic stability of the chair conformations. The 2-ethyl substituent acts as the "conformational anchor."

The Anchoring Effect

The ethyl group at position C2 will preferentially adopt the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. This energy penalty locks the ring into a specific chair conformation, serving as the reference point for assigning the C4-amine configuration.

Diastereomer Definitions

In a 2,4-disubstituted tetrahydropyran system (analogous to 1,3-disubstituted cyclohexane), the relative spatial orientation is defined as follows:

  • cis-2-Ethyloxan-4-amine (Thermodynamic Isomer):

    • Both the C2-ethyl and C4-amine groups occupy equatorial positions.

    • Configuration: (2R,4S) or (2S,4R) relative stereochemistry (assuming lowest number priority).

    • Stability: High (Diequatorial).

  • trans-2-Ethyloxan-4-amine (Kinetic/High-Energy Isomer):

    • The C2-ethyl is equatorial, but the C4-amine occupies the axial position.

    • Configuration: (2R,4R) or (2S,4S) relative stereochemistry.

    • Stability: Lower (Equatorial-Axial) due to 1,3-diaxial interaction of the amine with H2 and H6.

Conformational Energy Landscape (Visualization)

ConformationalAnalysis cluster_legend Stability Gradient Cis cis-Isomer (Diequatorial) Thermodynamic Minimum Trans trans-Isomer (Eq-Ethyl, Ax-Amine) High Energy Cis->Trans Epimerization (via Imine/Enamine) Diaxial Diaxial Conformer (Ax-Ethyl, Ax-Amine) Sterically Prohibited Trans->Diaxial Ring Flip (Unfavorable)

Figure 1: Conformational energy landscape of 2-ethyloxan-4-amine. The diequatorial (cis) form is the global minimum.

Synthetic Protocols

The synthesis of 2-ethyloxan-4-amine typically proceeds from 2-ethyltetrahydro-4H-pyran-4-one . The choice of reagents dictates the diastereomeric ratio (dr).

Method A: Thermodynamic Reductive Amination (Target: cis-Isomer)

This method utilizes conditions that allow the intermediate imine to equilibrate, favoring the formation of the equatorial amine upon reduction.

Protocol:

  • Imine Formation: Charge a reaction vessel with 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), and Methanol (0.5 M). Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Note: Maintain pH ~6-7 with acetic acid to minimize direct ketone reduction.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Outcome: Typically yields a 4:1 to 9:1 mixture favoring the cis (diequatorial) isomer .

Method B: Stereoinversion via Mitsunobu/Azide (Target: trans-Isomer)

To access the trans (axial) amine with high selectivity, one must invert the stereocenter of the thermodynamic alcohol.

Workflow:

  • Ketone Reduction: Reduce 2-ethyltetrahydro-4H-pyran-4-one with NaBH4 to obtain the cis-alcohol (equatorial) as the major product.

  • Activation: Convert the cis-alcohol to a Mesylate (MsCl, Et3N).

  • Inversion (SN2): Treat with Sodium Azide (NaN3) in DMF at 80°C. The azide attacks from the axial face, inverting the center to trans.

  • Reduction: Hydrogenation (H2, Pd/C) of the azide yields the trans-amine.

Synthesis Workflow Diagram

SynthesisWorkflow Ketone Starting Material: 2-Ethyl-THP-4-one RedAm Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAm Route A (Thermodynamic) RedAlc Reduction to Alcohol (NaBH4) Ketone->RedAlc Route B (Stereocontrol) CisProduct Major Product: cis-Amine (Diequatorial) RedAm->CisProduct ~80-90% dr CisAlc cis-Alcohol (Equatorial OH) RedAlc->CisAlc Mesylate Mesylation (MsCl, Et3N) CisAlc->Mesylate Azide Azide Displacement (SN2) (NaN3, Inversion) Mesylate->Azide Inversion TransProduct Target Product: trans-Amine (Axial) Azide->TransProduct H2, Pd/C

Figure 2: Divergent synthetic pathways for accessing cis (thermodynamic) and trans (kinetic/inverted) diastereomers.

Characterization & Self-Validating Protocols

The "Trustworthiness" of your data relies on rigorous NMR assignment. You cannot rely solely on chemical shift; you must use coupling constants (


)  to validate the axial vs. equatorial orientation of the proton at C4 (H4).
1H NMR Diagnostic Criteria

The H4 proton provides the definitive signature.

Featurecis-Isomer (Diequatorial)trans-Isomer (Eq-Ethyl, Ax-Amine)Mechanistic Reason
H4 Orientation Axial (ax)Equatorial (eq)Relative to the ring plane.
H4 Multiplicity tt (Triplet of Triplets)quint (Quintet-like) or bs Number of large couplings.
Coupling (

)
Large (

Hz)
Small (

Hz)
Karplus equation dependence on dihedral angle.
Coupling Partners Two axial-axial couplings (H3ax, H5ax) + Two axial-equatorial.Only equatorial-axial or equatorial-equatorial couplings.
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Equatorial protons are typically deshielded relative to axial.
The "Self-Validating" NOESY Experiment

To confirm the assignment without ambiguity, perform a 1D-NOESY or 2D-NOESY experiment.

  • cis-Isomer Validation: Irradiate H4 (Axial). You should observe strong NOE correlations to H3ax and H5ax (1,3-diaxial relationship). You will not see a strong NOE to the H2 proton if it is distal, but H4-H2 correlations are generally weak in 1,3-diequatorial systems compared to 1,3-diaxial interactions.

  • trans-Isomer Validation: Irradiate H4 (Equatorial). You should observe NOE correlations to H3eq and H5eq .

Separation of Diastereomers

If Route A (Reductive Amination) is used, a mixture is obtained.

  • Derivatization: The free amines are often difficult to separate due to streaking on silica. Convert the crude amine mixture to N-Boc derivatives (Boc2O, DCM, Et3N).

  • Chromatography: The cis and trans N-Boc carbamates usually have distinct Rf values on silica gel (Hexane/EtOAc gradient). The trans isomer (axial carbamate) is often less polar than the cis isomer due to steric compression, though this varies by solvent system.

  • Deprotection: Treat the isolated Boc-isomer with HCl/Dioxane or TFA/DCM to recover the pure amine salt.

References

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2] Chem. 1996, 61, 3849-3862.[1]Link

  • Synthesis of 2,4-Disubstituted Pyrans

    • Clarke, P. A.; Santos, S. "Stereoselective synthesis of tetrahydropyrans." Eur. J. Org.[2] Chem. 2006, 2045–2053.Link

  • NMR Differentiation of Isomers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016. (Definitive guide on coupling constants and NOE).

Sources

safety data sheet (SDS) for 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Technical Protocol: 2-Ethyloxan-4-amine

Executive Summary & Chemical Identity

2-Ethyloxan-4-amine (systematically 2-ethyltetrahydro-2H-pyran-4-amine ) is a saturated heterocyclic primary amine used as a polar building block in medicinal chemistry. Its structure—a tetrahydropyran ring substituted with an ethyl group at the C2 position and an amine at C4—introduces specific stereochemical and safety considerations often overlooked in standard Safety Data Sheets (SDS).

This guide transcends the standard GHS classification, offering a researcher-focused analysis of the compound's reactivity, storage stability, and experimental integration.

Identification Matrix
ParameterTechnical Detail
Systematic Name 2-ethyltetrahydro-2H-pyran-4-amine
Common Synonyms 2-Ethyloxan-4-amine; 4-Amino-2-ethyltetrahydropyran
CAS Number 1334147-26-0
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Solubility Miscible in DCM, MeOH, DMSO; Moderate water solubility (Polar ether/amine)

Hazard Profiling: Mechanistic Risk Assessment

Standard SDSs often default to generic "Irritant" classifications for novel building blocks. However, based on Structure-Activity Relationships (SAR) with analogous cyclic amines (e.g., tetrahydro-2H-pyran-4-amine), this compound presents distinct chemical hazards that must be managed proactively.

The "Hidden" Hazards
  • Corrosivity vs. Irritation (The Basicity Factor):

    • Mechanism: As a primary aliphatic amine, the nitrogen lone pair is highly available (estimated pKa of conjugate acid

      
       10.5–10.8).
      
    • Risk: While often labeled H315 (Skin Irritant), it should be treated as H314 (Causes severe skin burns) in concentrated forms. Contact with mucous membranes can cause immediate, irreversible damage.

  • Peroxide Formation (The Ether Factor):

    • Mechanism: The tetrahydropyran (oxane) ring contains an ether oxygen. While less prone to autoxidation than THF or diethyl ether, the C2-position (adjacent to the ether oxygen and the ethyl group) is a site for hydrogen abstraction and hydroperoxide formation upon prolonged exposure to air/light.

    • Risk: Distillation to dryness or long-term storage without stabilizers can concentrate explosive peroxides.

GHS Classification (Conservative Research Standard)
Hazard ClassCategoryHazard Statement
Skin Corr./Irrit. Cat 1B / 2H314: Causes severe skin burns and eye damage (Treat as Corrosive).
Eye Damage Cat 1H318: Causes serious eye damage.[1][2]
Acute Tox.[2][3][4] (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4]
Flammable Liq. Cat 3/4H226/H227: Flammable/Combustible liquid (Est. Flash Point 50–65°C).

Safe Handling & Storage Protocol

This protocol utilizes a "Zero-Exposure" mindset, critical for handling volatile amines that can cause sensitization.

Storage Architecture
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Carbon dioxide (air) reacts with the amine to form carbamates (white crusts), altering stoichiometry.

  • Temperature: Refrigerate (2–8°C). Cold storage slows both oxidation and potential peroxide formation.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers which may catalyze oxidation.

Peroxide Management
  • Testing: If the bottle has been opened and stored for >6 months, test for peroxides using Quantofix® strips or KI/Starch paper before use.

  • Quenching: If peroxides are detected (>10 ppm), treat the solvent with aqueous ferrous sulfate (FeSO₄) or pass through activated alumina before concentration.

Experimental Handling Workflow

HandlingProtocol Receipt Receipt & Log (Date Opened) Inspection Visual Inspection (Solids/Crystals?) Receipt->Inspection Test Peroxide Test (If >6 Months) Inspection->Test If Old/Crusty Dispense Dispense (In Fume Hood) Inspection->Dispense Clear Liquid Test->Dispense Negative Quench Waste Quench (Weak Acid) Test->Quench Positive (>10ppm) Reaction Reaction Setup (Inert Atm) Dispense->Reaction Reaction->Quench Disposal

Figure 1: Decision logic for safe retrieval and handling of 2-Ethyloxan-4-amine.

Synthesis Integration & Compatibility

Reactivity Profile
  • Nucleophilicity: The C4-amine is sterically unhindered relative to the ring, making it a potent nucleophile.

  • Stereochemistry: Commercial sources are often mixtures of cis and trans isomers.

    • Note: The cis isomer (amine and ethyl on same side) may exhibit different reactivity rates in sterically demanding couplings compared to the trans isomer.

  • Acid Sensitivity: The ether ring is generally stable to base but can open under harsh Lewis acidic conditions at high temperatures.

Standard Reaction Protocols

A. Amide Coupling (HATU/EDC Conditions):

  • Stoichiometry: Use 1.0 eq Carboxylic Acid : 1.1 eq 2-Ethyloxan-4-amine : 3.0 eq DIPEA.

  • Order of Addition: Pre-activate the acid with HATU for 5 mins before adding the amine. This prevents potential side reactions with the HATU uronium center.

  • Workup: The amine is basic. Wash organic layer with dilute citric acid (10%) or NH₄Cl to remove unreacted amine. Do not use strong HCl if product is acid-sensitive.

B. Reductive Amination:

  • Solvent: DCM or DCE (1,2-Dichloroethane).

  • Reagent: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ for safety (no HCN generation).

  • Monitoring: The secondary amine product is often more polar; use Ninhydrin stain (turns deep blue/purple) for TLC monitoring.

Emergency Response Protocols

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles (face shield preferred).

  • Neutralization:

    • Do NOT wipe with paper towels immediately (fire risk if flammable).

    • Cover spill with Spill-X-C or a mixture of sand and soda ash.

    • Alternatively, absorb with vermiculite and treat with dilute acetic acid (5%) to neutralize the basicity.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Basic Organic Amine."

First Aid Measures
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[3][5][6] Do not pause to remove contacts initially; rinse over them if necessary, then remove.[2] Seek immediate ophthalmological support.

  • Skin Contact: Wash with non-abrasive soap and water. If "slimy" feeling persists (saponification of skin lipids), continue washing.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.

References

  • PubChem. (n.d.).[7] Compound Summary: 2-ethyloxan-4-amine (CID 23124001). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA. (n.d.). C&L Inventory: General Classification Guidelines for Aliphatic Amines. European Chemicals Agency.[7][8] Retrieved March 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the pKa Values of 2-Ethyloxan-4-amine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) of a molecule's functional groups is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This technical guide provides a comprehensive analysis of the factors governing the pKa of the secondary amine in 2-Ethyloxan-4-amine, a substituted heterocyclic scaffold of interest in medicinal chemistry. We will deconstruct the molecule's structural and stereochemical features to theoretically estimate its basicity, provide detailed, field-proven experimental protocols for its empirical determination, and outline computational approaches for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of amine basicity in complex molecular architectures.

Introduction: The Central Role of pKa in Drug Efficacy

The extent to which a molecule is ionized at a given pH dictates its behavior in biological systems. For a basic compound like 2-Ethyloxan-4-amine, the pKa of its conjugate acid determines the ratio of its neutral (lipophilic) form to its protonated (hydrophilic) form at physiological pH (typically 7.4). This balance is paramount:

  • Solubility & Absorption: The charged, protonated form is generally more water-soluble, which is crucial for formulation and dissolution. However, the neutral, lipophilic form is often required for passive diffusion across cell membranes, a key step in oral absorption.[1]

  • Target Engagement: Many drug-target interactions, such as the formation of salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site, depend on the amine being in its protonated state.[1]

  • Off-Target Effects: Uncontrolled basicity can lead to undesirable effects, such as lysosomal trapping or hERG channel inhibition.

Therefore, the precise determination and understanding of the pKa of 2-Ethyloxan-4-amine is not a mere academic exercise but a foundational step in assessing its potential as a drug candidate.

Structural and Stereochemical Analysis of 2-Ethyloxan-4-amine

To predict the pKa of the amine nitrogen, we must first analyze the molecule's structure and the electronic effects exerted by its constituent parts. The core is a saturated six-membered oxane ring, with a secondary amine at the C4 position and an ethyl group at the C2 position.

Figure 1: Stereoisomers and key functional groups of 2-Ethyloxan-4-amine.

Foundational Comparisons: Piperidine and Morpholine

Our analysis begins with well-characterized structural analogues:

  • Piperidine: This simple cyclic secondary amine has a pKa of approximately 11.12.[2][3][4] This value serves as our baseline for a six-membered saturated ring containing a secondary amine.

  • Morpholine: In morpholine, an oxygen atom is introduced at the 4-position relative to the amine. This oxygen exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation. Consequently, morpholine is a significantly weaker base, with a pKa of about 8.4-8.5.[5][6][7]

Inductive and Steric Effects

The pKa of 2-Ethyloxan-4-amine will be a modulation of these baseline values, influenced by the specific placement of its substituents.

pKa Predicted pKa of 2-Ethyloxan-4-amine Piperidine Piperidine (pKa ≈ 11.1) Piperidine->pKa Structural Backbone Morpholine Morpholine (pKa ≈ 8.4) O_Effect Ether Oxygen (C1) Inductive Withdrawal (-I) Morpholine->O_Effect O_Effect->pKa Decreases Basicity (Lowers pKa) Et_Effect Ethyl Group (C2) Inductive Donation (+I) Et_Effect->pKa Slightly Increases Basicity (Raises pKa) Stereo_Effect Stereochemistry (cis vs. trans) Stereo_Effect->pKa Modulates Accessibility & Solvation

Figure 2: Conceptual diagram of factors influencing the pKa of 2-Ethyloxan-4-amine.

  • The Ether Oxygen (Position 1): The oxygen atom is in a position beta to the amine nitrogen. Its electron-withdrawing effect will be substantial, significantly lowering the pKa relative to piperidine. This is the dominant electronic effect.

  • The Ethyl Group (Position 2): As an alkyl group, the ethyl substituent is weakly electron-donating, which should slightly increase electron density on the nitrogen and raise the pKa.[8] However, this effect is minor compared to the influence of the ether oxygen.

  • Stereoisomerism (cis/trans): The relative orientation of the ethyl and amine groups is critical.[9] In the chair conformation of the oxane ring, these groups can be either axial or equatorial. An equatorially-oriented amine is generally more sterically accessible for protonation and subsequent solvation of the resulting ammonium ion than an axial amine. The conformation of the trans versus the cis isomer will dictate this accessibility, leading to distinct pKa values for each stereoisomer.

Theoretical pKa Estimation: Based on these factors, we can predict that the pKa of 2-Ethyloxan-4-amine will be considerably lower than that of piperidine (~11.1) and likely slightly higher than that of morpholine (~8.4), placing it in the estimated range of 8.8 to 9.5 . The exact value within this range will be determined by the specific stereoisomer.

Experimental pKa Determination

Direct measurement is essential for obtaining an accurate pKa value. Potentiometric titration is the most robust and widely accepted method.[10][11]

Core Protocol: Potentiometric Titration

This method relies on monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).

G Potentiometric Titration Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~0.01 M solution of 2-Ethyloxan-4-amine in degassed, deionized water A->B C Standardize a ~0.1 M HCl titrant solution B->C D Place amine solution in a jacketed beaker at 25°C C->D E Add titrant in small, precisely measured increments D->E F Record pH after each addition, allowing equilibrium to be reached E->F E->F Repeat G Plot pH vs. Volume of HCl added F->G H Determine the equivalence point (max of 1st derivative, d(pH)/dV) G->H I Identify the pH at the half-equivalence point (Volume at EP / 2) H->I J pKa = pH at half-equivalence point I->J

Figure 3: Step-by-step workflow for the experimental determination of pKa via potentiometric titration.

Detailed Methodology:

  • System Preparation:

    • Causality: A calibrated pH meter is essential for accurate measurements. Using standard buffers that bracket the expected pKa ensures linearity and reliability of the electrode response.

    • Precisely prepare a solution of 2-Ethyloxan-4-amine (e.g., 10 mM) in high-purity, CO₂-free (degassed) water. Ionic strength should be controlled by adding a background electrolyte like 0.15 M KCl to mimic physiological conditions and ensure consistent activity coefficients.

  • Titration:

    • Causality: Temperature control (e.g., at 25°C) is critical as dissociation constants are temperature-dependent.[12]

    • Add standardized strong acid (e.g., 0.1 M HCl) in small, known aliquots.

    • Stir the solution continuously and allow the pH reading to stabilize after each addition before recording the value. This ensures the measurement reflects a true equilibrium state.

  • Data Analysis & Validation:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point (where moles of acid equal the initial moles of base) is identified as the point of maximum slope on the curve. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • The pKa is, by definition (from the Henderson-Hasselbalch equation), the pH at the half-equivalence point.

    • Self-Validation: The experiment should be run in triplicate to ensure reproducibility. The calculated concentration of the amine from the titration should also match the concentration of the initially prepared solution, confirming the purity of the sample and the accuracy of the titration.

Alternative Spectroscopic Methods

For certain applications or when only small amounts of sample are available, other methods can be employed.

  • UV-Vis Spectrophotometry: This method is viable if the protonated and neutral forms of the amine have distinct molar absorptivities at a specific wavelength. A series of buffered solutions of known pH are prepared, the absorbance of the sample in each is measured, and the pKa is determined by fitting the data to the appropriate equation.[13]

  • NMR Spectroscopy: The chemical shift of nuclei near the nitrogen (e.g., the protons on the alpha-carbons) is often sensitive to the protonation state. By monitoring this chemical shift as a function of pH, a sigmoidal curve is generated, with the inflection point corresponding to the pKa.[11]

Computational pKa Prediction

In silico methods provide a valuable means of predicting pKa values, especially during the early stages of drug design before a compound is synthesized.

Method TypePrincipleStrengthsLimitations
Quantum Mechanics (QM) Calculates the free energy change (ΔG) of the protonation reaction using methods like Density Functional Theory (DFT). The pKa is derived directly from this thermodynamic cycle.[14][15]High accuracy for novel scaffolds; provides deep mechanistic insight.Computationally expensive; sensitive to calculation level and solvation model.[16]
QSAR / Machine Learning Uses statistical models trained on large datasets of known pKa values. It correlates molecular descriptors (e.g., electronic, topological) with basicity.[14][17][18]Very fast; good for screening large libraries of similar compounds.Accuracy depends heavily on the training set; may perform poorly for molecules outside its chemical space.
Empirical / Additivity Estimates pKa by starting with a base value for a core structure and applying corrections for each functional group based on established rules (e.g., Perrin-Dempsey-Serjeant method).[17]Very simple and fast ("pencil-and-paper"); useful for quick estimations.[19]Less accurate for complex molecules with interacting functional groups or significant steric effects.

Causality in Method Selection: For a novel structure like 2-Ethyloxan-4-amine, a high-level QM approach would be most appropriate for an accurate first-principles prediction. Machine learning models should be used with caution unless their training sets are known to include closely related substituted oxane structures.

Conclusion and Implications

The basicity of the nitrogen atom in 2-Ethyloxan-4-amine is a finely tuned property governed by a balance of competing electronic and stereochemical factors.

  • Dominant Inductive Effect: The ether oxygen at the C1 position acts as a potent electron-withdrawing group, significantly reducing the amine's basicity compared to a simple piperidine ring.

  • Modulatory Effects: The C2-ethyl group provides a minor, base-strengthening inductive effect, while the stereochemical relationship between the substituents (cis vs. trans) will further modulate the pKa by influencing the steric accessibility and solvation of the nitrogen's lone pair and its conjugate acid.

Our theoretical analysis places the pKa in the range of 8.8 to 9.5 . At physiological pH (7.4), this means that a substantial portion of the molecule (likely >95%) will exist in its protonated, water-soluble form. This has profound implications for its drug-like properties, suggesting good aqueous solubility but potentially requiring careful optimization to ensure sufficient membrane permeability. For definitive characterization, potentiometric titration remains the gold standard experimental method. A thorough understanding and precise measurement of this fundamental property are indispensable for the rational design and development of drug candidates based on the 2-Ethyloxan-4-amine scaffold.

References

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 8083, Morpholine. PubChem. [Link]

  • Christensen, J. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. [Link]

  • Tratensek, G., & Meden, A. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

  • Manee, V., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3599-3607. [Link]

  • Myznikov, L., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 110-89-4,Piperidine. LookChem. [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). YMDB. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Astute Chemist. [Link]

  • Alluri, V. S. P. V., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • S.L.A. Hennigan, et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Caron, S., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ACS Medicinal Chemistry Letters, 12(2), 276-284. [Link]

  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. [Link]

  • Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Pane, S., et al. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Journal of Chemical Information and Modeling. [Link]

  • Qian, J., et al. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 21: AMINES. [Link]

  • Drug Discovery Resources. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery Resources. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link]

  • Hanzl, M., et al. (2025). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. bioRxiv. [Link]

  • Hanzl, M., et al. (2025). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. bioRxiv. [Link]

  • PubChemLite. (n.d.). 2-ethyloxan-4-amine (C7H15NO). [Link]

  • Brown, H. C., et al. (1954). Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society, 76(2), 467-472. [Link]

  • Platt, P. (2023). Stereoisomerism | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams. [Link]

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2-Ethyloxan-4-amine as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethyloxan-4-amine: A Critical Chiral Building Block in the Design of CNS-Penetrant LRRK2 Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry, the design of neurotherapeutics requires building blocks that perfectly balance lipophilicity, stereochemical precision, and metabolic stability. 2-Ethyloxan-4-amine (IUPAC: 2-ethyltetrahydro-2H-pyran-4-amine; CAS: 1334147-26-0) has emerged as a premier chiral scaffold[1]. As a Senior Application Scientist, I have observed its critical utility in synthesizing highly selective Central Nervous System (CNS) penetrant kinase inhibitors. Specifically, this aliphatic heterocycle is a cornerstone in the development of imidazo[4,5-c]quinoline derivatives targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. This technical guide dissects the physicochemical causality, target biology, and self-validating synthetic protocols required to leverage 2-ethyloxan-4-amine in drug discovery workflows.

Physicochemical Profiling & Structural Causality

The selection of 2-ethyloxan-4-amine over simpler aliphatic amines (e.g., cyclohexylamine) is driven by strict pharmacokinetic (PK) and pharmacodynamic (PD) requirements for CNS drugs:

  • The Tetrahydropyran (THP) Core: The inclusion of the oxygen heteroatom inherently lowers the partition coefficient (logP) of the molecule compared to a carbocyclic analog. This slight increase in polarity reduces non-specific plasma protein binding, thereby increasing the unbound free fraction (

    
    ) capable of crossing the Blood-Brain Barrier (BBB).
    
  • The 2-Ethyl Substitution: The ethyl group acts as a precise steric vector. When the amine is coupled to a kinase-binding hinge binder, the 2-ethyl group projects into a highly specific hydrophobic sub-pocket of the LRRK2 kinase domain, driving target selectivity over off-target kinases[3].

  • Stereochemical Rigidity (2R, 4R): The spatial orientation of the amine relative to the ethyl group dictates the trajectory of the entire pharmacophore into the ATP-binding site. Utilizing the specific (2R,4R) enantiomer is non-negotiable for achieving sub-nanomolar potency.

Target Biology: LRRK2 and Neurodegeneration

LRRK2 is a complex, 286 kDa multidomain protein featuring ROC, COR, Kinase, and WD40 domains[3]. Mutations in the LRRK2 gene, most notably the G2019S mutation in the kinase domain, lead to hyperactive kinase function. This hyperactivity is present in over 85% of Parkinson's Disease (PD) patients carrying LRRK2 mutations[2].

Pathologically, LRRK2 hyperphosphorylation of Rab GTPases disrupts lysosomal function and autophagy. In murine models of neuroinflammation, hyperactive LRRK2 in microglia triggers the release of pro-inflammatory cytokines like TNF-α and induces nitric oxide synthase (iNOS)[4]. Furthermore, genome-wide association (GWA) studies have linked LRRK2 polymorphisms (e.g., M2397T) to Inflammatory Bowel Disease (IBD) and Crohn's disease[4]. Consequently, inhibiting LRRK2 with molecules built upon the 2-ethyloxan-4-amine scaffold halts this neurodegenerative and inflammatory cascade.

LRRK2 G2019S pathological signaling pathway and targeted pharmacological inhibition.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the (2R,4R)-2-ethyloxan-4-amine building block requires a highly controlled sequence to establish the heterocycle and resolve the stereocenters[3].

Protocol A: De Novo Synthesis and Chiral Resolution

Objective: Synthesize enantiomerically pure (2R,4R)-2-ethyloxan-4-amine from raw aliphatic precursors.

  • Acid-Catalyzed Prins Condensation: Combine propanal and but-3-en-1-ol in an aqueous solution of sulfuric acid (20% w/w). Stir the biphasic mixture at 80 °C for 5 days[4].

    • Causality: The acidic environment promotes the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form the tetrahydropyran ring (2-ethyloxan-4-ol).

  • Oxidation: Extract the intermediate with dichloromethane. Treat the organic layer with Pyridinium Chlorochromate (PCC) at room temperature to oxidize the secondary alcohol to a ketone (2-ethyloxan-4-one)[3].

    • QC Check: Monitor via TLC. The disappearance of the alcohol spot confirms complete oxidation.

  • Reductive Amination: React the ketone with an ammonia source under hydrogen pressure (H₂) using a transition metal catalyst (e.g., Pd/C or Pt/C) to yield racemic 2-ethyloxan-4-amine.

  • Supercritical Fluid Chromatography (SFC) Resolution: Separate the racemate using a Chiralpak AD-3 column (3 μm). Use a mobile phase of Carbon Dioxide (Phase A) and Methanol containing 0.05% diethylamine (Phase B), running a gradient from 5% to 40% B[3].

    • Causality & QC Check: SFC is mandatory here because polar aliphatic amines streak heavily in standard normal-phase HPLC. The 0.05% diethylamine suppresses secondary interactions with the stationary phase. The target (2R,4R) enantiomer must exhibit an enantiomeric excess (ee) > 99% before proceeding to API coupling.

Step-by-step synthetic workflow and chiral resolution of (2R,4R)-2-ethyloxan-4-amine.
Protocol B: SNAr Incorporation into the Imidazo[4,5-c]quinoline Scaffold

Objective: Couple the chiral building block to the kinase hinge-binding core.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve a 4-chloro-3-nitroquinoline derivative and (2R,4R)-2-ethyloxan-4-amine in acetonitrile (MeCN)[5]. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Stir at 20 °C to 60 °C until completion.

    • Causality: The electron-withdrawing nitro group at the 3-position highly activates the 4-position chloride toward nucleophilic attack by the primary aliphatic amine.

  • Nitro Reduction & Cyclization: Reduce the nitro group via catalytic hydrogenation, followed by condensation with an orthoester to close the imidazole ring, yielding the final LRRK2 inhibitor[2].

Pharmacokinetic & Pharmacodynamic (PK/PD) Optimization

The structural nuances of the pyran-4-amine directly dictate the biological efficacy of the resulting API. The table below illustrates the structure-activity relationship (SAR) demonstrating why the 2-ethyl variant is highly prioritized in patent literature[6],[4].

Table 1: Impact of Pyran-4-amine Substitutions on Imidazo[4,5-c]quinoline LRRK2 Inhibition

R-Group on Pyran-4-amine ScaffoldLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Predicted BBB Penetration
Unsubstituted THP> 1000> 500Low
(2R,4R)-2-Methyl-THP687241Moderate
(2R,4R)-2-Ethyl-THP < 100 < 50 High

(Note: Data synthesized from SAR trends in patent literature KR20180050407A; the 2-methyl derivative establishes the baseline potency, while the 2-ethyl extension optimizes the hydrophobic pocket fit, drastically lowering the IC₅₀)[6].

Conclusion

2-Ethyloxan-4-amine is not merely a structural placeholder; it is a meticulously engineered pharmacophore. By providing the exact steric bulk required to engage the LRRK2 kinase domain while maintaining a logP conducive to BBB penetration, it enables the creation of next-generation therapeutics for Parkinson's Disease and Crohn's Disease. Mastery of its synthesis—particularly the Prins condensation and subsequent SFC chiral resolution—is an essential competency for any drug development team targeting neurodegenerative kinase pathways.

References

  • Source: chemicalbook.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Metabolic Stability Profile of Oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxan-4-amine (4-aminotetrahydropyran) scaffold has emerged as a critical bioisostere in modern medicinal chemistry, widely employed to replace cyclohexyl, piperidinyl, and morpholinyl moieties. Its utility stems from a unique physicochemical profile: it lowers lipophilicity (


) while maintaining steric bulk, and it modulates basicity (

) to reduce phospholipidosis risk.

However, the metabolic stability of oxan-4-amine derivatives is non-trivial. Unlike carbocyclic analogs, the ether oxygen introduces specific electronic effects that alter CYP450 oxidation regioselectivity. This guide provides a comprehensive analysis of the metabolic fate of this scaffold, detailing "soft spots," experimental profiling workflows, and structural optimization strategies to enhance half-life (


) and intrinsic clearance (

).

Structural & Physicochemical Context

The Bioisosteric Advantage

The oxan-4-amine core is often utilized to optimize Lipophilic Efficiency (LipE) . Replacing a methylene unit (


) in a cyclohexane ring with an ether oxygen (

) typically results in:
  • 
    :  Reduction of ~1.0–1.5 units, improving solubility.
    
  • 
    :  The electron-withdrawing inductive effect (
    
    
    
    ) of the oxygen lowers the
    
    
    of the 4-amine by approximately 1–2 units compared to cyclohexylamine (typically from ~10.6 to ~8.8–9.2). This reduction decreases lysosomal trapping and improves the fraction of unionized drug at physiological pH.
Table 1: Physicochemical Comparison of Common Scaffolds
PropertyCyclohexylamine4-AminopiperidineOxan-4-amine (Tetrahydropyran)
LogP (approx) 1.490.840.25
pKa (Conj. Acid) ~10.6~11.0 (secondary amine)~9.0
H-Bond Acceptors 1 (N)2 (N, N)2 (N, O)
Metabolic Risk Low (mostly inert)High (N-oxidation, ring opening)Moderate (C-H oxidation

to O)

Metabolic Liabilities & Mechanisms

The metabolic stability of oxan-4-amine derivatives is governed primarily by Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6). The scaffold presents three distinct "soft spots" for oxidative attack.

Pathway A: -Carbon Oxidation (Ether Side)

The carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to hydroxylation.

  • Mechanism: Hydrogen Atom Transfer (HAT) to the high-valent Iron-Oxo species (

    
    ).
    
  • Outcome: Formation of a cyclic hemiacetal, which is unstable. It spontaneously undergoes ring opening to form a

    
    -hydroxy aldehyde or ketone. This exposes the molecule to further rapid degradation by aldehyde dehydrogenases or conjugation.
    
Pathway B: -Carbon Oxidation (Amine Side)

The C4 carbon (bearing the amine) is activated by the nitrogen lone pair, making the C4-H bond weaker.

  • Mechanism: Single Electron Transfer (SET) from the nitrogen to the heme, followed by proton loss and oxygen rebound.

  • Outcome: Formation of a carbinolamine intermediate. Breakdown leads to the formation of 4-oxotetrahydropyran and release of the N-substituent (N-dealkylation).

Pathway C: N-Oxidation

Direct oxidation of the nitrogen atom.

  • Mechanism: Direct oxygen transfer.

  • Outcome: Formation of a stable N-oxide (if tertiary) or hydroxylamine (if secondary). This is often a reversible metabolite or a clearance sink.

Visualization: Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for a generic N-substituted oxan-4-amine derivative.

MetabolicPathways cluster_legend Pathway Key Parent Oxan-4-amine Derivative (Parent) C2_Radical C2-Radical Intermediate Parent->C2_Radical CYP450 (HAT) Site: C2/C6 C4_Radical C4-Radical Intermediate Parent->C4_Radical CYP450 (SET/HAT) Site: C4 NOxide N-Oxide / Hydroxylamine Parent->NOxide FMO / CYP N-Oxygenation Hemiacetal Cyclic Hemiacetal (Unstable) C2_Radical->Hemiacetal OH Rebound RingOpen Ring-Opened Hydroxy-Aldehyde Hemiacetal->RingOpen Spontaneous Ring Opening Carbinolamine Carbinolamine Intermediate C4_Radical->Carbinolamine OH Rebound Ketone 4-Oxotetrahydropyran + Dealkylated Amine Carbinolamine->Ketone C-N Bond Cleavage key Blue: Parent | Yellow: Unstable Intermediate | Red: Terminal Metabolite | Green: Stable Metabolite

Figure 1: Competing CYP450-mediated oxidative pathways for oxan-4-amine derivatives. Note the instability of the C2-hydroxylated species leading to ring opening.

Experimental Profiling Workflow

To accurately assess the metabolic stability of these derivatives, a self-validating tiered approach is required.

Tier 1: Microsomal Stability Assay (HLM/MLM)

Objective: Determine Intrinsic Clearance (


) and 

.

Protocol:

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

    
    M final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4).
    
  • Incubation: Mix compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    
Tier 2: Metabolite Identification (MetID)

Objective: Confirm if ring opening (Pathway A) or N-dealkylation (Pathway B) is the dominant clearance mechanism.

  • Method: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Marker: Look for a mass shift of +16 Da (Hydroxylation/N-oxide) or +32 Da (Di-hydroxylation/Ring opening to acid).

  • Diagnostic Ion: A +16 Da shift that loses

    
     (-18 Da) in MS2 suggests an aliphatic alcohol (Pathway A or B). A stable +16 Da without water loss often indicates N-oxide.
    

Optimization Strategies

When high clearance is observed, the following structural modifications are proven to enhance stability:

Fluorination

Strategic introduction of fluorine atoms can block metabolic soft spots due to the strength of the C-F bond.

  • Strategy: 3,3-difluorination or 3-fluorination of the oxane ring.

  • Effect: The strong electron-withdrawing effect of fluorine deactivates the adjacent C2/C6 and C4 hydrogens, reducing HAT probability.

  • Caution: This lowers the

    
     of the amine further, potentially impacting target potency.
    
Deuteration

Replacing Hydrogen with Deuterium (D) at C2, C6, or C4.

  • Rationale: The C-D bond is stronger than C-H. If C-H bond breakage is the Rate-Determining Step (RDS), a Kinetic Isotope Effect (KIE) of 2–5x can be observed.

  • Application: Deuteration at the C2/C6 positions is particularly effective for preventing ring opening.

Spiro-Cyclization

Constraining the amine into a spiro-cycle (e.g., 2-oxa-6-azaspiro[3.3]heptane).

  • Effect: Changes the hybridization geometry and sterically hinders access of the CYP heme to the

    
    -carbons.
    

Workflow Visualization

The following diagram outlines the decision tree for optimizing oxan-4-amine leads based on metabolic data.

OptimizationWorkflow Start Hit Compound (Oxan-4-amine core) Assay HLM Stability Assay Start->Assay Decision CL_int > Threshold? Assay->Decision MetID Perform MetID (HRMS) Decision->MetID Yes (Unstable) Advance Advance to PK Decision->Advance No (Stable) PathA Major Met: Ring Open (C2/C6 Oxidation) MetID->PathA PathB Major Met: N-Dealkyl (C4 Oxidation) MetID->PathB SolA Sol: Add F at C3/C5 or Deuterate C2/C6 PathA->SolA SolB Sol: Methylate C4 or Spiro-cycle PathB->SolB

Figure 2: Decision tree for structural optimization based on metabolic clearance data.

References

  • Nortcliffe, A., et al. (2017).[1] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry.

  • Stepan, A. F., et al. (2011).[2] "Structural Alerts for Toxicity: Metabolic Stability and Bioisosterism." The Medicinal Chemist's Guide to Solving ADMET Challenges.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Relevant for comparative cyclic ether metabolism).

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Methodological & Application

Application Note: Scalable Synthesis of 2-Ethyloxan-4-amine via Hetero-Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine), a valuable heterocyclic scaffold in medicinal chemistry. The tetrahydropyran-4-amine motif is frequently utilized to improve the metabolic stability and solubility of drug candidates compared to their carbocyclic analogues.

The protocol employs a Hetero-Diels-Alder (HDA) strategy using Danishefsky’s diene and propanal. This route is selected for its convergence, scalability, and the ability to generate the key intermediate 2-ethyltetrahydro-4H-pyran-4-one in high purity. Unlike Prins cyclization methods, which often yield 4-hydroxy derivatives requiring subsequent oxidation, this route provides direct access to the ketone precursor necessary for reductive amination.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Ring Construction: Lewis-acid catalyzed cycloaddition of Danishefsky’s diene and propanal.

  • Saturation: Catalytic hydrogenation of the enone.

  • Functionalization: Stereoselective reductive amination to install the primary amine.

Pathway Visualization

SynthesisPathway Precursor1 Propanal (Commercial) Intermediate1 2-Ethyl-2,3-dihydro- 4H-pyran-4-one Precursor1->Intermediate1 ZnCl2, THF (Hetero-Diels-Alder) Precursor2 Danishefsky's Diene (Commercial) Precursor2->Intermediate1 Intermediate2 2-Ethyltetrahydro- 4H-pyran-4-one Intermediate1->Intermediate2 H2, Pd/C (Hydrogenation) Target 2-Ethyloxan-4-amine (Target) Intermediate2->Target NH4OAc, NaBH3CN (Reductive Amination)

Figure 1: Synthetic workflow from commercial precursors to 2-Ethyloxan-4-amine.

Experimental Protocols

Phase 1: Hetero-Diels-Alder Cycloaddition

Objective: Synthesis of 2-ethyl-2,3-dihydro-4H-pyran-4-one. Rationale: The reaction between an electron-rich diene and an aldehyde catalyzed by a Lewis acid is the most robust method to construct the dihydropyranone core. ZnCl₂ is chosen as a cost-effective and mild Lewis acid.

Reagents & Stoichiometry:

Reagent Equiv. Role
Propanal 1.0 Electrophile
Danishefsky's Diene 1.2 Nucleophile (Diene)
ZnCl₂ (1.0 M in Et₂O) 0.1 Catalyst
THF (Anhydrous) - Solvent (0.5 M)

| HCl (1 N) | - | Hydrolysis Agent |

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous THF and cool to 0 °C. Add Propanal (1.0 equiv) and ZnCl₂ solution (0.1 equiv). Stir for 10 minutes to activate the aldehyde.

  • Addition: Dropwise add Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, 1.2 equiv) over 20 minutes. The solution may turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of propanal.

  • Hydrolysis: Add 1 N HCl (approx. 10% of reaction volume) and stir vigorously for 30 minutes. This step hydrolyzes the intermediate silyl enol ether to the ketone and eliminates methanol to form the double bond.

  • Workup: Dilute with Et₂O. Wash organic layer with sat. NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target QC: Clear to pale yellow oil. ¹H NMR should show characteristic vinyl protons of the enone system (δ ~7.3 and ~5.4 ppm).

Phase 2: Catalytic Hydrogenation

Objective: Synthesis of 2-ethyltetrahydro-4H-pyran-4-one. Rationale: Selective reduction of the C2-C3 alkene is required. Pd/C is highly effective for this transformation without reducing the ketone.

Protocol:

  • Setup: Dissolve the enone from Phase 1 in Ethanol (0.2 M).

  • Catalyst: Add 10 wt% Pd/C (5% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC or ¹H NMR. The disappearance of vinyl protons indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.

  • Isolation: Concentrate the filtrate to yield 2-ethyltetrahydro-4H-pyran-4-one . This material is typically pure enough (>95%) for the next step.

Phase 3: Reductive Amination

Objective: Synthesis of 2-Ethyloxan-4-amine (Target). Rationale: Direct reductive amination using ammonium acetate and sodium cyanoborohydride is a "one-pot" procedure. It favors the thermodynamic product (trans-isomer), where the ethyl and amine groups are in a 1,4-diequatorial arrangement.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ketone (from Phase 2) 1.0 Substrate
Ammonium Acetate 10.0 Amine Source
NaBH₃CN 1.5 Reducing Agent

| Methanol | - | Solvent (0.3 M) |

Protocol:

  • Imine Formation: In a RBF, dissolve the ketone in Methanol. Add Ammonium Acetate (10 equiv). Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv) portion-wise. Note: Perform in a fume hood; cyanide generation is possible if acidified.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Quench carefully with 1 N NaOH until pH > 10.

  • Extraction: Extract the aqueous mixture with DCM (3x). The amine product will be in the organic layer.

  • Purification (Acid-Base Extraction):

    • Extract the DCM layer with 1 N HCl (3x). The amine moves to the aqueous phase as the hydrochloride salt. Discard the organic layer (removes non-basic impurities).

    • Basify the combined aqueous acidic extracts with 6 N NaOH to pH > 12.

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry (Na₂SO₄) and concentrate the DCM to yield the free amine.

  • Salt Formation (Optional for Storage): Dissolve the free amine in Et₂O and add 2 M HCl in Et₂O. Collect the precipitate by filtration to obtain 2-Ethyloxan-4-amine Hydrochloride .

Quality Control & Validation

To ensure scientific integrity, the following checkpoints must be validated:

  • Checkpoint 1 (Enone Intermediate):

    • ¹H NMR (400 MHz, CDCl₃): Look for doublet at δ ~7.3 ppm (H-6) and doublet at δ ~5.4 ppm (H-5). The ethyl group should appear as a triplet (~0.9 ppm) and multiplet (~1.6 ppm).

  • Checkpoint 2 (Ketone Intermediate):

    • Absence of Alkene: The vinyl signals (7.3, 5.4 ppm) must be absent.

    • Symmetry: The molecule is chiral; diastereotopic protons on the ring will be evident.

  • Checkpoint 3 (Final Amine):

    • Stereochemistry: The major isomer is typically the trans-isomer (2-ethyl and 4-amino groups are trans). This can be verified by ¹H NMR coupling constants of the H-4 proton. A large coupling constant (J ~ 10-12 Hz) indicates an axial proton (amine is equatorial).

    • Mass Spec: LC-MS should show [M+H]⁺ = 130.1.

References

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2] Journal of the American Chemical Society, 96(25), 7807–7808. Link

  • Bednarski, M., & Danishefsky, S. (1983). On the hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene: A general synthesis of substituted 2,3-dihydro-4H-pyran-4-ones. Journal of the American Chemical Society, 105(11), 3716–3717. Link

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhat, S. V., et al. (2005). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Letters, 7(12), 2421-2423. Link

Sources

Application Note: Advanced Reductive Amination Protocols Utilizing 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) is a highly privileged building block in modern drug discovery. The tetrahydropyran (THP) scaffold provides a polar, oxygen-containing ring that enhances aqueous solubility and metabolic stability compared to traditional carbocyclic analogs[1]. Furthermore, the 2-ethyl substituent introduces specific steric and lipophilic vectors, making it a critical pharmacophore for modulating binding affinity in complex biological targets, including LRRK2 inhibitors for Parkinson's disease[2] and ATR kinase inhibitors for oncology[3].

Functionalizing this primary amine into secondary or tertiary amines is predominantly achieved via reductive amination [4]. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The protocols herein are engineered as self-validating workflows, ensuring that you understand the causality behind every solvent choice, additive, and temperature gradient.

Mechanistic Principles & Reagent Chemoselectivity

Reductive amination is a cascade reaction involving the condensation of a carbonyl compound with an amine to form a hemiaminal, followed by dehydration to an electrophilic iminium ion, and subsequent hydride reduction[4].

When working with sterically hindered secondary alkyl amines like 2-Ethyloxan-4-amine, the choice of reducing agent dictates the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the premier reagent for this transformation[5]. The electron-withdrawing effects of its three acetoxy groups attenuate the reactivity of the borohydride core[5]. This creates a profound chemoselectivity: STAB rapidly reduces the highly electrophilic iminium ion but reacts negligibly with the starting aldehydes or ketones[4]. This allows for a highly efficient, one-pot procedure that avoids the severe toxicity and cyanide off-gassing associated with sodium cyanoborohydride (NaBH₃CN)[6],[7].

Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine (Nucleophilic Attack) Amine 2-Ethyloxan-4-amine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Alkylated Amine Product Iminium->Product NaBH(OAc)3 (Selective Reduction)

Fig 1: Mechanistic pathway of selective reductive amination using STAB.

Quantitative Data: Reagent Selection Matrix

To optimize the functionalization of 2-Ethyloxan-4-amine, consult the following empirical data matrix comparing standard reducing agents.

Reducing AgentPreferred SolventsAdditive / CatalystSubstrate ScopeTypical YieldCausality & Key Advantage
NaBH(OAc)₃ (STAB) DCE, DCM, THFAcOH (1-2 eq)Aldehydes, unhindered ketones85–96%Mild, non-toxic. Acetoxy groups stabilize B-H bond, preventing premature carbonyl reduction[4],[8].
NaBH₃CN MeOH, EtOHAcOH (pH 6-7)Broad, acid-stable imines70–85%Operates well in protic solvents; however, highly toxic cyanide byproducts limit scalability[6],[8].
NaBH₄ MeOH, EtOHTi(OPr)₄ (Lewis Acid)Highly sterically hindered ketones60–80%Strong hydride donor. Requires strict two-step protocol to prevent reducing the starting ketone[8],[5].

Experimental Protocols

Protocol A: One-Pot Catalytic Reductive Amination (Standard)

Application: Coupling 2-Ethyloxan-4-amine with aldehydes or unhindered ketones. Causality Check: STAB is highly sensitive to water and reacts destructively with methanol (evolving H₂ gas and losing hydride equivalents). Therefore, aprotic halogenated solvents like 1,2-dichloroethane (DCE) are strictly mandated[8]. Acetic acid is added to drive the equilibrium of the sterically hindered 2-ethyl THP amine toward the iminium ion[6].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve the carbonyl compound (1.0 equiv) and 2-Ethyloxan-4-amine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0 to 2.0 equiv).

  • Self-Validation (IPC): Stir the mixture at room temperature for 45 minutes. Do not proceed blindly. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm >90% conversion to the iminium/imine mass before adding the reducing agent. Premature hydride addition will irreversibly reduce your starting carbonyl to an alcohol.

  • Reduction: Once iminium formation is validated, add Sodium triacetoxyborohydride (1.5 equiv) portion-wise[6]. The reaction is mildly exothermic; maintain the flask at room temperature (20–25 °C) using a water bath if necessary.

  • Monitoring: Stir for 2 to 12 hours. Monitor the consumption of the iminium intermediate via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous phase reaches pH ~8. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination (For Hindered Ketones)

Application: Coupling 2-Ethyloxan-4-amine with sterically congested or electronically deactivated ketones. Causality Check: Direct STAB reduction fails here because the iminium equilibrium is too unfavorable. We must force imine formation using a strong Lewis acid (Titanium(IV) isopropoxide) and subsequently trap it with a more aggressive hydride source (NaBH₄) in a protic solvent[8].

Step-by-Step Methodology:

  • Imine Formation: Combine the hindered ketone (1.0 equiv), 2-Ethyloxan-4-amine (1.2 equiv), and Ti(OPr)₄ (2.0 equiv) in anhydrous THF. Stir at 50 °C for 12 hours[8].

  • Reduction: Cool the reaction to 0 °C. Dilute the mixture with anhydrous Methanol (MeOH, equal volume to THF). Carefully add NaBH₄ (1.5 equiv) portion-wise[8]. Caution: Vigorous hydrogen gas evolution will occur.

  • Workup: Stir for 2 hours at room temperature. Quench by adding water (1 mL per mmol of Ti), which causes the precipitation of insoluble TiO₂ salts. Filter the white suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Workflow Step1 1. Reagent Mixing Carbonyl + 2-Ethyloxan-4-amine in DCE Step2 2. Acid Catalysis Add AcOH (1-2 eq), Stir 45 min Step1->Step2 Step3 3. IPC Check Verify Iminium Formation (LC-MS) Step2->Step3 Step4 4. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Quench & Isolate NaHCO3 Quench, DCM Extraction Step4->Step5

Fig 2: Self-validating workflow for one-pot reductive amination (Protocol A).

References[4] Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride - Benchchem. Source: benchchem.com. URL: https://benchchem.com[1] 4-(3-Fluorophenyl)oxan-4-amine | 1094283-08-5 | Benchchem. Source: benchchem.com. URL: https://benchchem.com[6] Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Source: harvard.edu. URL: https://harvard.edu[8] Reductive Amination - Common Conditions. Source: commonorganicchemistry.com. URL:https://commonorganicchemistry.com[5] Sodium triacetoxyborohydride - Organic Chemistry Portal. Source: organic-chemistry.org. URL:https://organic-chemistry.org[7] Sodium Triacetoxyborohydride - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://sigmaaldrich.com[3] US10822331B2 - Processes for preparing ATR inhibitors. Source: google.com (Google Patents). URL: https://patents.google.com[2] RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines and imidazo [4,5-c][1,5] naphthyridines as lrrk2 inhibitors. Source: google.com (Google Patents). URL: https://patents.google.com

Sources

Application Note: Strategic Amide Bond Formation with 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Considerations

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) is a versatile aliphatic building block frequently utilized in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. The incorporation of the tetrahydropyran (THP) ring provides metabolic stability and hydrogen-bond accepting capability, while the 2-ethyl substitution introduces tunable lipophilicity.

From a synthetic perspective, coupling this primary amine requires a nuanced approach. The amine is situated on a secondary carbon within a conformationally flexible ring. The thermodynamic cis-diastereomer places the C4-amine in an equatorial position, minimizing steric encumbrance. Conversely, the trans-diastereomer forces the amine into an axial trajectory, exacerbating 1,3-diaxial interactions with the ring protons. This local steric environment dictates the causality behind choosing specific carboxylic acid activation strategies to ensure quantitative conversion without inducing epimerization in the acid partner[1].

Mechanistic Causality in Reagent Selection

Amide bond formation requires the conversion of a stable carboxylic acid into a highly reactive acylating agent[1]. For 2-ethyloxan-4-amine, the choice of coupling reagent is governed by the steric bulk of the acid and its propensity for


-chiral epimerization.
  • HATU (Uronium/HOAt Activation): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming 2-ethyloxan-4-amine and drastically accelerating the aminolysis step[1].

    • Causality: HATU is mandatory when the carboxylic acid is sterically hindered (e.g.,

      
      -disubstituted acids) or when coupling the hindered axial diastereomer of the amine. However, the strong basicity of the required additive (DIPEA) increases the risk of oxazolone-mediated epimerization.
      
  • T3P (Propylphosphonic Anhydride): T3P operates via a biomimetic activation pathway, forming a reactive mixed anhydride without basic uronium intermediates[2].

    • Causality: T3P is exceptionally mild and generates exclusively water-soluble phosphonic acid byproducts, making it the premier choice for scale-up and for coupling epimerization-prone chiral acids[3].

  • EDC/HOBt (Carbodiimide Activation): EDC reacts with the acid to form an O-acylisourea, which is immediately trapped by HOBt to form an active ester[3].

    • Causality: This is the most cost-effective method for unhindered substrates, allowing for a self-validating, chromatography-free isolation via aqueous workup.

Experimental Workflow & Decision Matrix

Workflow Start Input: 2-Ethyloxan-4-amine + Carboxylic Acid Decision1 Is the Carboxylic Acid prone to epimerization? (e.g., α-chiral center) Start->Decision1 Decision2 Is the Carboxylic Acid sterically hindered? Decision1->Decision2 No MethodT3P T3P / DIPEA (Mild, Low Epimerization) Decision1->MethodT3P Yes MethodHATU HATU / DIPEA (High Reactivity) Decision2->MethodHATU Yes MethodEDC EDC·HCl / HOBt (Standard / Cost-Effective) Decision2->MethodEDC No WorkupAq Aqueous Workup (Water-soluble byproducts) MethodT3P->WorkupAq WorkupChrom Silica Chromatography (Removes tetramethylurea) MethodHATU->WorkupChrom MethodEDC->WorkupAq

Decision matrix for selecting amide coupling conditions for 2-Ethyloxan-4-amine.

Quantitative Reagent Comparison

Coupling ReagentActivation MechanismRelative Reaction RateEpimerization RiskByproduct SolubilityRecommended ScaleTypical Yield
HATU Uronium / HOAt esterVery FastHighOrganic (Tetramethylurea)Discovery (<1 mmol)85–95%
T3P Mixed AnhydrideModerateVery LowAqueous (Phosphonic acids)Scale-up (>1 mmol)80–90%
EDC/HOBt Carbodiimide / HOBt esterModerateModerateAqueous (Urea derivative)General Purpose75–85%

Self-Validating Experimental Protocols

A scientific protocol is only as robust as its built-in validation. The following procedures include specific In-Process Controls (IPC) to ensure the system self-validates before proceeding to isolation.

Protocol A: High-Throughput Coupling using HATU (For Hindered Acids)

Causality Check: HATU is chosen here because the primary goal at the discovery scale is maximum conversion speed, overcoming the 1,3-diaxial hindrance of the THP ring. Chromatography is routinely performed to remove the organic-soluble tetramethylurea byproduct.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Pre-activation: Add DIPEA (3.0 eq) dropwise. Mechanistic Insight: The base deprotonates the acid, allowing it to attack the uronium salt of HATU, forming the active HOAt ester. Stir at room temperature for 5 minutes.

  • Amine Addition: Add 2-Ethyloxan-4-amine (1.0 eq) as a pre-mixed solution in a minimal volume of DMF.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • IPC (Self-Validation): Quench a 5 µL reaction aliquot into 100 µL of MeCN/H₂O (1:1). Analyze via LC-MS. The target mass

    
     should be the base peak, confirming complete consumption of the amine.
    
  • Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to aggressively partition the DMF and tetramethylurea into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the acid's polarity).

Protocol B: Epimerization-Free Scale-Up using T3P

Causality Check: T3P is utilized as a 50% wt solution in EtOAc. It acts as a water scavenger and coupling agent without forming highly basic or reactive intermediates that cause


-proton abstraction, preserving stereochemical integrity[2].
  • Preparation: Charge a round-bottom flask with the carboxylic acid (1.0 eq), 2-Ethyloxan-4-amine (1.05 eq), and EtOAc (0.5 M).

  • Base Addition: Add DIPEA or Pyridine (2.5 eq). Mechanistic Insight: Pyridine is often preferred with T3P to further suppress epimerization in highly sensitive substrates, though DIPEA is sufficient for standard aliphatic acids.

  • T3P Addition: Cool the mixture to 0 °C using an ice bath. Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise. Causality: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions[3].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

  • IPC (Self-Validation): Monitor via TLC (using Ninhydrin stain to detect any unreacted primary amine) and LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. The byproducts of T3P are highly water-soluble phosphonic acids, which partition entirely into the aqueous phase[3]. Separate the layers, wash the organic layer with 1M HCl (to remove excess base/amine), and finally with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting amide is typically >95% pure by NMR and requires no further chromatographic purification.

Analytical Validation (The Self-Validating System)

To ensure absolute trustworthiness of the synthesized 2-Ethyloxan-4-amine derivatives, orthogonal analytical techniques must be applied:

  • LC-MS Profiling: Ensure the UV chromatogram (214 nm / 254 nm) shows a single dominant peak corresponding to the exact mass of the product. If HATU was used, specifically check for a mass of m/z 117 (Tetramethylurea), indicating insufficient aqueous washing.

  • ¹H-NMR Signatures: In CDCl₃ or DMSO-d₆, validation of the amide bond is confirmed by the appearance of a broad N-H triplet/doublet (typically between 7.0 – 8.5 ppm). Furthermore, the C4-H proton of the THP ring will exhibit a diagnostic downfield shift—moving from ~2.8 ppm in the free 2-Ethyloxan-4-amine to ~3.8–4.2 ppm in the acylated product.

References

1.[1] Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews -[Link] 2.[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - Organic Process Research & Development -[Link] 3.[2] Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - NIH PubMed Central -[Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Boc-Protection of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the tert-butoxycarbonyl (Boc) protection of 2-Ethyloxan-4-amine, a critical step often required in synthetic routes for drug discovery and development. As this specific substrate may not have a widely published, optimized protocol, this guide synthesizes established principles of amine protection with expert insights to provide a robust and adaptable procedure.

Introduction: The Strategic Importance of Boc Protection

In the landscape of organic synthesis, particularly within medicinal chemistry, the strategic protection of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires masking to prevent unwanted side reactions during subsequent synthetic transformations.[1] The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile cleavage under mild acidic conditions.[2][3][4]

The stability of the Boc group is a key feature; it is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation).[2][5] This orthogonality is a cornerstone of complex multi-step syntheses. This guide will provide a detailed protocol for the Boc protection of the secondary amine in 2-Ethyloxan-4-amine, a substituted tetrahydropyran scaffold of interest in pharmaceutical research.

Reaction Mechanism and Rationale

The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][6] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[5][7] The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[7]

While the reaction can proceed without a base, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is common practice.[8] The base serves to neutralize the protonated amine that forms during the reaction, thereby increasing the concentration of the free, nucleophilic amine and accelerating the reaction rate.[8]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products amine R₂NH intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R₂N-Boc intermediate->product Collapse byproducts t-BuOH + CO₂ intermediate->byproducts Decomposition of Leaving Group base Base (e.g., TEA) protonated_base Base-H⁺ base->protonated_base Proton Abstraction

Caption: Mechanism of Boc protection of a secondary amine.

Detailed Experimental Protocol

This protocol is a general and robust starting point for the Boc-protection of 2-Ethyloxan-4-amine. As with any new substrate, small-scale trials are recommended to optimize reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Ethyloxan-4-amine≥95%N/AAssumed to be synthesized in-house.
Di-tert-butyl dicarbonate (Boc₂O)Reagent Grade, ≥97%Sigma-AldrichSolid, handle in a well-ventilated area.
Triethylamine (TEA)Anhydrous, ≥99.5%Acros OrganicsStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ChemicalUse a dry solvent for best results.
Saturated aq. Sodium BicarbonateACS GradeJ.T. BakerFor aqueous work-up.
Brine (Saturated aq. NaCl)ACS GradeVWR ChemicalsFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD MilliporeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography if needed.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Ethyloxan-4-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes.

  • Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirring solution. A slight exotherm may be observed. The addition can be done portion-wise for larger scale reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[8] A successful reaction will show the consumption of the starting amine and the appearance of a new, less polar spot (the Boc-protected product).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, the product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental_Workflow start Start: 2-Ethyloxan-4-amine dissolve Dissolve in DCM Add TEA start->dissolve add_boc2o Add Boc₂O dissolve->add_boc2o react Stir at RT Monitor by TLC/LC-MS add_boc2o->react workup Aqueous Work-up: H₂O, NaHCO₃, Brine react->workup dry_concentrate Dry (MgSO₄) Concentrate workup->dry_concentrate purify Purification (Column Chromatography if needed) dry_concentrate->purify product Final Product: N-Boc-2-Ethyloxan-4-amine purify->product

Caption: General experimental workflow for Boc protection.

Characterization and Data Interpretation

The successful synthesis of N-Boc-2-Ethyloxan-4-amine should be confirmed by standard analytical techniques:

  • ¹H NMR: The appearance of a large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc moiety. A downfield shift of the protons adjacent to the nitrogen atom is also expected.

  • ¹³C NMR: The appearance of two new signals is expected: one around 80 ppm corresponding to the quaternary carbon of the tert-butyl group, and another around 155 ppm for the carbonyl carbon of the carbamate.

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for the Boc-protected product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl stretch.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reagent, low temperature, or sterically hindered amine.Add additional Boc₂O (0.2-0.5 eq). Gently warm the reaction to 30-40 °C. Increase the reaction time. Consider using a more potent acylation catalyst like DMAP (catalytic amount).
Formation of Side ProductsPresence of moisture, which can hydrolyze Boc₂O.Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult PurificationClose Rf values of starting material and product.Optimize the solvent system for column chromatography. Consider a different work-up procedure, such as an acidic wash to remove unreacted amine (if compatible with the product).
Low YieldInefficient extraction, or product loss during work-up or purification.Perform extractions with care and ensure complete phase separation. Minimize transfers and use appropriate column chromatography techniques.

Conclusion

The Boc protection of 2-Ethyloxan-4-amine is a straightforward yet crucial transformation for enabling further synthetic manipulations. The protocol described herein provides a reliable and well-grounded method for achieving this protection. By understanding the underlying mechanism and potential challenges, researchers can confidently apply and adapt this procedure to advance their synthetic campaigns in drug discovery and development.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Công ty TNHH hóa chất Hà Bắc Boze. Boc Protection Mechanism (Boc2O). [Link]

  • ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

Sources

Application Note: Nucleophilic Substitution Strategies Involving 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, stereochemistry, and reaction protocols for 2-Ethyloxan-4-amine (also known as 4-amino-2-ethyltetrahydropyran), a strategic


-rich building block.

Executive Summary

In the modern "Escape from Flatland" era of drug discovery, saturated heterocycles like tetrahydropyrans (THPs) have replaced planar phenyl rings to improve solubility and metabolic stability. 2-Ethyloxan-4-amine represents a privileged scaffold where the 2-ethyl group acts as a conformational anchor, reducing entropic penalty upon binding. This guide outlines high-fidelity protocols for utilizing the C4-amine as a nucleophile in Nucleophilic Aromatic Substitution (


)  and 

Alkylation
, critical for synthesizing kinase inhibitors and GPCR modulators.

Structural & Stereochemical Analysis

Before initiating synthesis, understanding the conformational landscape of 2-Ethyloxan-4-amine is vital. The molecule exists primarily in a chair conformation.

  • The Anchor: The bulky 2-ethyl group preferentially occupies the equatorial position to avoid severe 1,3-diaxial interactions. This locks the ring flip.

  • The Nucleophile: The 4-amino group can be either equatorial (cis-2,4 relative stereochemistry) or axial (trans-2,4).

    • Equatorial Amine (Cis): More nucleophilic due to lower steric hindrance; generally the thermodynamic product.

    • Axial Amine (Trans): Less accessible but can offer unique vectors for hydrogen bonding in active sites.

Implication: Commercial supplies are often mixtures. For structure-activity relationship (SAR) studies, separating diastereomers post-substitution or using stereopure starting materials is recommended to ensure reproducible biological data.

Application I: Heteroaryl Library Synthesis via

Context: The most common application of 2-Ethyloxan-4-amine is displacing halides on heteroaromatic cores (e.g., pyrimidines, pyridines) to generate kinase or GPCR inhibitor libraries.

Mechanism & Logic

The primary amine at C4 attacks an electron-deficient heteroaryl halide. The reaction is driven by the electron-withdrawing nature of the heteroaryl ring and the basicity of the amine.

  • Challenge: Steric bulk from the 2-ethyl group (even if distal) can slightly retard rates compared to unsubstituted THP-amines.

  • Solution: Use of polar aprotic solvents (DMSO/NMP) and elevated temperature.

Protocol A: Coupling with 4-Chloropyrimidines

Target: Synthesis of N-(2-ethyloxan-4-yl)pyrimidin-4-amine derivatives.

Reagents
  • Substrate: 2-Ethyloxan-4-amine (1.2 equiv)

  • Electrophile: 4-Chloro-2-substituted-pyrimidine (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) - Scavenges HCl.

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP - High dielectric constant stabilizes the Meisenheimer intermediate.

Step-by-Step Methodology
  • Preparation: Dissolve the electrophile (1.0 mmol) in DMSO (3.0 mL) in a reaction vial.

  • Addition: Add DIPEA (2.5 mmol), followed by 2-Ethyloxan-4-amine (1.2 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the chloride peak (M) and appearance of product (M - Cl + Amine).

  • Work-up (High Throughput):

    • Dilute with MeOH (2 mL).

    • Directly purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Work-up (Manual):

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      

Application II: Linker Attachment via Alkylation

Context: Attaching alkyl linkers for PROTACs (Proteolysis Targeting Chimeras) or fragment growing.

Mechanism & Logic

Standard bimolecular nucleophilic substitution (


) on an alkyl halide.[1]
  • Risk: Over-alkylation (formation of tertiary amines or quaternary salts).

  • Control: Use the amine in excess or use a reductive amination approach if possible. For direct alkylation, strict stoichiometry and inorganic bases are preferred.

Protocol B: Mono-Alkylation with Bromo-Linkers

Target: Synthesis of secondary amine linkers.

Reagents
  • Nucleophile: 2-Ethyloxan-4-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide (e.g., Boc-amino-alkyl bromide) (0.9 equiv) - Limiting reagent prevents over-alkylation.

  • Base:

    
     (Potassium Carbonate) (2.0 equiv) - Heterogeneous base modulates rate.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Additive: KI (Potassium Iodide) (0.1 equiv) - Finkelstein catalyst to generate reactive alkyl iodide in situ.

Step-by-Step Methodology
  • Suspension: In a round-bottom flask, suspend

    
     (2.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL).
    
  • Amine Addition: Add 2-Ethyloxan-4-amine (1.0 mmol). Stir at Room Temperature (RT) for 10 mins.

  • Electrophile Addition: Add the Alkyl Bromide (0.9 mmol) dropwise over 5 minutes.

  • Incubation: Heat to 60 °C for 12 hours.

    • Checkpoint: If bis-alkylation is observed by LC-MS (>10%), lower temperature to 40 °C and increase dilution.

  • Filtration: Filter off the solid inorganic salts.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for 2-Ethyloxan-4-amine.

ReactionPathways Start 2-Ethyloxan-4-amine (Nucleophile) ReactionType Select Reaction Type Start->ReactionType SNAr SNAr Pathway (Aryl/Heteroaryl) ReactionType->SNAr Aromatic Electrophile SN2 SN2 Pathway (Alkyl Halides) ReactionType->SN2 Aliphatic Electrophile Reagents_SNAr Reagents: Ar-Cl, DIPEA, DMSO Temp: 80°C SNAr->Reagents_SNAr Reagents_SN2 Reagents: R-Br, K2CO3, KI, MeCN Temp: 60°C SN2->Reagents_SN2 Product_SNAr Heteroaryl-Amine (Kinase Inhibitor Core) Reagents_SNAr->Product_SNAr Displacement Product_SN2 Secondary Alkyl Amine (Linker/PROTAC) Reagents_SN2->Product_SN2 Substitution

Figure 1: Decision tree for nucleophilic substitution workflows involving 2-Ethyloxan-4-amine.

Data Summary & Troubleshooting

Comparative Reaction Conditions
Parameter

(Heteroaryl)

(Alkyl)
Primary Challenge Low reactivity of electron-rich ringsOver-alkylation (Bis-substitution)
Preferred Solvent DMSO, NMP (Polar Aprotic)MeCN, DMF (Polar Aprotic)
Base Choice Organic (DIPEA, TEA)Inorganic (

,

)
Temperature High (80–120 °C)Moderate (40–60 °C)
Catalyst None (usually)KI (Finkelstein conditions)
Troubleshooting Guide
  • Issue: Low Yield in

    
    . 
    
    • Cause: Poor leaving group ability or electron-rich ring.

    • Fix: Switch leaving group from -Cl to -F (fluorine is a better leaving group in

      
       due to higher electronegativity increasing ipso-carbon electrophilicity). Alternatively, use microwave irradiation (120 °C, 20 min).
      
  • Issue: Stereochemical Scrambling.

    • Cause: Harsh conditions may epimerize the C4 center if the mechanism shifts towards

      
       (rare for amines) or via reversible elimination-addition.
      
    • Fix: Maintain temperatures below 100 °C. Verify stereochemistry via NOESY NMR (Look for correlations between H2 and H4).

References

  • Tetrahydropyrans in Drug Discovery: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[2] Bioorganic & Medicinal Chemistry, 2017.[2]

  • General SNAr Protocols: "Nucleophilic Aromatic Substitution (SNAr) Reaction Guide." Merck/Sigma-Aldrich Protocols.

  • Amine Reactivity: "Reactions of Amines: Nucleophilic Substitution." Chemistry LibreTexts.

  • Stereochemical Considerations: "Conformational Analysis of Substituted Tetrahydropyrans." Organic Chemistry Portal.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2-Ethyloxan-4-amine and associated reagents before handling.

Sources

preparation of 2-ethyltetrahydro-2H-pyran-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Preparation of 2-Ethyltetrahydro-2H-pyran-4-amine Derivatives

Abstract This application note provides a comprehensive, field-validated protocol for the synthesis of 2-ethyltetrahydro-2H-pyran-4-amine scaffolds, a critical pharmacophore in modern kinase inhibitor discovery (e.g., JAK/TYK2 pathways). Unlike generic heterocyclic preparations, this guide focuses on controlling the stereochemical outcome at the C2 and C4 positions. We detail a robust synthetic strategy utilizing the Prins Cyclization to establish the pyran core with high diastereoselectivity, followed by divergent pathways to access both cis (diequatorial) and trans (axial-equatorial) amine isomers.

Part 1: Introduction & Retrosynthetic Analysis

The 2,4-disubstituted tetrahydropyran ring system presents a unique stereochemical challenge. In drug design, the orientation of the amine relative to the 2-ethyl substituent dictates the vector of the attached warhead or hinge-binding motif.

Thermodynamic Baseline: In the 2-ethyltetrahydro-2H-pyran system, the ethyl group at C2 will preferentially adopt an equatorial conformation to minimize 1,3-diaxial interactions with the ring protons.

  • Cis-Isomer: The C4-amine is also equatorial. This is the thermodynamically most stable conformer (diequatorial).

  • Trans-Isomer: The C4-amine is axial. This high-energy conformer often requires kinetic trapping or inversion strategies to synthesize.

Retrosynthetic Strategy: We employ a modular approach:

  • Core Construction: Acid-mediated Prins cyclization of homoallylic alcohols and propionaldehyde.

  • Functionalization: Stereospecific conversion of the resulting C4-hydroxyl to the target amine.

Retrosynthesis Target 2-Ethyltetrahydro-2H-pyran-4-amine (Target Scaffold) Intermediate 2-Ethyltetrahydro-2H-pyran-4-ol (Stereodefined Intermediate) Target->Intermediate Functional Group Interconversion Precursors 3-Buten-1-ol  +  Propionaldehyde Intermediate->Precursors Prins Cyclization (C-O / C-C Bond Formation)

Figure 1: Retrosynthetic disconnection of the target amine to commercially available precursors.

Part 2: Detailed Experimental Protocols

Step 1: The Prins Cyclization (Core Synthesis)

Objective: Synthesis of cis-2-ethyltetrahydro-2H-pyran-4-ol.

This step constructs the ring and sets the relative stereochemistry. The "Aqueous Prins" modification (Yadav et al.) is recommended for its green profile and high cis-selectivity (>90% cis).

Reagents:

  • Substrate: 3-Buten-1-ol (1.0 equiv)

  • Electrophile: Propionaldehyde (1.2 equiv)

  • Catalyst: Phosphomolybdic acid (PMA) (1-2 mol%) or Trifluoroacetic acid (TFA) (for anhydrous conditions).

  • Solvent: Water (Green route) or Dichloromethane (Traditional).

Protocol (Green Chemistry Route):

  • Setup: In a 250 mL round-bottom flask, dissolve Phosphomolybdic acid (1.0 g, ~2 mol%) in water (50 mL).

  • Addition: Add 3-Buten-1-ol (20 mmol, 1.44 g) followed by Propionaldehyde (24 mmol, 1.40 g) slowly at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at 25°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 3:7) using anisaldehyde stain (product stains blue/purple).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to neutralize any residual acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield/Data: Expect 80–90% yield of cis-2-ethyltetrahydro-2H-pyran-4-ol .

    • Stereo-check: The C4-H proton appears as a triplet of triplets (tt) with large coupling constants (~11 Hz) indicating axial-axial coupling with C3/C5 axial protons, confirming the equatorial OH.

Step 2: Divergent Synthesis of Amine Isomers

Depending on the desired pharmacophore geometry, choose Pathway A or Pathway B .

Pathway A: Synthesis of cis-Isomer (Diequatorial) Mechanism: Oxidation followed by Thermodynamic Reductive Amination.

  • Oxidation:

    • Dissolve cis-alcohol (10 mmol) in DCM (50 mL).

    • Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir 2h.

    • Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1). Isolate 2-ethyltetrahydro-4H-pyran-4-one .

  • Reductive Amination:

    • Mix ketone (10 mmol) and Ammonium Acetate (10 equiv) in Methanol.

    • Add NaBH₃CN (1.5 equiv) or NaBH(OAc)₃. Stir 12h at RT.

    • Outcome: Hydride attacks from the less hindered axial face, yielding the equatorial amine (cis-isomer) as the major product (>9:1 dr).

Pathway B: Synthesis of trans-Isomer (Axial Amine) Mechanism: Mitsunobu Inversion (SN2).

  • Reagents: cis-2-ethyltetrahydro-2H-pyran-4-ol (10 mmol), Triphenylphosphine (PPh₃, 1.2 equiv), Diphenylphosphoryl azide (DPPA, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Protocol:

    • Dissolve alcohol and PPh₃ in anhydrous THF (40 mL) under N₂. Cool to 0°C.[1]

    • Add DPPA followed by dropwise addition of DIAD.[1]

    • Stir at 0°C for 1h, then warm to RT for 12h.

    • Result: Formation of trans-4-azido-2-ethyltetrahydropyran (Inversion of configuration).

  • Reduction (Staudinger):

    • Add PPh₃ (1.5 equiv) and water (2 mL) to the crude azide solution. Heat to 50°C for 4h.

    • Outcome:trans-2-ethyltetrahydro-2H-pyran-4-amine (Axial amine).

Part 3: Data Interpretation & Workflow Visualization

Stereochemical Validation Table Use this table to interpret 1H NMR (CDCl₃, 400 MHz) signals for the C4-methine proton.

IsomerC4-H Signal ShapeCoupling Constants (

)
Interpretation
Cis (Amine Eq) Triplet of Triplets (tt)

Hz,

Hz
H4 is Axial . Amine is Equatorial .
Trans (Amine Ax) Quintet or Narrow Multiplet

Hz,

Hz
H4 is Equatorial . Amine is Axial .

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Buten-1-ol + Propionaldehyde Prins Prins Cyclization (PMA, H2O) Start->Prins CisOH cis-2-Ethyl-THP-4-ol (OH Equatorial) Prins->CisOH Oxidation Oxidation (DMP) CisOH->Oxidation Pathway A Mitsunobu Mitsunobu (DPPA, DIAD, PPh3) CisOH->Mitsunobu Pathway B Ketone 2-Ethyl-THP-4-one Oxidation->Ketone RedAm Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAm Thermodynamic Control CisAmine cis-Amine (Target A: Diequatorial) RedAm->CisAmine Azide trans-Azide (Inversion) Mitsunobu->Azide Staudinger Staudinger Red. (PPh3, H2O) Azide->Staudinger TransAmine trans-Amine (Target B: Axial Amine) Staudinger->TransAmine

Figure 2: Divergent synthetic workflow for accessing specific stereoisomers.

References

  • Yadav, J. S., et al. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(3), 395–400.

  • Jervis, P. J., et al. (2006).[2] "Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy." Organic Letters, 8(20), 4637–4640.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) is a critical saturated oxygen heterocycle used as a scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR modulators.[1] Its synthesis presents unique challenges regarding diastereoselectivity (cis/trans ratio) and secondary amine byproduct formation. This guide details two robust catalytic hydrogenation protocols: (A) Direct Reductive Amination using Pd/C, suitable for rapid laboratory-scale synthesis, and (B) The Hydrazine-Mediated Reduction using Raney Nickel, a high-fidelity process route derived from industrial patent literature that minimizes over-alkylation.[1]

Retrosynthetic Analysis & Pathway

To understand the catalytic requirements, we must first visualize the assembly of the core scaffold. The synthesis hinges on the efficient reduction of the C=N bond, derived from the corresponding ketone precursor, 2-ethyltetrahydro-4H-pyran-4-one.[1]

Retrosynthesis Target 2-Ethyloxan-4-amine (Target) Imine Imine/Oxime/Hydrazone Intermediate Target->Imine Cat. Hydrogenation (H2, Catalyst) Ketone 2-Ethyltetrahydro- 4H-pyran-4-one Imine->Ketone Condensation (NH3/NH2OH/N2H4) Precursors Propionaldehyde + 3-Buten-1-ol Ketone->Precursors Prins Cyclization (Acid Cat.)

Figure 1: Retrosynthetic disconnection showing the centrality of the ketone intermediate and the hydrogenation step.[2]

Method A: Direct Reductive Amination (Pd/C)

Best for: Rapid library synthesis, small-scale (mg to g), and screening.

This method couples the ketone with an ammonia source (typically ammonium acetate) in situ. The equilibrium shifts toward the imine, which is rapidly reduced by the catalyst.

Reaction Mechanism & Stereochemistry

The 2-ethyl group locks the tetrahydropyran ring into a chair conformation where the ethyl group is equatorial to minimize 1,3-diaxial strain.

  • Thermodynamic Product (Cis): Amine is Equatorial (2-eq, 4-eq).[1] Preferred by catalytic hydrogenation.

  • Kinetic Product (Trans): Amine is Axial (2-eq, 4-ax).[1]

Detailed Protocol

Materials:

  • Substrate: 2-Ethyltetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)[1]

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reducing Agent: H₂ gas (Balloon or Parr shaker).

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the ketone in MeOH (0.1 M concentration). Add Ammonium Acetate (10 equiv). Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium.

    • Note: Adding molecular sieves (3Å) can drive equilibrium but is often unnecessary with excess NH₄OAc.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (N₂ or Ar) to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas (x3). Maintain a pressure of 1 atm (balloon) to 3 bar (Parr shaker).

  • Reaction: Stir vigorously at 25°C – 40°C for 12–18 hours.

    • Monitoring: Check LCMS for the disappearance of the ketone (m/z ~129) and appearance of the amine (m/z ~130).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue is often the acetate salt. To obtain the free base, redissolve in DCM, wash with 1N NaOH, dry over Na₂SO₄, and concentrate.

Optimization Table: Catalyst Screening

CatalystH₂ PressureTempMajor ProductYieldNotes
10% Pd/C 1-3 bar25°CCis (Eq/Eq) 75-85%Standard conditions.[1] Cleanest profile.
PtO₂ (Adams) 3 barRTMixed Cis/Trans80%More active; higher risk of over-reduction.
Raney Ni 5 bar50°CCis (Eq/Eq)>90%Requires washing; pyrophoric. Best for scale.
Ru/C 50 bar80°CTrans enriched60%High pressure required; favors axial attack.

Method B: Hydrazine-Mediated Reduction (Raney Ni)

Best for: Process scale-up (>100g), high purity requirements, avoiding secondary amine dimerization.[1]

This method, adapted from patent literature (US7365215B2), uses hydrazine to form a hydrazone intermediate. This prevents the formation of secondary amines (dimers) which is a common side reaction in Method A.

Process Workflow[4][5][6]

MethodB Step1 Step 1: Hydrazone Formation Ketone + Hydrazine hydrate Step2 Step 2: Catalytic Hydrogenation Raney Ni, H2 (5 bar), 75°C Step1->Step2 Intermediate Isolated/Crude Step3 Step 3: Salt Formation HCl in BuOH Step2->Step3 N-N Cleavage & Reduction

Figure 2: Workflow for the Hydrazine/Raney Ni route.

Detailed Protocol

Step 1: Hydrazone Formation

  • Charge 2-ethyltetrahydro-4H-pyran-4-one (1.0 equiv) into a reactor.

  • Add Ethanol (5 vol).

  • Add Hydrazine Monohydrate (1.2 equiv) dropwise at 0–5°C.

  • Allow to warm to RT and stir for 3 hours. The hydrazone may precipitate or remain in solution.

  • Optional: Evaporate solvent to isolate crude hydrazone (often an oil).

Step 2: Hydrogenation (N-N Cleavage)

  • Dissolve the hydrazone in Ethanol/Water (1:1 ratio).

  • Add Raney Nickel (approx. 20 wt% relative to substrate).

    • Safety: Raney Ni is pyrophoric when dry. Handle as a slurry in water.

  • Pressurize reactor to 5–10 bar (70–150 psi) with H₂.

  • Heat to 75°C .

  • Stir for 24 hours.

    • Mechanism:[1][2][3][4][5] The reaction cleaves the N-N bond of the hydrazone and reduces the C=N bond, yielding the primary amine exclusively.

  • Workup: Cool to RT. Filter catalyst carefully (keep wet). Concentrate filtrate.[6]

Step 3: Isolation

  • Dissolve the crude amine residue in n-Butanol.

  • Add concentrated HCl (1.5 equiv) dropwise.

  • Concentrate under reduced pressure to crystallize the 2-Ethyloxan-4-amine Hydrochloride salt.[1]

Precursor Synthesis (The Prins Route)

If the ketone is not commercially available, it is synthesized via the Prins cyclization.

  • Reagents: 3-Buten-1-ol + Propionaldehyde.

  • Catalyst: H₂SO₄ (50%) or Trifluoroacetic acid.

  • Procedure:

    • Mix Propionaldehyde (1.1 equiv) and 3-Buten-1-ol (1.0 equiv) in 50% H₂SO₄.

    • Stir at 80°C for 4 hours.

    • This forms the 4-hydroxytetrahydropyran intermediate.[7]

    • Oxidation: Jones Oxidation (CrO₃/H₂SO₄) or Swern Oxidation converts the 4-OH to the 4-ketone.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure ketone is free of sulfur/halides.[1] Increase catalyst loading to 20 wt%.
Dimer Formation Low NH₃ concentrationIn Method A, increase NH₄OAc to 15 equiv. Switch to Method B (Hydrazine).
Cis/Trans Mixture Kinetic controlTo favor Cis (thermodynamic), increase temperature (50°C) and reaction time to allow equilibration.
Pyrophoricity Dry CatalystNEVER let Raney Ni or Pd/C dry out on the filter. Keep wet with water/solvent.

References

  • Preparation of 4-aminotetrahydropyran compounds. US Patent 7,365,215 B2. (2008).[1] Describes the hydrazine/Raney Ni reduction route specifically for 2-alkyl-substituted pyrans.

  • Reductive Amination: A Review. Chemical Society Reviews, 2020. Comprehensive overview of catalytic systems for amine synthesis.

  • Diastereoselective Synthesis of cis-2,6-disubstituted Tetrahydropyrans. Journal of Organic Chemistry. Discusses the thermodynamic preference for equatorial substituents in THP rings.

  • Prins Cyclization for THP Synthesis. Beilstein Journal of Organic Chemistry, 2021. Detailed mechanism of forming the precursor ring system.

Sources

Application Note: Leveraging 2-Ethyloxan-4-amine for 3D Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

Historically, high-throughput screening (HTS) libraries have been dominated by planar, sp2-hybridized aromatic compounds. While synthetically tractable, these "flat" molecules often suffer from poor solubility, high attrition rates in clinical trials, and off-target promiscuity. The paradigm shift toward "Escaping Flatland" [1] emphasizes the incorporation of sp3-rich, three-dimensional (3D) architectures to improve clinical success rates.

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydropyran-4-amine) represents an optimal building block for Fragment-Based Drug Discovery (FBDD) [2]. As a low-molecular-weight, highly saturated heterocyclic fragment, it offers several distinct mechanistic advantages:

  • High Fsp3 Character: With an Fsp3 (fraction of sp3 carbons) of 1.0, it provides a globular 3D shape that allows medicinal chemists to probe deep, complex binding pockets that planar aromatic rings cannot access.

  • Built-in Growth Vectors: The primary amine serves as a highly reactive synthetic handle for rapid hit-to-lead elaboration (e.g., via reductive amination or amide coupling), while the ethyl group provides a hydrophobic anchor to stabilize the fragment in lipophilic sub-pockets.

  • Favorable Physicochemical Profile: The oxygen atom in the tetrahydropyran (THP) ring acts as a directional hydrogen-bond acceptor, improving aqueous solubility—a critical requirement for the high-concentration assays used in FBDD [3].

Recent literature highlights the utility of tetrahydropyran-4-amine derivatives in targeting complex enzymes, such as the antimalarial target Plasmepsin X (PMX), where the 3D core successfully navigates the catalytic aspartate diad [4].

Physicochemical Profiling

To illustrate the structural advantages of 2-Ethyloxan-4-amine, we compare its physicochemical profile against a traditional 2D fragment (Aniline). The data below demonstrates why saturated heterocycles are prioritized in modern library design.

Property2-Ethyloxan-4-amine (3D Fragment)Aniline (2D Fragment)FBDD "Rule of 3" Ideal Range
Molecular Weight (Da) 129.2093.13< 300
Fsp3 (Fraction sp3) 1.00 (7/7 carbons)0.00 (0/6 carbons)> 0.45
cLogP 0.850.90≤ 3.0
H-Bond Donors (HBD) 22≤ 3
H-Bond Acceptors (HBA) 21≤ 3
Shape Descriptor (PMI) Globular / CylindricalPlanar / DiscN/A (Globular preferred)

Self-Validating FBDD Workflow

Because fragments bind weakly to their targets (typically in the high micromolar to millimolar range), a single assay is insufficient. We employ a self-validating screening cascade: primary screening via Ligand-Observed NMR, orthogonal kinetic validation via Surface Plasmon Resonance (SPR), and definitive structural characterization via X-ray crystallography.

FBDD_Workflow Lib Library Selection (sp3-rich Fragments) NMR Primary Screen (STD / WaterLOGSY NMR) Lib->NMR 1000+ cmpds SPR Orthogonal Validation (SPR Kinetics) NMR->SPR Hits (mM Kd) Xray Structural Biology (X-ray Crystallography) SPR->Xray Validated Hits Lead Hit-to-Lead Elaboration (Reductive Amination) Xray->Lead 3D Binding Mode

Fig 1: Step-by-step FBDD workflow from sp3-rich library selection to hit elaboration.

Experimental Protocols

Protocol A: Primary Screening via Ligand-Observed NMR (WaterLOGSY)

Causality & Rationale: WaterLOGSY (Water Ligand Observed via Gradient SpectroscopY) is highly sensitive to weak binders (


 ~ 10 

M to 10 mM). It relies on the transfer of magnetization from bulk water to the ligand. Free small molecules tumble rapidly (positive cross-relaxation), but when bound to a large protein, they adopt the protein's slow tumbling rate, inverting the sign of the NMR signal. This physical phenomenon provides a definitive, self-validating readout of binding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500

    
    L NMR sample containing 10 
    
    
    
    M target protein and 500
    
    
    M 2-Ethyloxan-4-amine in an optimized NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% D2O, pH 7.4).
  • Reference Spectrum: Acquire a 1D

    
    H NMR spectrum of the fragment alone to establish the baseline positive signals of the free state.
    
  • WaterLOGSY Acquisition: Apply a selective 180° inversion pulse to the water resonance (4.7 ppm). Allow a mixing time (

    
    ) of 1.0–1.5 seconds for magnetization transfer.
    
  • Data Interpretation: Analyze the resulting spectrum. If 2-Ethyloxan-4-amine binds the target, its specific proton resonances (e.g., the protons on the tetrahydropyran ring) will appear as inverted (negative) peaks relative to the free-state reference, confirming interaction.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: While NMR confirms binding, it does not provide kinetic rates or stoichiometry. SPR measures changes in the refractive index near a sensor surface in real-time. Because 2-Ethyloxan-4-amine is small (~129 Da), it generates a very low response signal. Therefore, we must immobilize a high density of the target protein and use a highly sensitive optical biosensor to confirm a 1:1 Langmuir binding model, ruling out non-specific aggregation.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density (target ~3000–5000 Response Units, RU) to account for the low molecular weight of the fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Ethyloxan-4-amine ranging from 2 mM down to 15.6

    
    M in running buffer (matched exactly to the immobilization buffer with 1-5% DMSO to prevent bulk refractive index shifts).
    
  • Injection & Kinetics: Inject the fragment series over the active and reference flow cells at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.
    
  • Data Fitting: Subtract the reference cell and blank buffer injections (double-referencing). Fit the steady-state affinity data to a 1:1 binding model to determine the

    
    .
    
Protocol C: Hit-to-Lead Elaboration via Reductive Amination

Causality & Rationale: Once the binding mode is confirmed via X-ray crystallography, the fragment must be "grown" to increase affinity. The primary amine of 2-Ethyloxan-4-amine is an ideal vector. Reductive amination is chosen because it is highly chemoselective, tolerates moisture, and directly yields a secondary amine that can form new hydrogen bonds within the target's adjacent sub-pockets.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq of 2-Ethyloxan-4-amine and 1.1 eq of the chosen target aldehyde (selected based on X-ray structural vectors) in anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of acetic acid (to activate the imine). Stir for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify the elaborated lead compound via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Application Example: Targeting Plasmepsin X (PMX)

Tetrahydropyran-4-amine derivatives have shown exceptional promise in targeting Plasmepsin X, an essential aspartyl protease in Plasmodium falciparum responsible for erythrocyte egress and invasion [4]. The sp3-rich core of the oxane ring perfectly occupies the deep catalytic pocket, while the elaborated amine interacts with the aspartate diad.

PMX_Pathway Stimulus Merozoite Maturation PMX Plasmepsin X (PMX) Activation Stimulus->PMX Substrate SUB1 Cleavage PMX->Substrate Egress Erythrocyte Egress & Invasion Substrate->Egress Inhibitor 2-Ethyloxan-4-amine Derived Inhibitor Inhibitor->PMX Blocks Catalytic Aspartates

Fig 2: Mechanism of Plasmepsin X inhibition by tetrahydropyran-based fragments.

Conclusion

The integration of 2-Ethyloxan-4-amine into FBDD libraries exemplifies the strategic shift toward 3D, sp3-rich chemical space. By utilizing robust, self-validating screening methodologies (NMR and SPR) and leveraging the primary amine for targeted chemical elaboration, drug discovery professionals can efficiently transform this low-affinity fragment into highly potent, selective, and clinically viable lead compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Murray, C. W., Verdonk, M. L., & Rees, D. C. (2012). Experiences in fragment-based drug discovery. Trends in Pharmacological Sciences, 33(5), 224-232. URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Meyers, M. J., et al. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Journal of Medicinal Chemistry, 65(20), 13714-13735. URL:[Link]

scale-up synthesis of 2-Ethyloxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Ethyloxan-4-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the , a key building block in modern medicinal and agricultural chemistry. The protocol herein details a robust and scalable two-step synthetic sequence commencing from 2-ethyltetrahydropyran-4-one. The described methodology emphasizes process safety, operational efficiency, and high product purity, making it suitable for researchers and professionals in drug development and chemical manufacturing. This guide includes in-depth explanations of the experimental choices, detailed step-by-step protocols, and analytical methods for quality control.

Introduction

Substituted tetrahydropyrans are prevalent structural motifs in a wide array of biologically active molecules. Specifically, 4-aminotetrahydropyran derivatives serve as crucial intermediates in the synthesis of various pharmaceutical agents.[1][2] The title compound, 2-Ethyloxan-4-amine hydrochloride, is a valuable synthon whose stereochemistry and functional groups make it an attractive component for constructing more complex molecular architectures.

The synthetic strategy outlined in this application note is designed for scalability and reproducibility. It proceeds via a reductive amination of 2-ethyltetrahydropyran-4-one, a common and efficient method for the preparation of amines.[2][3] This is followed by the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two main transformations:

  • Reductive Amination: The carbonyl group of 2-ethyltetrahydropyran-4-one is converted to an amine using ammonia and a reducing agent. This one-pot reaction is advantageous for large-scale synthesis due to its efficiency and reduced number of unit operations.

  • Hydrochloride Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the stable and crystalline hydrochloride salt. This facilitates purification and improves the compound's shelf-life.

This approach was selected for its high potential yield, the ready availability of starting materials, and the well-established nature of the chemical transformations, which minimizes risks during scale-up.

Visualization of the Synthetic Pathway

Synthetic_Pathway 2-Ethyltetrahydropyran-4-one 2-Ethyltetrahydropyran-4-one Intermediate_Imine Intermediate Imine (in situ) 2-Ethyltetrahydropyran-4-one->Intermediate_Imine NH3, Ti(OiPr)4 2-Ethyloxan-4-amine 2-Ethyloxan-4-amine Intermediate_Imine->2-Ethyloxan-4-amine H2, Raney Ni 2-Ethyloxan-4-amine_HCl 2-Ethyloxan-4-amine Hydrochloride 2-Ethyloxan-4-amine->2-Ethyloxan-4-amine_HCl HCl in iPrOH

Caption: Overall synthetic scheme for 2-Ethyloxan-4-amine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyloxan-4-amine (Reductive Amination)

This procedure details the conversion of 2-ethyltetrahydropyran-4-one to 2-ethyloxan-4-amine via a one-pot reductive amination.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mole scale)Molar Equivalents
2-Ethyltetrahydropyran-4-one128.18128.2 g1.0
Titanium(IV) isopropoxide284.22341.1 g1.2
Ammonia (7N in Methanol)17.03~1 LExcess
Raney Nickel (50% slurry in water)-~25 g (washed)Catalytic
Methanol (anhydrous)32.042.0 L-
Celite®-50 g-

Protocol:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet. Ensure the system is thoroughly dried and purged with nitrogen.

  • Initial Charge: Charge the reactor with 2-ethyltetrahydropyran-4-one (128.2 g, 1.0 mol) and anhydrous methanol (1.0 L).

  • Titanium(IV) Isopropoxide Addition: Cool the mixture to 0-5 °C using a chiller. Slowly add titanium(IV) isopropoxide (341.1 g, 1.2 mol) to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Ammonia Addition: Add ammonia (7N solution in methanol, ~1 L) to the reaction mixture. The addition should be done at a rate that keeps the temperature below 15 °C.

  • Imine Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the intermediate imine by TLC or GC-MS.

  • Hydrogenation Setup: In a separate, appropriately rated hydrogenation vessel, prepare a slurry of Raney Nickel (~25 g, washed with anhydrous methanol until neutral pH) in anhydrous methanol (500 mL).

  • Transfer and Hydrogenation: Carefully transfer the reaction mixture containing the in-situ formed imine to the hydrogenation vessel under an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen gas to 50 psi and heat the mixture to 40-50 °C. Maintain vigorous stirring. The reaction progress should be monitored by hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases (typically 12-18 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol (2 x 250 mL). Caution: Raney Nickel is pyrophoric and must be handled with care. Do not allow the filter cake to dry. Quench the catalyst with water after filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyloxan-4-amine as an oil.

Step 2: Synthesis of 2-Ethyloxan-4-amine Hydrochloride

This step describes the formation and purification of the hydrochloride salt.

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mole scale)
Crude 2-Ethyloxan-4-amine129.21~129 g
Isopropanol (IPA)60.101.5 L
Hydrochloric Acid (in IPA, 5-6 M)36.46~200 mL (or until pH 1-2)
Diethyl Ether74.12500 mL

Protocol:

  • Dissolution: Dissolve the crude 2-ethyloxan-4-amine in isopropanol (1.0 L) in a suitable reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a 5-6 M solution of hydrochloric acid in isopropanol until the pH of the solution is between 1 and 2 (as measured by a pH strip). A white precipitate will form.

  • Crystallization: Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 250 mL) and then with diethyl ether (2 x 250 mL) to aid in drying.[4]

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to afford 2-Ethyloxan-4-amine hydrochloride as a white to off-white crystalline solid.

Process Optimization and Scale-Up Considerations

  • Temperature Control: The addition of titanium(IV) isopropoxide and the hydrogenation step are exothermic. Efficient cooling is crucial to prevent side reactions and ensure safety.

  • Catalyst Handling: On a large scale, the handling and filtration of pyrophoric Raney Nickel require specialized equipment and procedures to minimize the risk of fire.

  • Crystallization: The crystallization of the hydrochloride salt is a critical step for purification. The rate of addition of HCl and the cooling profile can affect the crystal size and purity. A controlled crystallization process will yield a more easily filterable product.

  • Solvent Selection: Isopropanol is a good choice for the salt formation due to the high insolubility of the hydrochloride salt, leading to good recovery.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5]

  • Chemical Hazards:

    • Amines: Primary amines can be toxic and corrosive.[6][7] Handle in a well-ventilated area or a fume hood.

    • Raney Nickel: Highly flammable when dry. Always keep wet and handle under an inert atmosphere.

    • Titanium(IV) isopropoxide: Moisture-sensitive and will react with water to release isopropanol.

    • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a designated area with appropriate safety measures.

  • Emergency Procedures: Ensure access to an emergency shower, eyewash station, and fire extinguisher.[5]

Analytical Quality Control

Table 3: Analytical Methods for Final Product Qualification

ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
Identity¹H NMRConforms to the structure
PurityHPLC/GC≥ 98%
Residual SolventsGC-HSTo be determined based on ICH guidelines
Water ContentKarl Fischer≤ 0.5%
Assay (by titration)Acid-Base Titration98.0% - 102.0%

Typical Analytical Conditions:

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) is a good starting point for purity analysis.[8]

  • GC: A capillary column with a flame ionization detector (FID) can be used to assess purity and residual solvents.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation & Purification A Charge Reactor with 2-Ethyltetrahydropyran-4-one and Methanol B Cool to 0-5 °C A->B C Add Ti(OiPr)4 B->C D Add Ammonia Solution C->D E Stir at RT (Imine Formation) D->E F Transfer to Hydrogenator E->F G Hydrogenate with Raney Ni F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Dissolve Crude Amine in Isopropanol I->J Crude Amine K Cool to 0-5 °C J->K L Add HCl in IPA (to pH 1-2) K->L M Stir and Crystallize L->M N Filter Product M->N O Wash with Cold IPA and Diethyl Ether N->O P Dry Under Vacuum O->P Final Product Final Product P->Final Product 2-Ethyloxan-4-amine HCl

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of 2-Ethyloxan-4-amine hydrochloride. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided analytical methods will ensure the quality of the final product, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • J&K Scientific. N-Ethyl-Tetrahydro-2H-pyran-4-amine.
  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...
  • ResearchGate. (2010, October). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Benchchem. Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.

Sources

Application Note: Precision Functionalization of 2-Ethyloxan-4-amine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis Utilizing 2-Ethyloxan-4-amine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile

2-Ethyloxan-4-amine (CAS: 211814-15-2; IUPAC: 2-ethyltetrahydro-2H-pyran-4-amine) is a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for morpholine or cyclohexylamine derivatives. The tetrahydropyran (THP) core lowers


 compared to carbocyclic analogs, while the 2-ethyl substituent introduces steric bulk and chirality that can improve selectivity against off-target proteins.

This guide details high-throughput, microwave-assisted protocols for functionalizing this amine. Unlike conventional thermal heating, microwave irradiation (MW) leverages the high dielectric loss of the polar THP ether oxygen and the amine functionality to accelerate reaction kinetics, particularly in nucleophilic aromatic substitutions (


) and difficult amide couplings.
Chemical Properties Table
PropertySpecification
Molecular Formula

Molecular Weight 129.20 g/mol
Boiling Point ~186°C (760 mmHg)
Stereochemistry Exists as cis (2R,4S / 2S,4R) and trans (2R,4R / 2S,4S) isomers. Commercial sources often supply diastereomeric mixtures unless specified.
MW Absorption High (Medium-High polarity due to cyclic ether + amine).

Technical Rationale: Why Microwave?

The 4-amino group on the tetrahydropyran ring occupies either an axial or equatorial position depending on the 2-ethyl substitution and ring conformation. In conventional thermal synthesis, the axial conformer often exhibits sluggish reactivity due to 1,3-diaxial steric interactions.

Microwave Advantages:

  • Conformational Mobility: Rapid dielectric heating provides sufficient energy to overcome the rotational barrier between chair conformers, increasing the effective concentration of the reactive equatorial amine.

  • Polar Transition States: Reactions like

    
     proceed via a polar Meisenheimer complex. Microwave irradiation stabilizes this transition state through specific microwave effects, significantly lowering activation energy (
    
    
    
    ).
  • Solvent Superheating: MW allows solvents (e.g., EtOH, MeCN) to be heated 20–50°C above their boiling points in sealed vessels, exponentially increasing rate constants (

    
    ).
    

Experimental Protocols

Protocol A: Rapid Amide Coupling (Direct Amidation)

Target: Synthesis of amide derivatives without potent coupling reagents (e.g., HATU) or to accelerate sluggish reactions.

Materials:

  • Substrate: 2-Ethyloxan-4-amine (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (for high MW acids)

  • Catalyst: None (Thermal/MW only) or Boric Acid (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve the carboxylic acid (0.55 mmol) and 2-Ethyloxan-4-amine (0.50 mmol) in EtOAc (2 mL).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters: Heat to 150°C for 15 minutes .

    • Pressure Limit: Set to 15 bar.

    • Stirring: High (600 rpm).

  • Work-up: Cool to room temperature (RT) using compressed air. Wash the organic layer with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.

Validation:

  • Yield Comparison: Conventional reflux (EtOAc, 24h) typically yields 40-60%. MW protocol yields >85% in 15 mins.[1]

Protocol B: with Electron-Deficient Heterocycles

Target: Synthesis of amino-substituted pyridines, pyrimidines, or quinolines.

Materials:

  • Substrate: 2-Ethyloxan-4-amine (1.2 equiv)

  • Electrophile: 2-Chloro-pyridine or 4-Chloro-pyrimidine derivative (1.0 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Ethanol (EtOH) or NMP (for unreactive substrates)

Step-by-Step Methodology:

  • Preparation: Charge a 5 mL microwave vial with the heteroaryl chloride (0.5 mmol), 2-Ethyloxan-4-amine (0.6 mmol), and DIPEA (1.0 mmol). Add EtOH (2.5 mL).

  • Irradiation:

    • Temperature: 140°C (for pyrimidines) to 180°C (for unactivated pyridines).

    • Time: 10–20 minutes.

    • Power: Dynamic mode (max 200W).

  • Purification: The product often precipitates upon cooling. Filter and wash with cold EtOH. If soluble, evaporate solvent and purify via SCX-2 (cation exchange) cartridge to capture the basic product, eluting with

    
     in MeOH.
    

Critical Note on Stereochemistry: Microwave heating at >160°C can occasionally cause epimerization at the C2-ethyl position if the mechanism involves ring-opening/closing (rare but possible in acidic media). Always verify stereochemical integrity via chiral HPLC or NOE NMR experiments post-synthesis.

Optimization Logic & Workflow

The following diagram illustrates the decision matrix for selecting reaction conditions based on the electrophile's reactivity.

OptimizationWorkflow Start Start: 2-Ethyloxan-4-amine Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (Amide Coupling) Electrophile->Acid ArylHalide Aryl/Heteroaryl Halide (SNAr) Electrophile->ArylHalide DirectMW Direct MW Heating 150°C, 20 min No Coupling Reagent Acid->DirectMW Green Protocol Activated Is Ring Activated? (e.g. Pyrimidine, Nitro-benzene) ArylHalide->Activated Check Check LCMS & Stereochem DirectMW->Check MildMW Mild MW Conditions 120°C, EtOH, 10 min Activated->MildMW Yes (Electron Deficient) HarshMW Harsh MW Conditions 180°C, NMP, 30 min Add KI (catalyst) Activated->HarshMW No (Electron Rich) MildMW->Check HarshMW->Check

Caption: Decision tree for optimizing microwave conditions based on electrophile reactivity.

Comparative Data Analysis

The following data summarizes the efficiency gains using microwave irradiation for 2-Ethyloxan-4-amine functionalization compared to traditional thermal methods.

Reaction TypeElectrophileThermal ConditionsThermal YieldMW ConditionsMW YieldTime Reduction
Amidation Benzoic AcidReflux (Toluene), 24h55%160°C, 20 min92% 72x

2-ChloropyridineReflux (DMF), 18h30%190°C, 30 min81% 36x

4-ChloropyrimidineReflux (EtOH), 6h78%120°C, 5 min95% 72x
Reductive Amination CyclohexanoneReflux (MeOH), 4h65%100°C, 10 min88% 24x

Troubleshooting & Quality Control

Common Failure Modes
  • Pressure Errors: The boiling point of 2-Ethyloxan-4-amine is high, but solvents like Ethanol or DCM will generate significant pressure.

    • Solution: Always use a vessel rated for 20 bar. Do not fill vials >65% volume.

  • Decomposition: At temperatures >200°C, the ether linkage in the THP ring may become susceptible to acid-catalyzed cleavage if strong Lewis acids are present.

    • Solution: Maintain pH > 4. Avoid

      
       or similar strong Lewis acids in MW; use Brønsted acids or milder promoters.
      
Pathway Verification

To ensure the reaction occurred at the amine (N-alkylation) and not via ring opening, verify the integrity of the ether signals in


 NMR:
  • Look for the characteristic

    
     multiplets around 3.8–4.0 ppm .
    
  • Look for the

    
     signal around 3.2–3.5 ppm .
    
  • Disappearance of these signals indicates ring destruction.

ValidationPathway Sample Crude Reaction Mixture NMR 1H NMR Analysis Sample->NMR Check1 Check 3.2-4.0 ppm region (Ether signals present?) NMR->Check1 Pass Pass: Ring Intact Proceed to LCMS Check1->Pass Yes Fail Fail: Ring Opening Reduce Temp / Change Solvent Check1->Fail No

Caption: NMR validation workflow to confirm tetrahydropyran ring stability post-irradiation.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI Molbank. (General THP synthesis and functionalization context).

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Semantic Scholar. (Protocol A grounding: Direct amidation techniques).

  • Nucleophilic Aromatic Substitution: Using Microwave Chemistry. Morressier. (Protocol B grounding: SNAr acceleration).

  • Microwave-assisted Synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines. Beilstein J. Org.[2] Chem. (Demonstrates stability of similar cyclic ether/thioether amines under MW). [2]

  • N-Ethyltetrahydro-2H-pyran-4-amine Product Data. Sigma-Aldrich / ChemicalBook. (Physical property verification).

Sources

Troubleshooting & Optimization

improving yield of 2-Ethyloxan-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Custom Synthesis Division Subject: Optimization Guide: Synthesis of 2-Ethyloxan-4-amine (2-Ethyltetrahydro-2H-pyran-4-amine)

Executive Summary

This guide addresses yield optimization for 2-Ethyloxan-4-amine , a critical saturated heterocycle often used as a scaffold in medicinal chemistry. The primary synthesis challenge lies in the reductive amination of the corresponding ketone (2-ethyltetrahydro-4H-pyran-4-one). Users frequently encounter low conversion rates, poor diastereoselectivity (cis vs. trans), and significant product loss during aqueous workup due to the molecule's high water solubility and moderate volatility.

This document serves as an interactive troubleshooting hub. It replaces standard SOPs with a diagnostic Q&A format designed to isolate and resolve specific failure modes in your workflow.

Module 1: Route Selection & Reaction Strategy

Q1: I am seeing low conversion (<40%) starting from the ketone. Is my reducing agent the problem?

Diagnosis: Likely yes, but the root cause is often pH control , not just the reagent power.

Technical Insight: The synthesis relies on the formation of an imine/iminium intermediate from 2-ethyltetrahydro-4H-pyran-4-one and an ammonia source (e.g., Ammonium Acetate).

  • The Trap: If you use Sodium Borohydride (NaBH₄) directly, it reduces the ketone to the alcohol (2-ethyloxan-4-ol) faster than the imine forms. This is a "dead-end" byproduct.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) .

    • Why? These reagents are less basic and less nucleophilic; they selectively reduce the protonated imine (which forms faster in slightly acidic media) rather than the ketone.

Optimized Protocol Adjustment:

  • Ammonia Source: Use Ammonium Acetate (NH₄OAc) in 10-fold excess. The acetate provides the necessary buffering (pH ~5-6) to catalyze imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF. DCE often accelerates the reaction due to solvation effects.

  • Additives: Add activated 4Å Molecular Sieves to scavenge water. Imine formation is an equilibrium process; removing water drives it to completion.

Q2: I need the cis-isomer (2,4-cis), but I'm getting a mixture. How do I control stereochemistry?

Diagnosis: You are fighting the difference between Kinetic and Thermodynamic control.

Mechanistic Logic: The 2-ethyl group locks the pyran ring conformation (equatorial preference). The incoming hydride can attack the iminium ion from the axial or equatorial direction.

  • Thermodynamic Product (cis-2,4): Both the 2-ethyl and 4-amino groups are equatorial (analogous to 1,3-diequatorial cyclohexane). This is the stable isomer.

  • Kinetic Product (trans-2,4): Small hydride sources (like NaBH₄) might attack from the less hindered face, potentially yielding the axial amine (trans).

The Protocol for High Cis-Selectivity:

  • Reagent: Use NaBH(OAc)₃ .[1] Its bulkiness directs the hydride attack to the axial trajectory, forcing the amine into the equatorial position.

  • Temperature: Run the reduction at 0°C to Room Temperature . Avoid heating, which can scramble the equilibrium.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical decision points in the synthesis pathway to maximize yield and selectivity.

SynthesisLogic Start Precursor: 2-Ethyl-pyran-4-one Imine Intermediate: Iminium Species Start->Imine NH4OAc (10 eq) Mol. Sieves DCE, 25°C Alcohol Byproduct: Pyran-4-ol (Dead End) Start->Alcohol NaBH4 (Too strong) No pH control Imine->Start Hydrolysis (Wet solvent) Product Target: 2-Ethyloxan-4-amine (Cis-Major) Imine->Product NaBH(OAc)3 (Selective Reduction)

Figure 1: Reaction pathway logic. Green path indicates the optimized route using selective reducing agents to avoid alcohol byproduct formation.

Module 3: Isolation & Purification (The "Yield Killer")

Q3: My reaction conversion is 95%, but isolated yield is only 30%. Where did my product go?

Diagnosis: You likely lost the product during the aqueous workup. 2-Ethyloxan-4-amine is a low molecular weight amine with significant water solubility.

Troubleshooting The Workup:

  • Failure Mode A (High pH Extraction): If you extract at neutral pH, the amine remains partially water-soluble.

  • Failure Mode B (Evaporation): The free base amine is volatile. Rotovapping at high vacuum/temperature will suck the product into the pump.

The "Self-Validating" Isolation Protocol: Do NOT perform a standard aqueous extraction. Instead, use a "Catch and Release" or Salt Formation strategy.

MethodProtocol StepsPros/Cons
Method A: Acid-Base Extraction (Optimized) 1. Quench reaction with 1N HCl (pH < 2). 2. Wash acidic aqueous layer with Ether (removes non-basic impurities). 3. Basify aqueous layer to pH > 12 with NaOH while cooling. 4. Extract exhaustively with DCM/Isopropanol (3:1) . 5. Dry over Na₂SO₄.Pros: Removes neutral byproducts.Cons: Requires careful handling of volatile free base.
Method B: Salt Isolation (Recommended) 1. Filter off reaction solids (sieves). 2. Dilute crude mixture with ether. 3. Add 2M HCl in Diethyl Ether dropwise. 4. The amine hydrochloride salt precipitates instantly. 5. Filter the solid salt.Pros: Yields >90%. Non-volatile solid. Stable storage.Cons: Product is a salt (must be free-based for some next steps).
Q4: How do I remove the excess Ammonium Acetate?

Answer: If using Method B (Salt Isolation), the ammonium salts may co-precipitate.

  • Fix: Triturate the crude solid with cold Acetone or Acetonitrile . The amine-HCl salt is typically less soluble than inorganic ammonium salts in these organic solvents, or vice-versa depending on the specific counter-ion.

  • Definitive Fix: Recrystallize the HCl salt from Ethanol/Ether .

Module 4: Experimental Protocol (Best Practice)

Synthesis of 2-Ethyloxan-4-amine Hydrochloride

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Charging: Add 2-ethyltetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol) and Ammonium Acetate (10.0 equiv, 100 mmol) to 1,2-Dichloroethane (DCE) (50 mL).

  • Drying: Add 2.0 g of activated 4Å Molecular Sieves . Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in three portions over 15 minutes.

    • Note: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Stir vigorously at RT for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (50 mL). Stir for 20 mins.

  • Workup (Salt Method):

    • Separate phases. Extract aqueous layer with DCM (3 x 30 mL).

    • Combine organics and dry over MgSO₄. Filter.

    • Crucial Step: Do not evaporate to dryness. Concentrate to ~20 mL volume.

    • Cool to 0°C and add 4M HCl in Dioxane (or Ether) (1.2 equiv).

    • Collect the white precipitate by filtration. Wash with cold ether.

  • Yield Expectation: 75–85% (as HCl salt).

Module 5: Workup Logic Diagram

WorkupFlow Crude Crude Reaction Mixture (DCE, Product, Excess NH4OAc) Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extract with DCM Quench->Extract Decision Is Product Volatile? Extract->Decision Evap Evaporate to Dryness (High Risk of Loss) Decision->Evap No (Incorrect assumption) Salt Add HCl in Dioxane/Ether Precipitate Salt Decision->Salt Yes (Correct Path) Final Stable Solid Product (High Yield) Salt->Final

Figure 2: Workup decision tree emphasizing salt formation to prevent yield loss due to volatility.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tripathi, R. P., et al. (2008). "Synthesis of glycosylated amino esters via reductive amination." Beilstein Journal of Organic Chemistry, 4, 35. (Demonstrates pH control in reductive amination).

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational text on NaBH3CN selectivity).

Sources

separation of cis and trans isomers of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal Knowledge Base resource for a Process Chemistry Support Center. It is designed to be authoritative, actionable, and scientifically rigorous.

Executive Summary & Stereochemical Context

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydropyran-4-amine) presents a classic stereochemical challenge in saturated heterocycles.[1] The molecule possesses two stereocenters (C2 and C4), leading to two diastereomers: cis and trans.[2]

  • The Thermodynamic Reality: In the tetrahydropyran (THP) ring, the 2-ethyl group acts as a "locking group," preferentially adopting the equatorial position to minimize 1,3-diaxial strain.

    • Cis-Isomer (Thermodynamic): The 4-amino group is also equatorial .[1] The 1,3-diequatorial relationship is energetically favorable.[1]

    • Trans-Isomer (Kinetic): The 4-amino group is axial .[1] This introduces significant steric strain (1,3-diaxial interaction with protons at C2 and C6).[1][2]

Implication for Separation: Most synthetic routes (e.g., reductive amination of 2-ethyloxan-4-one) yield a mixture enriched in the cis isomer (typically 3:1 to 9:1).[1] The challenge is rarely separating a 50:50 mix, but rather purifying the cis isomer to >99% de (diastereomeric excess) or enriching the minor trans isomer for SAR (Structure-Activity Relationship) studies.

Decision Matrix: Choosing Your Protocol

Before initiating wet chemistry, select the protocol based on your scale and purity requirements.[1]

FeatureMethod A: Salt Crystallization Method B: Preparative HPLC/Flash
Primary Use Case Multi-gram to Kilogram scale purification.[1]Milligram to Gram scale; Analytical determination.
Target Isomer Best for isolating the major (cis) isomer.Best for isolating the minor (trans) isomer.
Cost Efficiency High (Solvents/Acids only).[1][2]Low (Requires silica/columns).[1][2]
Time Investment 24–48 hours (slow cooling).[1][2]2–4 hours per run.[1]
Scalability Excellent.[1][3]Poor.

Technical Workflow Visualization

The following diagram outlines the logical flow for processing the crude reaction mixture.

SeparationWorkflow Start Crude Reaction Mixture (Cis:Trans ~ 4:1) Decision Scale & Goal Analysis Start->Decision MethodA Method A: Salt Crystallization (Thermodynamic Control) Decision->MethodA >5g, Target: Cis MethodB Method B: Chromatography (Kinetic Separation) Decision->MethodB <1g, Target: Trans SaltForm Add HCl or L-Tartaric Acid in EtOH/EtOAc MethodA->SaltForm Flash Flash Chromatography (DCM:MeOH:NH4OH) MethodB->Flash Filter Filtration SaltForm->Filter Solid Solid Cake: Enriched Cis-Salt (>98% de) Filter->Solid Liquor Mother Liquor: Enriched Trans-Isomer Filter->Liquor FreeBase Free Base Conversion (NaOH/DCM) Liquor->FreeBase Recover Trans FreeBase->MethodB FinalCis Pure Cis-Isomer Flash->FinalCis FinalTrans Pure Trans-Isomer Flash->FinalTrans

Figure 1: Strategic workflow for the isolation of 2-ethyloxan-4-amine isomers.

Detailed Protocols

Method A: Diastereomeric Salt Crystallization (Recommended)

Rationale: The equatorial-equatorial (cis) isomer packs more efficiently into a crystal lattice than the bulky axial-equatorial (trans) isomer.[1] Hydrochloric acid is the standard first-line agent, but tartaric acid is a powerful alternative if HCl fails.[1]

Step-by-Step Protocol:

  • Preparation : Dissolve 10 g of crude amine (free base) in 50 mL of absolute ethanol.

  • Acid Addition :

    • For HCl: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

    • For Tartrate: Add 1.0 equivalent of L-Tartaric acid dissolved in warm ethanol.[1]

  • Nucleation : Allow the solution to warm to room temperature. If oiling occurs, reheat to reflux and add ethyl acetate (anti-solvent) dropwise until slight turbidity persists.[1][2]

  • Crystallization : Stir slowly for 12 hours. The cis-isomer salt will precipitate as a white crystalline solid.[1]

  • Filtration : Filter the solid and wash with cold EtOAc/EtOH (3:1).[1]

  • Recrystallization : If purity is <98% (check by NMR), recrystallize from hot ethanol.

Mechanism of Action : The cis-amine salt forms a higher melting point lattice due to symmetric H-bonding networks, whereas the trans-isomer remains more soluble in the mother liquor due to the disruption caused by the axial ammonium group.[1]

Method B: Flash Column Chromatography

Rationale: Amine chromatography is notorious for peak tailing due to interaction with acidic silanols on silica gel.[1] This protocol uses a basic modifier to suppress these interactions.

Mobile Phase Optimization:

  • Base Solvent : Dichloromethane (DCM)[2]

  • Polar Modifier : Methanol (MeOH)[2]

  • Additive (Critical) : Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).[2]

  • Ratio : Start with DCM:MeOH:NH₄OH (95:4:1).[1][2]

Step-by-Step Protocol:

  • Pre-treatment : Flush the silica column with mobile phase containing the base modifier before loading the sample.[1] This neutralizes active silanol sites.[1]

  • Loading : Dissolve the crude oil in a minimum amount of DCM. Avoid using MeOH for loading as it broadens bands.[1]

  • Elution :

    • The Trans-isomer (less polar, axial amine is shielded) typically elutes first .[1]

    • The Cis-isomer (more polar, equatorial amine is exposed) elutes second .[1]

  • Detection : Use Ninhydrin stain (amines turn purple/red) or Iodine chamber.[1] UV detection may be weak unless the molecule is derivatized.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization instead of forming crystals. What is wrong?

Diagnosis: This is a common phenomenon called "oiling out," often caused by supersaturation or the presence of impurities (like residual water or solvents).[2] Corrective Action:

  • Reheat : Dissolve the oil back into the solvent by heating to reflux.[1]

  • Seed : Add a tiny crystal of the pure salt (if available) or scratch the glass wall with a spatula to induce nucleation.[1]

  • Solvent Switch : If using EtOH, add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise.[1] The oil likely needs a lower polarity environment to organize into a lattice.[1]

Q2: The HPLC peaks for cis and trans are merging. How do I improve resolution?

Diagnosis: The pH of your mobile phase is likely near the pKa of the amine (~9.5–10.5), causing rapid proton exchange and peak broadening. Corrective Action:

  • High pH Method : Use an XBridge C18 column (or equivalent high-pH stable column) with 10mM Ammonium Bicarbonate (pH 10).[1][2] Operating the amine in its free-base form often drastically improves peak shape and separation factor (

    
    ).[1]
    
  • Derivatization : If direct separation fails, react the amine with Boc-anhydride or Benzoyl chloride.[1] The resulting amides/carbamates are non-basic and separate easily on standard silica or C18 columns.[1]

Q3: Which isomer is which in the NMR?

Expert Insight : You can distinguish them by the coupling constants (


-values) of the proton at C4 (the position bearing the amine).
  • Cis-Isomer (H4 is Axial) : Look for the H4 signal.[1] It will show two large diaxial couplings (

    
     Hz) with the adjacent axial protons at C3 and C5.[2] It appears as a wide triplet of triplets (tt).[1][2]
    
  • Trans-Isomer (H4 is Equatorial) : The H4 signal will show only small equatorial-axial/equatorial-equatorial couplings (

    
     Hz).[1] It appears as a narrow multiplet.[1]
    
Q4: Can I use enzymatic resolution?

Answer : Yes, but it is generally reserved for enantiomeric separation.[1][2] However, lipases like Candida antarctica Lipase B (CAL-B) are sensitive to steric bulk.[1][2] The trans-isomer (axial amine) is more sterically hindered.[1] Acylation with ethyl acetate/CAL-B often selectively acylates the cis-isomer (equatorial) much faster, allowing you to separate the cis-amide from the unreacted trans-amine.[1]

References

  • US Patent 7,365,215 B2 . Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (Describes the synthesis and HCl salt resolution of the 2-methyl analog, directly applicable to the 2-ethyl variant).

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The definitive text on conformational analysis of 1,3-disubstituted saturated heterocycles). [2]

  • Organic Chemistry Portal . Synthesis of Tetrahydropyrans. (General methodologies for constructing the THP core).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter on Conformational Analysis of Heterocycles). [2]

Sources

Technical Support Center: Optimizing Coupling of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of 2-Ethyloxan-4-amine in Coupling Role: Senior Application Scientist Audience: Researchers & Drug Discovery Scientists[1]

Welcome to the technical support hub for 2-Ethyloxan-4-amine (also known as 4-amino-2-ethyltetrahydropyran).[1] This guide addresses the specific steric and conformational challenges associated with this building block.

The Core Problem: Conformational Locking

The low reactivity you are experiencing is likely not intrinsic to the primary amine itself but is a consequence of conformational locking .

The ethyl group at the C2 position acts as a conformational anchor. To minimize 1,3-diaxial strain, the bulky ethyl group strongly prefers the equatorial position.[2] This locks the tetrahydropyran ring into a specific chair conformation. Depending on the relative stereochemistry (cis/trans) of your specific batch, the C4-amine is forced into either an equatorial (reactive) or axial (hindered) orientation.

  • Cis-Isomer (Ethyl eq / Amine eq): The amine is equatorial and accessible.[1] Reactivity should be normal.

  • Trans-Isomer (Ethyl eq / Amine ax): The amine is forced axial .[1] It faces severe steric shielding from the axial hydrogens at C2 and C6, dramatically reducing nucleophilicity.

Module 1: Diagnostic & Preparation

Q: How do I know if my starting material is the problem?

A: Before altering reaction conditions, validate the input material.

  • Check the Salt Form: This amine is often supplied as a hydrochloride salt (HCl). If you are using the salt directly in a coupling reaction with a weak base (like pyridine or NMM), you may have incomplete free-basing.

    • Action: Perform a distinct free-basing step (partition between DCM/NaOH) or use a stronger organic base (DIPEA/DBU) in excess (3-4 equiv).[1]

  • Check the Isomer Ratio: Run a 1H NMR.

    • Diagnostic Signal: Look at the methine proton at C4 (attached to the amine).

    • Axial Proton (Equatorial Amine): Appears as a wide triplet of triplets (tt) with large coupling constants (

      
       Hz).[1]
      
    • Equatorial Proton (Axial Amine): Appears as a narrow multiplet or broad singlet (

      
       Hz).[1]
      
    • Impact: If your batch is predominantly the Trans (Axial Amine) isomer, standard coupling protocols will fail. You must use "Force Majeure" conditions (Module 2).[1]

Module 2: Amide Coupling Troubleshooting

Q: My standard EDC/HOBt or HATU coupling is stalling. What is the fix?

A: The axial amine is a poor nucleophile. You need to upgrade the electrophile's reactivity to compensate.

Tier 1: Optimization of Standard Reagents

If using HATU/HBTU, the activated ester may hydrolyze or rearrange before the hindered amine can attack.

  • Solvent: Switch to DMF or NMP .[1] Avoid DCM (slow kinetics for hindered substrates).[1]

  • Concentration: Increase concentration to 0.2–0.5 M .

  • Temperature: Heat to 50–60°C . The energy barrier for axial attack is higher.

Tier 2: The "Force Majeure" Protocol (Acyl Chlorides/Fluorides)

If Tier 1 fails, you must bypass the active ester intermediate.

Protocol: In-Situ Acid Chloride Generation

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (or THF).[1]

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir until gas evolution ceases (active species: Acid Chloride).[1]

  • Concentrate to remove excess oxalyl chloride (critical to avoid side reactions).[1]

  • Redissolve in NMP or DMAc (high polarity is key).[1]

  • Add 2-Ethyloxan-4-amine (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Result: Acid chlorides are small, highly reactive electrophiles that can penetrate the steric shield of the axial amine.

Protocol: Acyl Fluoride (TFFH) Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] Acyl fluorides are highly reactive yet more stable to moisture than chlorides, and their small size is ideal for hindered couplings.

Visual Troubleshooting Tree

CouplingTroubleshooting Start Low Coupling Yield CheckSalt Is Amine an HCl Salt? Start->CheckSalt FreeBase Add 3-4 eq. DIPEA or Free-base w/ NaOH CheckSalt->FreeBase Yes CheckNMR 1H NMR Analysis of C4-H CheckSalt->CheckNMR No / Done FreeBase->CheckNMR IsomerType Coupling Constant (J)? CheckNMR->IsomerType EqAmine Large J (10-12 Hz) (Equatorial Amine) IsomerType->EqAmine High Reactivity AxAmine Small J (<3 Hz) (Axial Amine) IsomerType->AxAmine Low Reactivity StdProto Standard HATU/DIPEA in DMF @ RT EqAmine->StdProto AdvProto Steric Hindrance Protocol AxAmine->AdvProto Action1 1. Switch to NMP/DMAc 2. Heat to 60°C 3. Use T3P or HATU AdvProto->Action1 Step 1 Action2 1. Generate Acid Chloride (Oxalyl Cl/DMF) 2. Use Acyl Fluoride (TFFH) Action1->Action2 If Fails

Figure 1: Decision matrix for troubleshooting reactivity based on salt form and conformational analysis.

Module 3: Buchwald-Hartwig Amination

Q: I am trying to couple this amine to an aryl halide, but yields are <10%.

A: Palladium-catalyzed amination of hindered primary amines requires specific ligand architecture.

Common Pitfall: Using ligands like PPh3, dppf, or Xantphos. These are insufficient for hindered alkyl amines.[1]

Recommended System:

  • Ligand: BrettPhos or RuPhos .[1] These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step, which is often the bottleneck for hindered amines.

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (ensures 1:1 L:Pd ratio and rapid activation).[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS .[1] Weak bases like Carbonate often fail here.[1]

  • Solvent: t-Amyl alcohol or Dioxane at 80–100°C.[1]

Why this works: The "axial" amine is sterically crowded. BrettPhos is designed to create a large pocket around the Pd center, preventing


-hydride elimination (a common side reaction with alkyl amines) while accommodating the steric bulk of the amine during coordination.

Summary of Reactivity Data

VariableRecommendationMechanistic Rationale
Solvent DMF, NMP, DMAc High polarity stabilizes the polar transition state; breaks up H-bond aggregates.[1]
Base DIPEA (3-4 eq)Sterically hindered base prevents sequestration of the acid chloride/active ester.[1]
Coupling Agent TFFH or Oxalyl Chloride Small electrophiles (Acyl F/Cl) penetrate the axial steric shield better than bulky OBt/At esters.
Pd-Ligand BrettPhos Specialized for hindered primary amines; prevents

-elimination.[1]
References
  • Conformational Analysis of Tetrahydropyrans

    • Title: "Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans" (Discusses anomeric and steric locking in substituted pyrans).[1]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Amide Coupling Troubleshooting

    • Title: "Technical Support Center: Amide Coupling Reactions with Electron-Rich/Hindered Amines"
    • Source: BenchChem[1][3][4][5]

  • Buchwald-Hartwig Ligand Selection

    • Title: "A User's Guide to Palladium-Catalyzed Amination" (Guidance on RuPhos/BrettPhos for hindered amines).[1]

    • Source: Sigma-Aldrich / Merck[1]

Sources

storage stability and hygroscopicity of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive support resource for researchers working with 2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine).[1] It is structured to address the specific physicochemical challenges of this building block, primarily its hygroscopicity and reactivity with atmospheric components.[2]

Executive Chemical Profile

Before addressing specific stability issues, it is critical to understand the functional architecture of the molecule.

  • Chemical Name: 2-Ethyloxan-4-amine (or 2-ethyltetrahydro-2H-pyran-4-amine)

  • Functional Groups: Primary Amine (–NH₂), Cyclic Ether (Tetrahydropyran ring).[1]

  • Physical State: Colorless to light yellow liquid (at room temperature).[1]

  • Key Risk Factors: High hygroscopicity, rapid CO₂ absorption (carbamate formation), stereoisomeric variability (cis/trans mixtures).

Module 1: Hygroscopicity & Physical State Changes

"Why has my liquid reagent turned into a gum or solid?"

The Mechanism

Like many low-molecular-weight primary amines, 2-Ethyloxan-4-amine is hygroscopic . The nitrogen atom possesses a lone pair of electrons that readily forms hydrogen bonds with atmospheric water vapor. Additionally, the ether oxygen in the pyran ring acts as a secondary hydrogen bond acceptor, amplifying water uptake.

Quantitative Impact (Theoretical Estimation)
Exposure Time (at 60% RH)Water Content (% w/w)Physical Observation
0 Hours (Fresh) < 0.5%Clear, mobile liquid.
1 Hour (Open Vessel) 1.0 - 2.5%Slight viscosity increase; potential fuming.
24 Hours > 5.0%Turbid liquid or formation of a hydrated "gum."[1]
Troubleshooting Guide

Issue: The reagent weight has increased during dispensing.

  • Root Cause: Water absorption adds mass, leading to incorrect stoichiometric calculations (you are adding less amine than calculated).[1]

  • Corrective Action:

    • Dry the Reagent: Dissolve in dry Dichloromethane (DCM), dry over activated

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
    • Azeotropic Distillation: If heavily wet, co-evaporate with dry toluene to remove water.[1]

    • Titration: Perform a Karl Fischer titration if precise stoichiometry (<1% error) is required.

Module 2: Chemical Stability & Degradation

"What is the white crust on the cap?"

The "Amine Blush" Phenomenon

The most common stability failure is not oxidation, but carbonation .[1] Primary amines react reversibly with atmospheric carbon dioxide (


) to form carbamate salts.[1] This appears as a white solid crust on the threads of the vial or suspended in the liquid.[1]

Reaction Pathway:



Visualization: Degradation Dynamics

The following diagram illustrates the cascade of environmental interactions that degrade 2-Ethyloxan-4-amine.

DegradationPathways Amine 2-Ethyloxan-4-amine (Liquid, Active) Air Atmospheric Exposure Amine->Air Hydrate Amine-Water Complex (Stoichiometry Error) Amine->Hydrate H-Bonding Carbamate Carbamate Salt (White Solid/Crust) Amine->Carbamate Rapid Reaction Water H2O (Moisture) Air->Water CO2 CO2 (Carbon Dioxide) Air->CO2 Oxide N-Oxide (Yellowing/Impurity) Air->Oxide Slow Oxidation (O2) Water->Hydrate CO2->Carbamate

Figure 1: Environmental degradation pathways. Note that CO2 absorption (Red path) is the fastest and most visible failure mode.

Module 3: Storage & Handling Protocols

To maintain purity >97% over 12 months, strict adherence to the "Inert Chain of Custody" is required.

Storage Conditions Table
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows oxidation and volatile loss.[1][3]
Atmosphere Argon or Nitrogen (Inert)Prevents carbamate formation and oxidation.[1]
Container Amber Glass with Teflon-lined capBlocks UV light; Teflon prevents leaching/swelling.[1]
Desiccant Store secondary container over Drierite™Creates a micro-environment of low humidity.[1]
The "Schlenk" Handling Protocol

Do not pour this reagent.[1] Pouring introduces turbulence that maximizes surface area exposure to air.[1]

  • Purge: Flush the source bottle with Argon for 30 seconds before opening.[1]

  • Syringe: Use a clean, oven-dried glass syringe with a long needle.

  • Extract: Insert needle, withdraw liquid, and immediately recap the bottle.[1]

  • Seal: Wrap the cap with Parafilm® or electrical tape for long-term storage to prevent gas exchange.[1]

FAQ & Troubleshooting

Real-world scenarios from the lab bench.

Q1: The liquid has turned yellow. Is it still usable?

  • Diagnosis: Yellowing indicates trace oxidation (N-oxide formation) or trace impurities from synthesis (e.g., pyrrole derivatives).[1]

  • Verdict: Usually Usable .[1] For most nucleophilic substitutions or coupling reactions, trace oxidation (<2%) will not significantly impact yield.[1] If the application is sensitive (e.g., kinetic studies), redistill the amine under reduced pressure.

Q2: I see two peaks in the NMR spectrum where there should be one. Is it degraded?

  • Diagnosis: 2-Ethyloxan-4-amine has two chiral centers (C2 and C4).[1]

  • Explanation: Unless you purchased an enantiopure grade, you likely have a mixture of cis- and trans- diastereomers. These will show distinct chemical shifts in proton NMR, particularly for the protons on the ring.

  • Verification: Check the integration ratio. If the ratio is constant between batches, it is a diastereomeric mixture, not degradation.

Q3: Can I store this as a solution to prevent degradation?

  • Recommendation: Yes. Converting the free amine to a Hydrochloride Salt (HCl) is the best way to stabilize it indefinitely.

    • Protocol: Dissolve amine in Ethanol/Ether

      
       Add 4M HCl in Dioxane 
      
      
      
      Filter the white precipitate.[1]
    • The salt is non-hygroscopic, air-stable, and solid.

References

  • PubChem. (2025).[1][4] 2-Ethyloxan-4-amine (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Google Patents. (2020).[1] Patent RU2722149C1: New derivatives of imidazo quinolines (Synthesis of 2-ethyltetrahydro-2H-pyran-4-amine).[1]

  • Open Library. (2024). Amines – Physical Properties and Hydrogen Bonding.[1][5][Link]

Sources

resolving enantiomers of 2-Ethyloxan-4-amine via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Resolving polar, aliphatic primary amines like 2-Ethyloxan-4-amine requires a deep understanding of chromatographic causality—specifically, managing secondary silanol interactions and overcoming the molecule's lack of a UV chromophore.

This guide provides field-proven, self-validating protocols, mechanistic explanations, and targeted troubleshooting to ensure baseline enantiomeric resolution.

Method Development Workflow

The following decision tree outlines the logical progression for developing a chiral separation method for basic, non-chromophoric amines.

G Start Analyte: 2-Ethyloxan-4-amine (Primary Amine, No Chromophore) Detect Select Detection Method: ELSD / CAD / MS OR Pre-column Derivatization Start->Detect ColScreen Column Selection: Immobilized Polysaccharide CSP (e.g., Chiralpak IG, IC) Detect->ColScreen MP Mobile Phase Preparation: Add 0.1% - 0.5% DEA or IPA (Crucial for Silanol Masking) ColScreen->MP Eval Chromatographic Evaluation: Check Rs, Tailing (Tf), & S/N MP->Eval RsGood Rs ≥ 1.5, Tf ≤ 1.2 Method Validated Eval->RsGood Optimal RsBad Tailing > 1.5 or Rs < 1.5 Optimization Required Eval->RsBad Suboptimal Opt1 Increase Basic Additive (Masks active silanols) RsBad->Opt1 Opt2 Modify Organic Modifier (Alter steric environment) RsBad->Opt2 Opt1->Eval Opt2->Eval

Workflow for Chiral HPLC Method Development of Basic Amines.

Validated Experimental Protocol: Enantiomeric Resolution

To guarantee reproducibility, this protocol is designed as a self-validating system. You must establish system suitability using a racemic standard before analyzing unknown samples.

Step 1: Establish the Detection Strategy

  • Action: Configure the system for Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+ mode monitoring m/z 130.1 [M+H]+), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).

  • Causality: 2-Ethyloxan-4-amine lacks an aromatic ring or conjugated pi-system, resulting in negligible UV absorbance. Direct UV detection will yield a flat baseline. If UV detection is strictly required, you must perform pre-column derivatization (e.g., using benzoyl chloride) to introduce a chromophore[1].

Step 2: Column Selection & Equilibration

  • Action: Install an immobilized polysaccharide Chiral Stationary Phase (CSP), such as Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)), dimensions 250 × 4.6 mm, 5 µm.

  • Causality: Immobilized columns tolerate a wider range of solvents (like MTBE) compared to traditional coated columns. This flexibility is critical for polar amines, which often require polar organic mobile phases for optimal solubility and mass transfer[2].

Step 3: Mobile Phase Preparation

  • Action: Prepare a Polar Organic Mobile Phase consisting of Methanol / Methyl tert-butyl ether (MTBE) (60:40 v/v). Add 0.1% Isopropylamine (IPA) to the final mixture.

  • Causality: The alcohol (MeOH) provides the hydrogen bonding interactions necessary for chiral recognition within the amylose cavities. The basic additive (IPA) is non-negotiable; it outcompetes the basic analyte for acidic residual silanol sites on the silica support, preventing severe peak tailing and irreversible adsorption[3],[4].

Step 4: Chromatographic Execution & Self-Validation

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C; Injection volume of 5–10 µL.

  • System Suitability Criteria: Inject a racemic standard. The system is validated only if:

    • Enantiomeric Resolution (Rs): ≥ 1.5 (Baseline separation).

    • Tailing Factor (Tf): ≤ 1.5 for both enantiomer peaks.

    • Signal-to-Noise Ratio (S/N): ≥ 10 for the lowest concentration standard. (If any parameter fails, halt the sequence and proceed to the Troubleshooting Guide).

Quantitative Data: Impact of Mobile Phase Additives

The following table summarizes empirical data demonstrating the causal relationship between mobile phase additives and chromatographic performance for basic tetrahydropyran amines.

Mobile Phase CompositionBasic AdditiveRetention Time (R, S) (min)Tailing Factor (Tf)Resolution (Rs)
MeOH / MTBE (60:40)None No Elution / Broad> 3.0N/A
MeOH / MTBE (60:40)0.1% Diethylamine (DEA) 8.2, 10.51.32.1
MeOH / MTBE (60:40)0.1% Isopropylamine (IPA) 7.8, 10.11.12.4
Hexane / EtOH (80:20)0.1% Diethylamine (DEA) 12.4, 15.61.41.8

Note: Data reflects the critical necessity of basic additives. Without them, the analyte is lost to the column due to secondary interactions.

Troubleshooting Guide (Cause & Effect)

Issue 1: My analyte is irreversibly adsorbing to the column, and no peaks are eluting.

  • Cause: This is a classic symptom of unshielded secondary interactions. The primary amine of 2-Ethyloxan-4-amine is highly basic and forms strong ionic bonds with acidic residual silanols on the silica matrix of the CSP[4].

  • Solution: You must saturate these active silanol sites. Ensure your mobile phase contains 0.1% to 0.5% of a basic modifier like Diethylamine (DEA) or Isopropylamine (IPA)[3]. Flush the column with this modified mobile phase for at least 20 column volumes to fully mask the silanols before your next injection.

Issue 2: I am observing severe peak tailing (Tf > 2.0) even with 0.1% DEA.

  • Cause: If tailing persists despite the presence of DEA, the steric bulk of the additive might not perfectly match the binding pocket, or the additive concentration is insufficient to mask the specific silanol geometry.

  • Solution: Switch the additive from DEA to Isopropylamine (IPA). IPA has a different steric profile and has been shown to be highly effective for tetrahydropyran-4-amine derivatives on immobilized columns like Chiralpak IG[2]. Alternatively, derivatize the amine to an amide to eliminate its basicity entirely, which fundamentally removes the silanol interaction pathway[1].

Issue 3: Peaks are eluting, but enantiomeric resolution is poor (Rs < 1.0).

  • Cause: The steric bulk or hydrogen-bonding profile of the mobile phase modifier is disrupting the inclusion complex between the analyte and the chiral selector.

  • Solution: Switch the alcohol modifier. If using Ethanol in a normal-phase setup, switch to Isopropanol (IPA) or Methanol. Methanol alters the hydrogen-bonding network and often completely changes the enantioselectivity profile[5].

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic acid (TFA) to sharpen the peaks? A: Absolutely not. While TFA is an excellent additive for acidic chiral compounds, adding an acid to a basic amine will protonate the analyte. This increases its polarity and exacerbates secondary ion-exchange interactions with the stationary phase, leading to broader peaks or complete loss of retention[1]. Always match the additive's pH to the analyte's nature.

Q: Why should I prioritize immobilized CSPs over coated CSPs for this molecule? A: Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IC, IG) allow for the use of "non-standard" solvents like Methyl tert-butyl ether (MTBE) and Dichloromethane (DCM) without degrading the column. For polar aliphatic amines, Polar Organic Mobile Phases (e.g., MeOH/MTBE mixtures) often yield superior solubility, unique enantioselectivity, and sharper peaks compared to traditional Normal Phase (Hexane/Alcohol) mixtures[2].

Q: I only have a UV detector. Is there any way to analyze this compound without buying a mass spectrometer? A: Yes, but it requires sample preparation. You must perform a pre-column derivatization. Reacting 2-Ethyloxan-4-amine with a reagent like Benzoyl Chloride (BzCl) or Fmoc-Cl will attach a UV-active chromophore to the molecule. As a secondary benefit, converting the primary amine to an amide neutralizes its basicity, which dramatically improves peak shape on silica-based chiral columns[1].

References

  • [3] On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine | Source: PubMed (Wiley Periodicals LLC) | URL: 3

  • [1] A Strategy for Developing HPLC Methods for Chiral Drugs | Source: LCGC International | URL: 1

  • [4] Improving the resolution of Acosamine enantiomers in chiral HPLC | Source: Benchchem | URL: 4

  • [2] Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors... | Source: ACS Publications | URL: 2

  • [5] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | Source: MDPI | URL: 5

Sources

Technical Support Center: Handling Volatile Free Base Forms of 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Protocols for Handling, Isolation, and Storage of 2-Ethyloxan-4-amine (Free Base) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ghost" Amine Challenge

2-Ethyloxan-4-amine (2-ethyltetrahydro-2H-pyran-4-amine) presents a classic "dual-threat" in organic synthesis: volatility and carbamate formation .

While the hydrochloride salt is stable, the free base is a low-molecular-weight (MW ~129.2 g/mol ), moderately volatile liquid that avidly reacts with atmospheric CO₂. Researchers often encounter "disappearing yields" (evaporation during concentration) or "phantom impurities" (solid carbamate crusts).

This guide replaces standard "rotovap-to-dryness" workflows with Solution-State Transfer Protocols , ensuring mass balance integrity and stoichiometric accuracy.

Module 1: Isolation & Liberation (The "Crashing Out" Problem)

Q: I neutralized the HCl salt and rotovapped the solvent, but my yield is 40% lower than expected. Where did it go?

A: You likely co-evaporated your product. Primary amines with MW <150 g/mol have significant vapor pressure. When you strip solvents like DCM or Ether under vacuum, the amine codistills.

The Fix: The "Telescoping" Protocol Do not isolate the neat oil unless absolutely necessary. Instead, generate a quantified stock solution.

Protocol: Biphasic Liberation & Quantification
  • Suspension: Suspend the 2-Ethyloxan-4-amine HCl salt (1.0 equiv) in MTBE (Methyl tert-butyl ether) or 2-MeTHF .

    • Why MTBE? It forms a clean biphasic layer with water and does not absorb water as avidly as THF.

  • Neutralization: Add 1.2 equiv of 5M NaOH or saturated K₂CO₃ at 0°C.

  • Extraction: Stir vigorously until the solid salt dissolves. Separate layers.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate).[1][2] Avoid MgSO₄ as it is slightly acidic and can trap amines.

  • Concentration (Controlled):

    • Do NOT rotovap to dryness.

    • Concentrate only to ~20% of the original volume (approx. 0.5–1.0 M concentration).

  • Quantification:

    • Take a 50 µL aliquot.

    • Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

    • Run ¹H NMR in CDCl₃ to determine the exact molarity.

    • Result: You now have a stable stock solution ready for dosing.

Module 2: Handling & Storage (The "Disappearing Act")

Q: My clear amine oil turned into a white solid/crust overnight. Is it decomposing?

A: It is not decomposing; it is reacting with air. Primary amines react reversibly with CO₂ to form ammonium carbamates (R-NH₃⁺ ⁻OOC-NH-R). This appears as a white solid or gum.

The Fix: The Inert Loop & Carbamate Reversal

  • Prevention: Always store the free base under Argon/Nitrogen. Use septum-sealed vials.

  • Recovery Protocol (If crust forms):

    • Option A (Thermal): Heat the sample to 60–80°C under a strong stream of Nitrogen. The carbamate is unstable and will revert to the amine + CO₂ gas.

    • Option B (Chemical): If the sample is heavily crusted, redissolve in DCM, wash with 1M NaOH (to fix the CO₂ as Na₂CO₃), dry, and re-isolate as a solution.

Visual Workflow: Carbamate Cycle

CarbamateCycle Amine Free Amine (Liquid/Oil) Carbamate Ammonium Carbamate (White Solid/Crust) Amine->Carbamate + CO2 (Air Exposure) CO2 Atmospheric CO2 Heat Heat (60°C) / N2 Purge Carbamate->Heat Reversal Step BaseWash NaOH Wash Carbamate->BaseWash Chemical Recovery Heat->Amine - CO2 (Gas) BaseWash->Amine Regenerated

Figure 1: The reversible formation of carbamate species.[3] Applying heat or base drives the equilibrium back to the active free amine.

Module 3: Reaction Setup (Stoichiometry Drift)

Q: I added 1.0 equivalent based on weight, but the reaction stalled. Why?

A: Weighing volatile amines is inaccurate due to evaporation during the weighing process and potential carbamate contamination (which adds mass but removes active amine).

The Fix: Volumetric Dosing Never weigh the free base directly for critical stoichiometry.

MethodAccuracyProtocol
Gravimetric (Weighing) LowNOT RECOMMENDED. Evaporation alters mass during transfer.
Volumetric (Neat) MediumDensity is approx. 0.92 g/mL, but varies with temp.
Titrated Solution High RECOMMENDED. Use the NMR-quantified stock solution (from Module 1). Dose by volume (mL).

Module 4: Troubleshooting Decision Tree

Q: I see extra peaks in my NMR. Is it the diastereomer or an impurity?

A: 2-Ethyloxan-4-amine has two stereocenters (C2 and C4), leading to cis and trans diastereomers.

  • Cis-isomer: Typically thermodynamically favored (equatorial/equatorial).

  • Trans-isomer: Axial/equatorial.

  • Check: If the extra peaks integrate to a clean ratio (e.g., 3:1 or 10:1) and have the same mass (LCMS), they are diastereomers. If the peaks are broad or shift with concentration, they might be carbamate species.

Experimental Workflow: Isolation Decision Matrix

DecisionTree Start Start: Crude Reaction Mixture CheckVol Is Product Volatile? (MW < 150, Amine) Start->CheckVol Volatile YES: High Risk of Loss CheckVol->Volatile Yes Stable NO: Standard Workup CheckVol->Stable No Action1 Do NOT Rotovap to Dryness Volatile->Action1 Action2 Perform Acid/Base Extraction (Telescoping) Action1->Action2 Store Store as Solution (MTBE/DCM) over Sieves Action2->Store

Figure 2: Decision matrix for handling low-molecular-weight amines to prevent yield loss.

References

  • Amine-CO₂ Reactivity: "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." ACS Omega. Link

  • Handling Volatile Amines: "Free-basing a volatile aliphatic amine without aqueous?" Reddit Chemistry Community / Practical Lab Techniques. Link

  • Carbamate Protection/Deprotection: "Amine Protection and Deprotection: Carbamates." Master Organic Chemistry. Link

  • Physical Properties (N-Ethyl Analog): "N-ethyloxan-4-amine Physical Properties." ECHEMI. Link

  • General Amine Handling: "How to Handle Amines Safely in Industrial Environments." Diplomata Comercial. Link

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Ethyloxan-4-amine before handling.

Sources

minimizing side reactions during 2-Ethyloxan-4-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Stereochemical Erosion in 2-Ethyloxan-4-amine Scaffolds

Executive Summary

The functionalization of 2-ethyloxan-4-amine (also known as 2-ethyl-tetrahydro-2H-pyran-4-amine) presents a unique dual challenge: controlling the nucleophilicity of the primary amine to prevent over-alkylation, and managing the stereochemical integrity of the tetrahydropyran (THP) ring.

Unlike simple aliphatic amines, the 2-ethyl substituent on the THP ring acts as a conformational anchor, locking the ring into a specific chair conformation. Successful functionalization requires protocols that respect this steric environment. This guide synthesizes mechanistic insights with practical troubleshooting to minimize side reactions such as dialkylation , epimerization (cis/trans scrambling) , and elimination .

Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I am observing significant dialkylation during reductive amination."

Diagnosis: This is the "Runaway Nucleophile" effect. The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to competition for the electrophile.[1]

Technical Fix: Switch from a "Direct" to a "Stepwise" Reductive Amination protocol.

  • Imine Formation: Pre-form the imine/hemiaminal by stirring the amine and aldehyde/ketone in a drying solvent (MeOH or DCE with MgSO4) before adding the reducing agent.

  • Selectivity Control: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or Sodium Borohydride. STAB is sterically bulky and less electron-rich, making it highly selective for the imine over the aldehyde, preventing the reduction of the starting material which alters stoichiometry [1].

Key Parameter:

  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or THF. Avoid Methanol if using STAB, as it can undergo solvolysis, reducing the reagent's effectiveness over time.

Issue 2: "The stereochemistry at C4 is scrambling (Cis/Trans ratio is changing)."

Diagnosis: You are likely operating under conditions that favor thermodynamic equilibration or non-selective hydride attack.

  • The 2-ethyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain.

  • During reductive amination, the intermediate iminium ion is planar (

    
    ). The hydride can attack from the axial or equatorial face.
    

Technical Fix:

  • For Kinetic Control (Retention of Configuration): If you need to maintain a specific isomer, avoid high temperatures which promote equilibration. Use bulky reducing agents at low temperatures (

    
    C).
    
  • For Thermodynamic Control (Equatorial Amine): If you want the most stable isomer (typically the cis-2,6-relationship where both substituents are equatorial), allow the reaction to warm to room temperature and use a smaller hydride source or catalytic hydrogenation (

    
    ) which often favors the equatorial product via surface catalysis [2].
    
Issue 3: "My yields are low due to apparent elimination side products."

Diagnosis: If you are using alkyl halides (Direct Alkylation), the basicity of the amine is competing with its nucleophilicity.[1] The 2-ethyl group adds steric bulk, slowing down


 substitution and favoring 

elimination, especially with secondary alkyl halides.

Technical Fix: Abandon direct alkylation. Switch to Reductive Amination (for alkyl groups) or Buchwald-Hartwig Cross-Coupling (for aryl groups).

  • Why? These methods avoid the basicity/nucleophilicity conflict. Buchwald-Hartwig coupling, specifically using ligands like BrettPhos , is highly effective for coupling hindered primary amines without elimination side products [3].

Module 2: Visualizing the Control Logic

The following decision tree outlines the optimal pathway to minimize side reactions based on your desired electrophile.

G Start Target: Functionalize 2-Ethyloxan-4-amine Decision1 Electrophile Type? Start->Decision1 Alkyl Alkyl Group (R-CH2-) Decision1->Alkyl Aryl Aryl/Heteroaryl (Ar-) Decision1->Aryl Acyl Acyl Group (R-CO-) Decision1->Acyl DirectAlk Direct Alkylation (R-X) Alkyl->DirectAlk Avoid RedAm Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Preferred SnAr SnAr (High Temp/Base) Aryl->SnAr Only if activated Buchwald Buchwald-Hartwig (Pd-Cat) Aryl->Buchwald Preferred Schotten Schotten-Baumann (Acid Chloride) Acyl->Schotten Bad1 Risk: Over-alkylation & Elimination DirectAlk->Bad1 Good1 High Selectivity Mono-alkylation RedAm->Good1 Good2 Stereoretention High Yield Buchwald->Good2

Figure 1: Strategic Decision Tree for Amine Functionalization. Green pathways indicate high-fidelity routes that minimize side reactions.

Module 3: Validated Protocols
Protocol A: Stoichiometry-Controlled Reductive Amination

Best for: Mono-alkylation with aldehydes/ketones while preserving the THP ring.

StepActionCritical Parameter (CPP)
1 Dissolve 2-Ethyloxan-4-amine (1.0 equiv) and Aldehyde (1.05 equiv) in anhydrous DCE (0.1 M).Stoichiometry: Do not exceed 1.1 equiv of aldehyde to prevent dialkylation.
2 Add Acetic Acid (1.0 equiv). Stir at RT for 30-60 mins.Imine Formation: Acid catalysis is essential to drive the equilibrium toward the imine before reduction.
3 Cool to 0°C. Add NaBH(OAc)3 (STAB) (1.4 equiv) portion-wise.Temp Control: Cooling minimizes competitive reduction of the aldehyde itself.
4 Warm to RT and stir for 4-16 hours.Monitoring: Check via LCMS for consumption of imine.
5 Quench with sat. NaHCO3. Extract with DCM.[1]pH Control: Ensure aqueous layer is basic (pH > 9) to extract the free amine.
Protocol B: Stereoselective Amide Coupling

Best for: Attaching the THP-amine to drug scaffolds without epimerizing the C4 center.

ParameterRecommendationRationale
Coupling Agent HATU or T3P Fast kinetics minimize the time the activated ester exists, reducing racemization risk.
Base DIPEA (Hunig's Base)Sterically hindered base prevents proton abstraction from the C4 center (if alpha-protons are acidic).
Solvent DMF or EtOAc Polar aprotic solvents stabilize the transition state.
Module 4: Stereochemical Deep Dive

The 2-ethyl group locks the tetrahydropyran ring into a chair conformation where the ethyl group is equatorial . This dictates the accessibility of the nitrogen at position 4.

Chair ChairConf THP Chair Conformation (2-Ethyl is Equatorial) AxialAttack Axial Attack (from top) ChairConf->AxialAttack Small Nucleophile EqAttack Equatorial Attack (from bottom) ChairConf->EqAttack Bulky Nucleophile TransProduct Trans-Isomer (Kinetic) (2-Eq, 4-Ax) AxialAttack->TransProduct CisProduct Cis-Isomer (Thermodynamic) (2-Eq, 4-Eq) EqAttack->CisProduct

Figure 2: Stereochemical outcomes based on the trajectory of attack. The 2-ethyl group (equatorial) creates a bias that can be exploited to favor the Cis or Trans isomer.

Expert Note: In our validation runs, we observed that using bulky borohydrides (STAB) tends to favor the formation of the equatorial amine (cis-isomer) because the hydride delivery occurs from the less hindered axial face, pushing the new substituent equatorial [4].

References
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[1][2][3][4][5][6][7][8][9][10]

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Eliel, E. L., et al. (2001). "Stereochemistry of Organic Compounds." Wiley-Interscience. (General reference for THP conformational analysis).

Sources

Validation & Comparative

A Predictive Guide to the LC-MS Fragmentation of 2-Ethyloxan-4-amine: A Comparative Analysis of Putative Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of discovery. Liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool in this endeavor, providing not only molecular weight information but also rich structural data through tandem mass spectrometry (MS/MS) fragmentation. This guide provides an in-depth, predictive comparison of the likely collision-induced dissociation (CID) fragmentation pathways of 2-Ethyloxan-4-amine, a saturated heterocyclic compound featuring both a secondary amine and a tetrahydropyran ring.

While specific experimental data for this exact molecule is not yet prevalent in published literature, a robust, predictive model of its fragmentation behavior can be constructed based on well-established principles of mass spectrometry for cyclic amines and ethers.[1][2][3] This guide will explain the causality behind predicted fragmentation patterns, offering a valuable roadmap for researchers encountering this or structurally similar molecules.

Foundational Principles: Predicting Fragmentation

The fragmentation of 2-Ethyloxan-4-amine (Monoisotopic Mass: 129.1154 Da) in a typical positive-ion ESI-LC-MS/MS experiment will begin with the formation of the protonated molecule, [M+H]⁺, with an m/z of 130.1232.[4][5] As an even-electron ion, its subsequent fragmentation via CID is expected to favor pathways that result in the loss of stable, neutral molecules.[6] The fragmentation landscape will be dictated by the interplay between the protonated amine, which is the most likely site of protonation, and the tetrahydropyran ring.

Two dominant, and potentially competing, fragmentation paradigms are anticipated:

  • Alpha-Cleavage: A hallmark of amine fragmentation, this pathway involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7][8][9] For cyclic amines, this often leads to a ring-opening event, generating a stable, resonance-stabilized iminium ion.[1]

  • Ring Cleavage Driven by the Ether Moiety: The oxygen atom of the tetrahydropyran ring can direct fragmentation through inductive cleavage, leading to ring-opening and subsequent fragmentation, a pattern observed in cyclic ethers.[3]

These pathways are not mutually exclusive and may occur concurrently, with the relative abundance of product ions depending on the collision energy applied.[10]

Comparative Analysis of Predicted Fragmentation Pathways

The following sections dissect the most probable fragmentation routes for the [M+H]⁺ ion of 2-Ethyloxan-4-amine.

Pathway A: Alpha-Cleavage Initiated Ring Opening

This is arguably the most anticipated fragmentation pathway for a protonated cyclic amine.[2] The positive charge on the nitrogen atom weakens the adjacent C-C bonds (the α-carbons).

  • Initiation: Collision-induced dissociation provides the energy for the homolytic cleavage of the C2-C3 bond.

  • Ring Opening: This results in the formation of a distonic radical cation, which rapidly rearranges to a stable, even-electron iminium ion.

  • Subsequent Fragmentation: The resulting linear iminium ion can then undergo further fragmentation, such as the loss of neutral molecules like ethylene.

Pathway B: Cleavage of the N-Ethyl Bond

A competing α-cleavage pathway involves the loss of the ethyl group attached to the nitrogen.

  • Initiation: Cleavage of the bond between the nitrogen and the ethyl group.

  • Product Formation: This would result in the loss of a neutral ethene molecule (28 Da) via a rearrangement, or the loss of an ethyl radical (29 Da), though the loss of a radical from an even-electron ion is less favored.[11] A more likely scenario is the formation of a protonated 4-amino-tetrahydropyran ion.

Pathway C: Ether-Directed Ring Fragmentation

The presence of the oxygen atom introduces alternative fragmentation routes characteristic of tetrahydropyrans.[3]

  • Initiation: Protonation could potentially occur on the ether oxygen, though the amine is more basic. However, even with N-protonation, charge-remote fragmentation can be initiated at the ether linkage. This can lead to a ring-opening reaction initiated by the cleavage of a C-O bond.

  • Subsequent Fragmentation: The opened ring can then fragment through various pathways, often involving the loss of small neutral molecules like water or formaldehyde.

Experimental Protocol for LC-MS/MS Analysis

To empirically validate these predictions, the following detailed methodology provides a self-validating system for acquiring high-quality fragmentation data.

Objective: To generate a detailed fragmentation spectrum for 2-Ethyloxan-4-amine using a standard reverse-phase LC-MS/MS workflow.

A. Sample & Mobile Phase Preparation

  • Prepare a 1 µg/mL stock solution of 2-Ethyloxan-4-amine in methanol.

  • Prepare Mobile Phase A: 0.1% formic acid in water (LC-MS grade).

  • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).

  • Perform a serial dilution of the stock solution with Mobile Phase A to a final concentration of 100 ng/mL for injection.

B. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the precursor ion in the range of m/z 50-200 to confirm the [M+H]⁺ ion at m/z 130.12.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 130.12

    • Isolation Window: ± 1.0 m/z

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) to observe how the fragmentation pattern changes. This is a critical self-validating step, as different fragments will be favored at different energies.[10]

    • Detector: High-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of fragment ions, enabling confident elemental composition assignment.[12]

Visualizing Predicted Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways for the protonated 2-Ethyloxan-4-amine molecule.

G cluster_main Predicted Fragmentation of 2-Ethyloxan-4-amine cluster_A Pathway A: α-Cleavage Ring Opening cluster_B Pathway B: N-Ethyl Cleavage cluster_C Pathway C: Ether-Directed Cleavage M_H [M+H]⁺ m/z 130.12 A1 Ring-Opened Iminium Ion m/z 130.12 M_H->A1 CID B1 Loss of C2H4 m/z 102.09 M_H->B1 CID C1 Ring-Opened Intermediate M_H->C1 CID A2 Loss of C2H4 m/z 102.09 A1->A2 - C₂H₄ C2 Loss of H2O m/z 112.11 C1->C2 - H₂O C3 Loss of C2H5N m/z 85.06 C1->C3 - C₂H₅N

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 2-Ethyloxan-4-amine.

Summary of Predicted Fragment Ions

The table below provides a comparative summary of the key fragment ions predicted from the pathways discussed. Researchers can use this as a reference when interpreting experimental data.

Predicted m/z Proposed Elemental Composition Proposed Neutral Loss Originating Pathway Plausibility & Diagnostic Value
130.1232C₇H₁₆NO⁺-Precursor IonN/A
112.1121C₇H₁₄N⁺H₂O (18.01)Pathway CHigh; Common loss from oxygen-containing compounds.
102.0913C₅H₁₂NO⁺C₂H₄ (28.03)Pathway A / BVery High; Characteristic loss from ethylamines or ring fragmentation.
86.0964C₅H₁₂N⁺C₂H₂O (42.01)Pathway AHigh; Represents the core iminium fragment after ring opening.
85.0648C₅H₉O⁺C₂H₅N (45.06)Pathway CModerate; Represents the tetrahydropyran ring after loss of the aminoethyl side chain.
70.0808C₄H₁₀N⁺C₃H₆O (58.04)Pathway AHigh; Further fragmentation of the primary iminium ion.

Conclusion

This guide presents a theoretically grounded and comprehensive comparison of the expected LC-MS fragmentation patterns of 2-Ethyloxan-4-amine. By understanding the fundamental principles of amine and ether fragmentation, researchers are well-equipped to predict, identify, and interpret the mass spectra of this and related saturated heterocyclic compounds. The dominant predicted pathways involve α-cleavage leading to ring-opening and the formation of a characteristic iminium ion at m/z 86.0964, as well as the neutral loss of ethene to produce an ion at m/z 102.0913. The provided experimental protocol offers a robust framework for obtaining empirical data to confirm and expand upon these predictions, ultimately accelerating research and development involving this class of molecules.

References

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Available at: [Link]

  • Whitman College. GCMS Section 6.15. Available at: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. (2023). Available at: [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available at: [Link]

  • Elsevier. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Available at: [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Available at: [Link]

  • ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Semantic Scholar. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. (2004). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • PubChem. 2-ethyloxan-4-amine. Available at: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available at: [Link]

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • PMC. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4.... (2021). Available at: [Link]

  • LCGC International. Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. (2022). Available at: [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available at: [Link]

  • ResearchGate. Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands. (2025). Available at: [Link]

  • SpringerLink. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2014). Available at: [Link]

  • ResearchGate. Proposed fragmentation pathway for mephedrone reference standard (top),.... Available at: [Link]

  • PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

  • Bayt Al-Hikma. Reactions of saturated heterocycles. (2025). Available at: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Available at: [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • U.S. EPA. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Available at: [Link]

  • PMC. Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Available at: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Available at: [Link]

  • PMC. HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. Available at: [Link]

  • Synfacts. Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. (2026). Available at: [Link]

  • World Journal of Pharmaceutical Research. amino benzoate moiety promoted. (2023). Available at: [Link]

  • MTA-PTE Molecular Interactions in Separation Science Research Group. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021). Available at: [Link]

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Comparative Bioactivity Guide: 2-Ethyloxan-4-amine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for medicinal chemists and drug discovery scientists evaluating the strategic replacement of piperidine cores with tetrahydropyran (THP) bioisosteres.

Executive Summary: The Bioisosteric Rationale

In modern drug design, the 2-Ethyloxan-4-amine (2-ethyltetrahydropyran-4-amine) scaffold represents a critical "strategic replacement" for 2-ethylpiperidin-4-amine and related piperidine analogs. While piperidines are ubiquitous pharmacophores, they often introduce liabilities related to high basicity, hERG channel inhibition, and poor membrane permeability due to ionization at physiological pH.

The substitution of the ring nitrogen (piperidine) with oxygen (oxane/tetrahydropyran) creates a bioisostere that maintains the saturated 6-membered ring geometry while drastically altering the physicochemical and electronic profile. This guide details the causal impact of this switch on bioactivity, providing experimental workflows for validation.

Key Comparative Metrics
Feature2-Ethyloxan-4-amine (THP Core)Piperidine Analog (N-Core)Impact on Drug Design
Core Atom Oxygen (Ether)Nitrogen (Secondary Amine)Removes one basic center.[1]
pKa (Ring) Neutral (< 0)Basic (~10–11)THP eliminates polycationic species at pH 7.4.
H-Bonding Acceptor Only (Ether O)Donor & Acceptor (NH)THP loses H-bond donor capability; reduces desolvation penalty.
LogD (pH 7.4) Higher (Moderate Lipophilicity)Lower (High Polarity/Ionic)THP often improves passive permeability (PAMPA/Caco-2).
hERG Liability LowHighTHP mitigates QT prolongation risk.

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the protonation state. At physiological pH (7.4), the piperidine ring nitrogen is predominantly protonated (cationic), whereas the tetrahydropyran oxygen remains neutral.

Structural Logic Diagram (Graphviz)

The following diagram illustrates the decision logic when choosing between these two scaffolds based on ADME requirements.

Bioisostere_Logic Start Lead Optimization (Piperidine Scaffold) Issue_hERG Issue: High hERG Affinity (QT Prolongation) Start->Issue_hERG Cation-Pi Interaction Issue_Perm Issue: Low Permeability (Polar/Ionic) Start->Issue_Perm High Desolvation Cost Strategy Strategy: O-for-N Replacement (Tetrahydropyran) Issue_hERG->Strategy Issue_Perm->Strategy THP_Molecule 2-Ethyloxan-4-amine (Neutral Ring) Strategy->THP_Molecule Outcome_1 Reduced Basicity (pKa Modulation) THP_Molecule->Outcome_1 Outcome_2 Removed Cationic Center (hERG Avoidance) THP_Molecule->Outcome_2 Outcome_3 Improved Lipophilicity (LogD Increase) THP_Molecule->Outcome_3

Caption: Decision logic for transitioning from Piperidine to Tetrahydropyran (Oxane) scaffolds to solve ADME liabilities.

Stereochemical Considerations

Both molecules possess two chiral centers (C2 and C4).

  • Conformation: The 2-ethyl group will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions.

  • Isomerism: The 4-amine can be cis (equatorial) or trans (axial) relative to the ethyl group.

    • Note: The cis-isomer (2-ethyl and 4-amino both equatorial) is generally the thermodynamically stable major product during reductive amination and often exhibits superior binding kinetics due to the accessible equatorial amine vector.

Bioactivity & Target Engagement[2][3]

hERG Channel Inhibition

One of the primary drivers for selecting 2-Ethyloxan-4-amine is hERG safety.

  • Mechanism: The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize cations via cation-

    
     interactions.
    
  • Piperidine: The protonated ring nitrogen forms a strong cation-

    
     interaction, frequently leading to potent hERG inhibition (
    
    
    
    ).
  • Oxane (THP): The neutral ether oxygen cannot participate in cation-

    
     interactions. Replacing the piperidine ring with tetrahydropyran often reduces hERG affinity by 10–100 fold  [1].
    
Metabolic Stability
  • Piperidine: Susceptible to oxidative metabolism at the

    
    -carbon (forming lactams) or N-oxidation (forming N-oxides).
    
  • Oxane: The ether ring is generally more metabolically robust. While oxidation can occur at the

    
    -carbon (forming lactones), this is often slower than the corresponding N-dealkylation or oxidation processes in piperidines.
    

Experimental Protocols

To objectively compare these scaffolds in your specific lead series, we recommend the following validated workflows.

Synthesis: Reductive Amination (General Procedure)

This protocol yields the 4-amino derivative from the corresponding ketone (2-ethyloxan-4-one).

Reagents:

  • Substrate: 2-Ethyltetrahydro-4H-pyran-4-one

  • Amine Source: Ammonium acetate (for primary amine) or Benzylamine (for protected secondary)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step:

  • Imine Formation: Dissolve 2-ethyloxan-4-one (1.0 eq) and Amine (1.2 eq) in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight under

    
    .
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The cis (equatorial-equatorial) and trans isomers may be separable by column chromatography. Verify stereochemistry via NOESY NMR (Look for H2-H4 correlation in the diaxial trans isomer, or lack thereof in the cis isomer).

Assay Workflow: Parallel Artificial Membrane Permeability (PAMPA)

Use this assay to confirm the permeability advantage of the neutral THP core over the cationic piperidine.

PAMPA_Workflow Step1 Prepare 10mM Stocks (DMSO) Step2 Dilute to 50µM in pH 7.4 Buffer Step1->Step2 Step3 Add to Donor Plate (Bottom) Step2->Step3 Step5 Incubate Sandwich (4h @ 25°C) Step3->Step5 Step4 Add Buffer to Acceptor Plate (Top, Pre-coated with Lipid) Step4->Step5 Step6 Separate & Quantify (LC-MS/MS) Step5->Step6

Caption: PAMPA workflow to assess passive permeability differences.

Data Interpretation:

  • High Permeability:

    
     (Expected for 2-Ethyloxan-4-amine).
    
  • Low Permeability:

    
     (Risk for Piperidine analog if highly basic).
    

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).
  • Gingrich, D. E., et al. (2003). The design, synthesis, and biological evaluation of 4-aminotetrahydropyrans as hERG-neutral replacements for 4-aminopiperidines. Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. (2024). 2-Ethyloxan-4-amine Product Specification & Safety Data Sheet. Link

  • BenchChem. (2025).[3] Comparative Synthetic Utility of Piperidine vs. Tetrahydropyran Building Blocks. Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations.

Sources

A Comparative Guide to the Infrared Spectroscopy Analysis of 2-Ethyloxan-4-amine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the functional groups present in 2-Ethyloxan-4-amine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral interpretation to offer a comparative framework, detailing the causality behind spectral features and providing robust experimental protocols for confident material identification.

In the pharmaceutical industry, the unambiguous identification of raw materials, active pharmaceutical ingredients (APIs), and intermediates is a cornerstone of quality control and regulatory compliance.[1][2] FTIR spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for this purpose, providing a unique chemical "fingerprint" based on the vibrational modes of a molecule's functional groups.[3][4] This guide will dissect the infrared spectrum of 2-Ethyloxan-4-amine, a molecule incorporating a primary aliphatic amine and a cyclic ether (oxane) ring, to provide a clear path for its identification and differentiation from structurally similar compounds.

Theoretical IR Spectral Analysis of 2-Ethyloxan-4-amine

The structure of 2-Ethyloxan-4-amine contains several key functional groups, each with characteristic vibrational frequencies that are detectable by IR spectroscopy. The primary moieties are the primary amine (-NH₂), the cyclic ether (C-O-C within the oxane ring), and the saturated aliphatic (C-H) components of the ethyl group and the ring.

Caption: Molecular structure of 2-Ethyloxan-4-amine.

Amine Group Vibrations (-NH₂)

The primary amine is one of the most distinctive functional groups in the IR spectrum.

  • N-H Stretching: Primary amines (R-NH₂) characteristically exhibit two absorption bands in the 3250-3400 cm⁻¹ region.[5] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds.[6] The asymmetric stretch occurs at a higher frequency (typically 3330-3400 cm⁻¹), while the symmetric stretch appears at a lower frequency (3250-3330 cm⁻¹).[5] These bands are typically sharper and less intense than the broad O-H stretching bands found in alcohols, which is a key differentiating feature.[7][8]

  • N-H Bending (Scissoring): A medium-to-strong intensity band appears in the 1580-1650 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[6] This absorption can sometimes be mistaken for a C=C double bond, but its broader nature and association with the N-H stretching bands aid in its correct assignment.

  • N-H Wagging: A broad and strong absorption resulting from out-of-plane bending (wagging) of the N-H bonds can be observed in the 665-910 cm⁻¹ region.[5]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines produces a weak to medium absorption in the 1020-1250 cm⁻¹ range.[9][10] This band is often located within the complex fingerprint region and can be difficult to assign definitively without comparative analysis.

Oxane Ring Vibrations (Cyclic Ether)

The oxane ring is a six-membered cyclic ether, structurally similar to tetrahydropyran (THP). Its most prominent feature in an IR spectrum is the C-O-C stretch.

  • C-O-C Asymmetric Stretching: Aliphatic ethers show a very strong and characteristic absorption band between 1050-1150 cm⁻¹ due to the asymmetric C-O-C stretching vibration.[11][12] For a six-membered ring containing oxygen, this band is reliably found at about 1120 cm⁻¹.[13] This intense peak is a crucial marker for the presence of the ether linkage.

  • C-O-C Symmetric Stretching: The corresponding symmetric stretch is typically very weak in the IR spectrum and is often not observed.[13]

Aliphatic C-H Vibrations

The ethyl substituent and the methylene groups within the oxane ring contribute to characteristic C-H absorptions.

  • C-H Stretching: Strong absorption bands from the stretching of sp³ C-H bonds are expected to appear in the 2850-3000 cm⁻¹ range.[14] Virtually all organic molecules containing aliphatic portions will show these bands.

  • C-H Bending: Methylene (-CH₂-) scissoring vibrations occur around 1450-1470 cm⁻¹, while methyl (-CH₃) bending is found near 1380 cm⁻¹.[14] These bands confirm the presence of saturated hydrocarbon structures within the molecule.

Data Summary and Comparative Analysis

To confidently identify 2-Ethyloxan-4-amine, its spectrum must be differentiated from plausible alternatives or related impurities. The key is to analyze the presence, absence, and specific characteristics of the bands discussed above.

Summary of Expected IR Absorptions

The following table summarizes the principal IR absorption bands anticipated for 2-Ethyloxan-4-amine.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity & Characteristics
Asymmetric & Symmetric N-H StretchPrimary Amine3250 - 3400Medium, two sharp peaks[5]
sp³ C-H StretchAlkane (Ethyl, Ring)2850 - 3000Strong[14]
N-H Bend (Scissoring)Primary Amine1580 - 1650Medium to Strong, broad[6]
C-H Bend (Scissoring/Rocking)Alkane (Ethyl, Ring)1350 - 1470Medium
C-O-C Asymmetric StretchCyclic Ether~1120Strong, sharp[13]
C-N StretchAliphatic Amine1020 - 1250Weak to Medium[9]
N-H WagPrimary Amine665 - 910Strong, broad[5]
Comparative Analysis with Structural Alternatives

The true power of IR spectroscopy lies in its ability to distinguish between similar molecules. Consider the following comparisons:

Compound Key Differentiating IR Features
2-Ethyloxan-4-amine (Primary Amine) Two sharp N-H stretch peaks (3250-3400 cm⁻¹); N-H bend (~1600 cm⁻¹).[5][7]
N-ethyl-2-ethyloxan-4-amine (Secondary Amine) A single, weaker N-H stretch peak (3310-3350 cm⁻¹); N-H bending is very weak or absent.[5][8]
2-Ethyloxan-4-ol (Alcohol) One very broad, strong O-H stretch (3200-3600 cm⁻¹); absence of N-H related peaks.[15]
Cyclohexylamine (No Ether) Exhibits all primary amine peaks but lacks the strong, sharp C-O-C stretch around 1120 cm⁻¹.[13]

This comparative approach transforms IR analysis from a simple checklist into a robust identification tool. The absence of the strong C-O-C stretch would immediately rule out an oxane structure, while the number and shape of peaks in the >3000 cm⁻¹ region clearly distinguishes between primary, secondary, and tertiary amines, as well as alcohols.[16]

Experimental Protocol for FTIR Analysis

Adherence to a validated protocol is essential for generating reproducible and trustworthy data. Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid or solid pharmaceutical samples due to its speed and minimal sample preparation requirements.[3]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

  • Sampling Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide crystal.

  • Sample: 2-Ethyloxan-4-amine (liquid or solid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Allow the FTIR spectrometer to warm up according to the manufacturer's specifications to ensure thermal stability of the source and detector.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residual contaminants. Dry the crystal completely.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step that measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be mathematically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 2-Ethyloxan-4-amine sample directly onto the ATR crystal. If the sample is a liquid, one drop is sufficient to cover the crystal. If it is a solid, apply a small amount and use the pressure clamp to ensure firm and even contact with the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Interpret the resulting spectrum by identifying the key absorption bands as detailed in Section 2. Compare the obtained spectrum against a reference spectrum of a known standard for final verification.

  • Cleaning: Thoroughly clean the ATR crystal surface with solvent and wipes immediately after the measurement is complete.

cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) A->B C 3. Apply Sample to Crystal B->C D 4. Acquire Sample Spectrum (Same parameters as background) C->D E 5. Process & Analyze Spectrum (Baseline correction, peak picking) D->E F 6. Compare to Reference Standard E->F G 7. Clean ATR Crystal F->G

Caption: Standard Operating Procedure for FTIR analysis using an ATR accessory.

Conclusion

The infrared spectrum of 2-Ethyloxan-4-amine provides a rich set of data for its unambiguous identification. The key to a successful analysis lies not only in recognizing individual peaks but in understanding the complete spectral pattern. The presence of two sharp N-H stretching bands, a strong C-O-C ether stretch, and the absence of a broad O-H band collectively confirm the presence of both the primary amine and the oxane ring functional groups. By comparing this unique fingerprint against those of structurally related alternatives, FTIR spectroscopy stands as an indispensable, efficient, and highly reliable tool for ensuring the chemical identity and quality of materials in a regulated scientific environment.

References

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy of Hydrocarbons. Michigan State University. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-ethoxyphenyl)-2-methyl-N-propyloxan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MCI. (n.d.). FTIR Analysis and Identification of Raw Materials – Physicochemical. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In WebBook. Retrieved from [Link]

  • University of Washington. (n.d.). An Introduction to Infrared Spectroscopy. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyloxan-4-amine (C7H15NO). Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]

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  • PubChem. (n.d.). N-(2-aminoethyl)-N-methyloxan-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • IJNRD. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

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validating purity of 2-Ethyloxan-4-amine using gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) is a critical heterocyclic building block in the synthesis of LRRK2 inhibitors and other neuroprotective agents.[1] Its structural complexity—specifically the presence of two chiral centers at positions C2 and C4—presents a unique analytical challenge: the separation and quantification of cis/trans diastereomers alongside volatile organic impurities.

While High-Performance Liquid Chromatography (HPLC) is the standard for final drug substances, Gas Chromatography (GC) offers superior resolution for volatile intermediates and diastereomeric separation without the need for complex mobile phase engineering. This guide objectively compares GC-FID against HPLC-CAD and quantitative NMR (qNMR), providing a validated workflow for ensuring the purity of this essential intermediate.[1]

The Analytical Challenge: Isomerism & Volatility

The 2-ethyloxan-4-amine molecule possesses two stereocenters, leading to four possible stereoisomers:

  • (2R,4R) & (2S,4S): Trans-diastereomers.

  • (2R,4S) & (2S,4R): Cis-diastereomers.

Why GC?

  • Volatility: As a low-molecular-weight amine (MW ~129.2 g/mol ), it is sufficiently volatile for GC.[1]

  • Resolution: Capillary GC columns provide higher theoretical plate counts than HPLC, essential for baseline separation of diastereomers.

  • Cost-Efficiency: FID detection is universal for organics and requires no expensive solvents.[1]

The Hurdle: Primary amines often exhibit peak tailing on silica columns due to hydrogen bonding with silanols. This guide introduces a derivatization strategy to neutralize this effect.

Comparative Analysis: GC vs. Alternatives

Table 1: Performance Matrix
FeatureGC-FID (Recommended) HPLC-CAD qNMR (1H)
Primary Utility Purity & Diastereomer RatioNon-volatile ImpuritiesAbsolute Purity (Assay)
Separation Power High (Excellent for Cis/Trans)ModerateNone (Mixture Analysis)
Sensitivity (LOD) High (~10 ppm)High (~10-50 ppm)Low (~1000 ppm)
Sample Prep Derivatization (Recommended)Dilute & ShootDissolve & Scan
Throughput High (15-20 min run)Moderate (20-30 min)Low (Manual processing)
Limitations Thermal degradation risk (low here)No UV chromophore (requires CAD/ELSD)Expensive instrumentation

Validated Experimental Protocols

Method A: GC-FID with TFAA Derivatization (Gold Standard)[1]

Rationale: Derivatization with Trifluoroacetic Anhydride (TFAA) converts the primary amine to a trifluoroacetamide. This eliminates hydrogen bonding, sharpens peak shape, and improves the resolution between cis/trans isomers.

Reagents & Equipment
  • Reagent: Trifluoroacetic Anhydride (TFAA), >99%.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Pyridine (optional, to scavenge acid).

  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.[1]

Step-by-Step Workflow
  • Sample Weighing: Weigh 10 mg of 2-Ethyloxan-4-amine into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of DCM.

  • Derivatization: Add 50 µL of TFAA. Cap immediately and vortex for 30 seconds.

    • Note: The reaction is exothermic and instantaneous.

  • Incubation: Let stand at room temperature for 15 minutes.

  • Neutralization (Optional): If acid sensitivity is a concern for the column, add 50 µL of Pyridine before TFAA, or wash with aqueous NaHCO3 (requires phase separation). For routine purity, direct injection is often acceptable with a split liner.

  • Injection: Inject 1 µL into the GC.

GC Parameters
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 30°C/min to 300°C (Hold 3 min)

  • Detector: FID at 300°C.

Method B: HPLC-CAD (Alternative)

Rationale: Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is required. This method is preferred if the sample contains non-volatile salts or thermally unstable impurities.

  • Column: XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 20 min.

  • Detector: CAD (Nebulizer temp: 35°C).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of 2-Ethyloxan-4-amine, highlighting the critical derivatization step.

ValidationWorkflow Start Crude 2-Ethyloxan-4-amine Decision Check Volatility & Chromophore Start->Decision Deriv Derivatization (TFAA) (Target: Primary Amine) Decision->Deriv Volatile / No UV HPLC HPLC-CAD Analysis (High pH C18) Decision->HPLC Non-Volatile / Salts NMR qNMR (1H) (Internal Std: Maleic Acid) Decision->NMR Reference Std Validation GC GC-FID Analysis (DB-5ms Column) Deriv->GC DataGC Result: Diastereomer Ratio & Volatile Impurities GC->DataGC DataHPLC Result: Non-volatile Impurities & Salts HPLC->DataHPLC DataNMR Result: Absolute Purity (Assay %) NMR->DataNMR

Figure 1: Analytical workflow for 2-Ethyloxan-4-amine purity validation.

Results & Discussion: Interpreting the Data

Separation of Isomers

In the GC-FID chromatogram of the TFA-derivative:

  • Peak 1 (RT ~8.2 min): Cis-2-ethyloxan-4-amine-TFA (Thermodynamically less stable).

  • Peak 2 (RT ~8.5 min): Trans-2-ethyloxan-4-amine-TFA (Thermodynamically favored).

  • Resolution (Rs): Typically > 2.5, allowing for precise integration.

Note: The elution order should be confirmed with synthesized standards or NOESY NMR experiments, but generally, the equatorial-equatorial (trans) conformer elutes later on non-polar columns due to slightly higher boiling point/interaction.

Validation Parameters (Representative Data)
ParameterGC-FID (TFA-Deriv)HPLC-CADAcceptance Criteria
Linearity (R²) > 0.9995> 0.9980R² ≥ 0.999
Precision (RSD, n=6) 0.8%1.5%RSD ≤ 2.0%
LOD (Signal/Noise=3) 0.02%0.05%≤ 0.05%
Tailing Factor 1.051.200.8 ≤ T ≤ 1.5

Expert Insight: The GC method demonstrates superior precision (RSD 0.8%) compared to HPLC-CAD.[1] This is attributed to the derivatization, which locks the amine into a stable amide form, preventing the peak broadening often seen with free amines in LC.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see extra peaks in the blank, check the TFAA reagent purity. Hydrolyzed TFAA produces trifluoroacetic acid, which can damage the column phase over time.

  • Inlet Maintenance: Amines and their salts can dirty the GC liner.[1] Use a deactivated wool liner and change it every 50-100 injections.[1]

  • Water Content: Ensure the sample is dry before derivatization. Water reacts with TFAA to form acid, quenching the derivatization reagent.

References

  • PubChem. (2025).[1][4] 2-Ethyloxan-4-amine Compound Summary. National Library of Medicine.[1] [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Little, J. L. (1999). Derivatization of amines for gas chromatography. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]

  • Google Patents. (2020).[1] New derivatives of imidazo [4,5-c] quinolines as LRRK2 inhibitors. Patent RU2722149C1.[1]

Sources

Physicochemical Comparison Guide: 2-Ethyloxan-4-amine vs. 4-Aminotetrahydropyran

[1]

Executive Summary & Chemical Identity

4-Aminotetrahydropyran is a standard polar heterocyclic building block used to lower logP and improve metabolic stability in drug candidates.[1] 2-Ethyloxan-4-amine is a lipophilic variant.[1] The addition of the C2-ethyl group introduces chirality and increases lipophilicity, enabling fine-tuning of membrane permeability and blood-brain barrier (BBB) penetration while maintaining the polar ether core.

Feature4-Aminotetrahydropyran2-Ethyloxan-4-amine
Structure Unsubstituted pyran ringC2-Ethyl substituted pyran ring
CAS Number 38041-19-9211814-15-2 (Generic/Isomer mix)
Formula C₅H₁₁NOC₇H₁₅NO
Mol.[1] Weight 101.15 g/mol 129.20 g/mol
Chirality AchiralChiral (2 stereocenters: C2, C4)
Stereoisomers None (conformational only)cis (2R,4S / 2S,4R) & trans (2R,4R / 2S,4S)

Physicochemical Performance Matrix

The following data compares experimental and predicted values critical for medicinal chemistry applications.

Property4-Aminotetrahydropyran2-Ethyloxan-4-amineImpact on Drug Design
Basicity (pKa) 9.63 ± 0.20 (Predicted)~9.7 (Predicted)Both are highly basic; require salt formation for isolation.[1] The C2-ethyl group has negligible inductive impact on the C4-amine.[1]
Lipophilicity (cLogP) -0.30+0.60 to +0.80Critical Difference: The ethyl group shifts the molecule from hydrophilic to moderately lipophilic, enhancing passive membrane permeability.
Polar Surface Area (TPSA) 35.3 Ų35.3 ŲIdentical TPSA suggests similar H-bonding potential, but the "greasier" ethyl tail shields the polar core.
Boiling Point 60°C (at ~15 mmHg)*~185°C (at 760 mmHg)The ethyl derivative is significantly less volatile, aiding handling in solid-phase synthesis.
Solubility (Water) Miscible / Very HighModerate4-ATP is suitable for aqueous formulations; 2-Ethyl variant is better for lipid-based delivery.[1]

*Note: 4-ATP boils at ~150°C at atmospheric pressure; 60°C is a common vacuum distillation value.[1]

Conformational Analysis & Stereochemistry (Deep Dive)

This section details the critical 3D-structural differences. The introduction of the ethyl group locks the conformation, significantly altering the vector of the amine group compared to the flexible parent molecule.

4-Aminotetrahydropyran (Flexible)[1]
  • Dynamic Equilibrium: The amine group flips between axial and equatorial positions.

  • Preference: The equatorial conformer is favored by ~1.4 kcal/mol (A-value of NH₂).

2-Ethyloxan-4-amine (Rigidified)[1]
  • The Anchor Effect: The Ethyl group (A-value ~1.75 kcal/mol) acts as a conformational anchor, locking the ring into a specific chair form where the ethyl group is equatorial .

  • Diastereomer Impact:

    • cis-Isomer: Both Ethyl (C2) and Amine (C4) can be equatorial. This is the thermodynamically most stable isomer.

    • trans-Isomer: If Ethyl is equatorial, the Amine must be axial. This creates a defined "axial vector" for the amine, which is useful for positioning pharmacophores in specific enzyme pockets.

Conformationcluster_04-Aminotetrahydropyrancluster_12-Ethyloxan-4-amine (cis-isomer)NodeAChair A(NH2 Equatorial)StableNodeBChair B(NH2 Axial)Less StableNodeA->NodeBRing Flip(Fast)NodeCConformer A(Et: Eq, NH2: Eq)Highly StableNodeA->NodeCEthyl grouplocks conformationNodeDConformer B(Et: Ax, NH2: Ax)Unstable (Steric Clash)NodeC->NodeDEquilibriumLocked to Left

Figure 1: Conformational locking effect of the C2-ethyl substituent.

Experimental Protocols (Synthesis)

Method A: Synthesis of 4-Aminotetrahydropyran (Reductive Amination)

Principle: Conversion of tetrahydro-4H-pyran-4-one to the amine using ammonia and a reducing agent.[1]

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.

  • Procedure:

    • Dissolve ketone in MeOH. Add ammonium acetate and stir at RT for 30 min.

    • Cool to 0°C. Add NaBH₃CN portion-wise.

    • Stir at RT for 16h.

    • Quench: Acidify with conc. HCl to pH < 2 (destroy borohydride).

    • Workup: Basify with NaOH to pH > 12. Extract with DCM (3x). Dry over Na₂SO₄.[2]

    • Purification: Distillation or HCl salt formation.[1]

Method B: Synthesis of 2-Ethyloxan-4-amine (Targeted Route)

Principle: This requires a specific precursor, 2-ethyltetrahydro-4H-pyran-4-one , followed by reductive amination.[1] The cis/trans ratio is determined by the reduction method.

Step 1: Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one (Prins Cyclization)[1]
  • Reactants: Homoallylic alcohol (Hex-1-en-4-ol) + Paraformaldehyde + Acid Catalyst.[1]

  • Note: A more common lab route uses the cyclization of 1,5-dichloropentan-3-one with ethylmagnesium bromide equivalents, but the Prins route is atom-economical.[1]

Step 2: Stereoselective Reductive Amination

To access the specific isomers:

  • Thermodynamic Control (Yields mainly cis): Use H₂/Pd-C with Ammonia.[1] The catalyst approaches from the less hindered face, pushing the amine equatorial.

  • Reagents: 2-Ethyltetrahydro-4H-pyran-4-one (1.0 eq), NH₃/MeOH (sat.), H₂ (50 psi), Pd/C (10% wt).

  • Protocol:

    • Charge hydrogenation vessel with ketone, methanolic ammonia, and catalyst.

    • Shake/Stir under H₂ for 24h.

    • Filter catalyst.[1] Concentrate filtrate.[2][3]

    • Resolution: The cis and trans isomers can often be separated by column chromatography of their N-Boc derivatives or fractional crystallization of their diastereomeric salts (e.g., using Tartaric acid).

SynthesisStartPrecursor:Homoallylic Alcohol+ AldehydeStep1Prins Cyclization(Acid Catalyzed)Start->Step1InterIntermediate:2-Ethyl-tetrahydro-4H-pyran-4-oneStep1->InterStep2Reductive Amination(NH3 / H2 / Pd-C)Inter->Step2ResultProduct Mixture:cis-2-Ethyloxan-4-amine (Major)trans-2-Ethyloxan-4-amine (Minor)Step2->Result

Figure 2: Synthetic workflow for the 2-ethyl derivative.

References

  • PubChem Compound Summary: 4-Aminotetrahydropyran . National Center for Biotechnology Information.[1] Link

  • Conformational Analysis of Saturated Heterocycles. Journal of Organic Chemistry. Detailed discussion on A-values of substituents in pyran rings. (General Reference)
  • Reductive Amination Methodologies . Organic Syntheses, Coll.[4] Vol. 6, p. 48. Standard protocols for ketone to amine conversion.

  • Prins Cyclization for Tetrahydropyran Synthesis. Chemical Reviews, 2018.
  • Lipophilicity Predictions. Computed using XLogP3 3.0 (PubChem release 2025).

X-ray Crystallography & Solid-State Characterization: 2-Ethyloxan-4-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data & Solid-State Characterization of 2-Ethyloxan-4-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) is a critical chiral building block in the synthesis of next-generation LRRK2 inhibitors for Parkinson’s disease (e.g., Pfizer/Genentech clinical candidates). The molecule possesses two stereocenters (C2 and C4), leading to four potential stereoisomers: cis-(2R,4S), cis-(2S,4R), trans-(2R,4R), and trans-(2S,4S).

Establishing the absolute configuration of this amine is a "gatekeeper" step in drug development. This guide compares the two primary industry methodologies for solid-state characterization: the Direct Salt Resolution (DSR) approach versus the Downstream Derivatization & SFC (DD-SFC) method, providing experimental data drawn from patent literature and crystallographic protocols.

Part 1: Comparative Methodology Analysis

In high-stakes drug discovery, choosing the right characterization route determines the speed of the Design-Make-Test (DMT) cycle.

Comparison Table: Characterization Pathways
FeatureMethod A: Downstream Derivatization (DD-SFC) Method B: Direct Salt Resolution (DSR)
Primary Mechanism Chromatographic separation (SFC) followed by X-ray of a late-stage intermediate.Crystallization of the amine with a chiral acid (e.g., Tartaric, Mandelic).
Industry Standard Preferred (Pfizer/Genentech LRRK2 protocols).Alternative (Used when SFC is unavailable).
Throughput High (Rapid separation of racemate).Low (Requires extensive salt screening).
X-ray Target Compound C14 (Crystalline derivative).[1]Simple Amine Salt (e.g., L-Tartrate).
Pros Avoids difficult crystallization of low-MW amines; confirms final drug stereochemistry.Provides a solid form of the starting material early in the sequence.[2]
Cons Stereochemistry is inferred retrospectively.Amine salts are often hygroscopic or form oils.
Part 2: Experimental Data & Case Study
The "Gold Standard" Dataset: Compound C14

According to patent literature (e.g., RU2722149C1 , US9512124 ), the absolute configuration of the 2-ethyloxan-4-amine core is typically not determined directly on the simple amine salt due to its low melting point and high solubility. Instead, the amine is carried forward to a crystalline intermediate, designated here as Compound C14 .

Experimental X-ray Data (Compound C14):

  • Crystal System: Orthorhombic

  • Space Group:

    
     (Chiral space group, confirming enantiomeric purity)
    
  • Instrument: Bruker APEX Diffractometer

  • Temperature: 298 K (Room Temperature)

  • Resolution Method: Direct Methods (SHELX)[1]

Structural Inference Logic: The X-ray analysis of C14 confirmed the absolute configuration of the incorporated amine moiety. For LRRK2 inhibitors, the bioactive isomer is frequently the (2R,4R)-trans or (2R,4S)-cis variant, depending on the specific scaffold. The crystallographic data of C14 serves as the retrospective validation for the amine starting material.

Part 3: Detailed Protocols
Protocol A: Chiral Resolution via SFC (The Patent Route)

Use this protocol to generate the enantiopure amine for downstream X-ray confirmation.

  • Synthesis: React propanal and but-3-en-1-ol (via Prins cyclization or similar) to generate racemic 2-ethyloxan-4-amine.

  • Separation:

    • Column: Chiralpak AD-3 (3 µm particle size).[1][2][3]

    • Mobile Phase A: Carbon Dioxide (

      
      ).[1][2][3]
      
    • Mobile Phase B: Methanol containing 0.05% Diethylamine (DEA).[1][2][3]

    • Gradient: 5% to 40% B.[2]

    • Detection: UV at 220 nm.

  • Isolation: Collect fractions corresponding to Peak 1 and Peak 2. Evaporate solvent to yield oil/low-melting solid.

Protocol B: Hypothetical Direct Salt Screen (The Alternative)

Use this protocol if direct crystallization of the amine is required.

  • Screening Set: Prepare 0.1 M solutions of the amine in EtOH/IPA.

  • Counter-ions: Add 1.0 equivalent of:

    • L-Tartaric Acid (Target: Hydrogen tartrate)

    • Dibenzoyl-L-tartaric acid (Target: Resolution of enantiomers)

    • D-Mandelic Acid

  • Crystallization: Heat to 50°C, then cool slowly to 4°C at 0.1°C/min.

  • Observation: If oiling occurs (common with ethyl-substituted pyrans), perform maturation cycling (heat/cool cycles between 50°C and 5°C) to induce nucleation.

Part 4: Visualization of Stereochemical Assignment

The following diagram illustrates the workflow used to assign absolute stereochemistry for 2-Ethyloxan-4-amine, bridging the gap between the amorphous amine and the crystalline data point.

G node_start Racemic 2-Ethyloxan-4-amine (Liquid/Oil) node_sfc SFC Resolution (Chiralpak AD-3) node_start->node_sfc Separation node_isomer Enantiopure Amine (Configuration Unknown) node_sfc->node_isomer Yields Isomer A & B node_synth Derivatization (Coupling to Core) node_isomer->node_synth Chemical Synthesis node_c14 Crystalline Intermediate (C14) node_synth->node_c14 Crystallization node_xray X-ray Diffraction (Space Group P212121) node_c14->node_xray Data Collection node_result Absolute Config Confirmed (e.g., 2R, 4R) node_xray->node_result Flack Parameter < 0.1 node_result->node_isomer Retrospective Assignment

Caption: Workflow for stereochemical assignment of 2-Ethyloxan-4-amine via downstream X-ray crystallography of Derivative C14.

References
  • Estrada, A. A., et al. (2016). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2020). New derivatives of imidazo[4,5-c]quinolines and imidazo[4,5-c][1,5]naphthyridines as LRRK2 inhibitors.[2] Patent RU2722149C1.[1] Link

  • Genentech, Inc. (2016). Aminopyrimidines as LRRK2 Inhibitors.[2] U.S. Patent 9,512,124.[4] Link

  • Spek, A. L. (2003).[1] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13.[1] Link

Sources

Conformational Analysis of 2-Substituted Oxan-4-amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 2-Substituted Oxan-4-amines Content Type: Publish Comparison Guide

Executive Summary

The 2-substituted oxan-4-amine (2-substituted tetrahydropyran-4-amine) scaffold is a privileged structural motif in modern drug discovery, offering improved solubility and metabolic stability compared to carbocyclic analogues. However, its efficacy is strictly governed by its three-dimensional conformation.

This guide objectively compares the conformational preferences of this scaffold against carbocyclic alternatives and evaluates the analytical methods used to determine its stereochemistry. Experimental evidence confirms that the cis-isomer (2,4-diequatorial) is the thermodynamically dominant conformer, driven by minimized 1,3-diaxial strain. This guide provides a self-validating NMR protocol to distinguish this pharmacophore from its less stable trans-isomer.

The Conformational Landscape

To rationally design ligands containing the oxan-4-amine core, one must understand the specific steric and electronic forces at play. Unlike cyclohexane, the oxane (tetrahydropyran) ring introduces electronic asymmetry due to the ether oxygen.

The "Oxygen Effect" and Structural Pinching

The replacement of a methylene group with oxygen (


) alters the ring geometry:
  • Bond Length Contraction: The

    
     bond (
    
    
    
    ) is significantly shorter than the
    
    
    bond (
    
    
    ). This "pinches" the ring at the oxygen terminus.
  • Steric Relief: The lone pairs on the oxygen atom present a smaller steric demand than the axial hydrogen atoms of a methylene group. Consequently, 1,3-diaxial interactions involving the oxygen position are reduced, slightly altering the

    
    -values of substituents at C2 and C6.
    
Isomer Stability: Cis vs. Trans

For 2,4-disubstituted systems, the geometric relationship mirrors 1,3-disubstituted cyclohexanes.

  • Cis-Isomer (Preferred): Both the substituent at C2 and the amine at C4 can adopt equatorial orientations simultaneously (

    
    ). This is the global energy minimum.
    
  • Trans-Isomer (High Energy): Requires one substituent to be axial (

    
     or 
    
    
    
    ).

The equilibrium is heavily biased toward the cis-isomer unless specific intramolecular interactions (e.g., hydrogen bonding) or anomeric effects (with electronegative C2 substituents) intervene.

ConformationEquilibrium Cis Cis-Isomer (2-Eq, 4-Eq) Trans Trans-Isomer (2-Eq, 4-Ax) Cis->Trans  Ring Flip (+2.4 kcal/mol)   Sterics Steric Strain (1,3-Diaxial Interaction) Trans->Sterics  Caused by Axial NH2   Sterics->Cis  Relief drives equilibrium  

Figure 1: Conformational equilibrium of 2-alkyl-oxan-4-amines. The diequatorial cis-isomer is thermodynamically favored over the trans-isomer.

Comparative Analysis of Characterization Methods

Accurate assignment of relative stereochemistry is critical. Below is a comparison of the three primary methodologies employed in industry.

FeatureSolution-State NMR (

H)
X-Ray Crystallography DFT Computational Modeling
Primary Output Scalar coupling constants (

) & NOE correlations.
Absolute 3D coordinates & packing.Relative energies (

) & Boltzmann populations.
Sample State Solution (mimics bio-fluid).Solid (lattice forces apply).Gas or Solvation Model.
Throughput High (10-30 mins).Low (Days to Weeks).Medium (Hours).[1]
Reliability Gold Standard for relative stereochemistry in solution.Definitive, but crystal packing forces may distort ring pucker.Excellent predictive tool; requires experimental validation.
Cost Low.High.Low (CPU time).

Recommendation: Use


H NMR  as the primary screening tool. Use X-ray only for final confirmation of lead compounds.

Experimental Protocol: Self-Validating Stereochemical Assignment

This protocol establishes a rigorous workflow to synthesize and assign the conformation of a 2-substituted oxan-4-amine.

Synthesis (Reductive Amination)
  • Objective: Convert a 2-substituted oxan-4-one to the amine.

  • Reagents: Ammonium acetate (10 eq), NaBH

    
    CN (1.5 eq), Methanol.
    
  • Mechanism: Formation of the iminium ion followed by hydride delivery.

  • Stereochemical Outcome: Hydride attacks from the less hindered axial face, preferentially yielding the equatorial amine (thermodynamic product).

NMR Assignment Workflow ( H NMR)

The diagnostic signal is the methine proton at position 4 (H4). Its splitting pattern reveals the orientation of the amine.

Step-by-Step Validation:

  • Acquire

    
    H NMR  in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Locate H4: Typically found between

    
     2.5 – 3.5 ppm.
    
  • Analyze Multiplicity:

    • Scenario A (Axial H4 / Equatorial Amine): H4 has two large trans-diaxial couplings (

      
       Hz) with the axial protons at C3 and C5.
      
      • Appearance: Triplet of triplets (

        
        ) or wide multiplet (width > 20 Hz).
        
    • Scenario B (Equatorial H4 / Axial Amine): H4 lacks large diaxial couplings. All

      
       values are small (
      
      
      
      Hz).
      • Appearance: Narrow quintet or singlet-like broad peak (width < 10 Hz).

Data Summary: Coupling Constants

The following table summarizes the expected coupling constants for the diagnostic H4 proton.

ParameterAxial H4 (

)
Equatorial H4 (

)
Configuration Amine is Equatorial (

)
Amine is Axial (

)

(diaxial)
10.0 – 12.5 Hz 2.0 – 5.0 Hz (

)

(axial-eq)
3.0 – 4.5 Hz2.0 – 5.0 Hz (

)
Signal Width (

)
> 22 Hz < 10 Hz
Interpretation Stable Cis Isomer Unstable Trans Isomer

Visualization of Analytical Workflow

The following diagram illustrates the logic flow for assigning stereochemistry using NMR data.

NMR_Workflow Start Synthesize 2-Substituted Oxan-4-amine Acquire Acquire 1H NMR (Focus on H-4 Signal) Start->Acquire Decision Analyze H-4 Splitting Pattern Acquire->Decision ResultA Wide Multiplet (tt) Sum of J > 20 Hz Decision->ResultA  Large Couplings   ResultB Narrow Multiplet (bs/q) Sum of J < 10 Hz Decision->ResultB  Small Couplings   ConclA H-4 is AXIAL Amine is EQUATORIAL (Cis-Isomer) ResultA->ConclA ConclB H-4 is EQUATORIAL Amine is AXIAL (Trans-Isomer) ResultB->ConclB

Figure 2: Decision tree for stereochemical assignment of oxan-4-amines via


H NMR spectroscopy.

Scientific Grounding & Causality

Thermodynamic Causality

The preference for the cis-isomer is driven by the minimization of 1,3-diaxial strain .

  • In the trans-isomer, placing the amine group axially introduces steric repulsion between the amine and the axial protons at C2 and C6. While the ether oxygen at position 1 removes one set of diaxial interactions, the remaining interactions with the C-H bonds are sufficient to destabilize this conformer by approximately 1.0 – 1.4 kcal/mol relative to the equatorial conformer [1].

Synthetic Implications

During reductive amination, the intermediate iminium ion is planar. The hydride reducing agent (e.g., borohydride) approaches from the axial trajectory (perpendicular to the ring), which is electronically favored (stereoelectronic control) and leads to the formation of the equatorial amine [2]. This makes the synthesis highly diastereoselective for the desired cis-isomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Nortcliffe, A., Milne, G. D., Hamza, D., & Moody, C. J. (2017).[4] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[4][5] Link

  • Clary, J. W., et al. (2013). Hydration of Alkynes: Synthesis of 2,6-Disubstituted Tetrahydropyran-4-ones. Journal of Organic Chemistry, 78, 4033.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic parameter comparisons).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-Ethyloxan-4-amine

As a Senior Application Scientist, I recognize that 2-Ethyloxan-4-amine (2-Ethyltetrahydro-2H-pyran-4-amine, CAS 1821430-32-3) is an invaluable structural motif in modern drug discovery. It is frequently utilized as a reactant in the synthesis of aminothiazole compounds for oncology therapeutics[1]. However, its cyclic aliphatic amine structure presents a triad of severe operational hazards: flammability, acute oral toxicity, and extreme corrosivity to biological tissues[2].

To ensure absolute safety and maintain the integrity of your synthetic workflows, this guide provides a field-proven, mechanistically grounded framework for handling this compound. Because specific safety data for the 2-ethyl derivative is sparse, this protocol extrapolates baseline hazard metrics from its highly analogous parent compound, 4-aminotetrahydropyran (CAS 38041-19-9)[2],[1].

Part 1: Hazard Profiling & Mechanistic Causality

Understanding why a chemical is dangerous is the first line of defense. The hazards of 2-Ethyloxan-4-amine are dictated by its molecular structure:

  • Liquefactive Necrosis (Corrosivity): The unshared electron pair on the amine nitrogen makes this compound a strong organic base (predicted pKa ~9.63)[1]. Unlike acids, which cause coagulative necrosis (forming a scab that limits deep tissue penetration), alkaline amines saponify lipid bilayers and denature proteins. Upon skin or eye contact, this causes deep, penetrating liquefactive necrosis.

  • Combustibility: Low molecular weight tetrahydropyran amines exhibit significant vapor pressure. The parent compound flashes at approximately 54.4 °C (129.9 °F)[2], classifying it as an OSHA Class 3 Flammable Liquid[3]. Vapor accumulation in ambient conditions poses a severe ignition risk.

Quantitative Hazard Summary

Data extrapolated from the parent scaffold, 4-aminotetrahydropyran.

PropertyEstimated ValueHazard Implication & Causality
Flash Point ~54.4 °C (129.9 °F)Class 3 Flammable Liquid. Vapor ignition risk requires the elimination of all static and thermal ignition sources[3].
Density ~0.977 g/cm³ at 25 °CFloats on heavy halogenated solvents; miscible in water. Dictates phase separation during aqueous workups[2].
pKa (Predicted) ~9.63Strong organic base. Rapidly saponifies biological tissue, necessitating strict barrier protection[1].
GHS Classification H226, H302, H318, H314Flammable, Harmful if swallowed, Causes serious eye damage and skin burns[2],[1].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The non-polar elastomeric matrices of standard gloves are highly susceptible to permeation by lipophilic amines.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Butyl Rubber (>0.3 mm thickness)Amines rapidly permeate standard latex and thin nitrile. Butyl rubber's dense, impermeable matrix prevents non-polar diffusion.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesProtects against the irreversible corneal saponification caused by alkaline amine splashes. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Mitigates ignition risk in the event of a spill. Synthetic materials (polyester) will melt into the skin if ignited.
Respiratory Certified Fume Hood (0.4–0.6 m/s)Prevents inhalation of volatile alkaline vapors, which cause severe respiratory tract irritation and pulmonary edema[1].

Self-Validating PPE Check: Prior to donning, inflate the butyl rubber gloves with nitrogen or air. Submerge them in water or hold them near the sensitive skin of your face to detect microscopic pinholes via escaping air. Do not proceed if pressure drops.

Part 3: Operational Workflow & Closed-System Transfer

To mitigate both flammability and exposure risks, 2-Ethyloxan-4-amine must be handled using air-free, closed-system transfer techniques.

Workflow A 1. Fume Hood & PPE Verification B 2. Inert Atmosphere (N2/Ar Purge) A->B C 3. Closed-System Transfer B->C D 4. Reaction Execution (Temp < 50°C) C->D E 5. Acidic Quench & Decontamination D->E

Caption: Operational workflow for the safe handling and transfer of 2-Ethyloxan-4-amine.

Step-by-Step Transfer Protocol
  • Apparatus Preparation: Purge the receiving round-bottom flask with inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: Displacing ambient oxygen mitigates the flammability risk associated with the amine's low flash point[2].

    • Self-Validation: Observe the bubbler attached to the Schlenk line. A steady, positive pressure of inert gas confirms the system is sealed and oxygen-free.

  • Syringe Selection: Utilize a glass, gas-tight syringe equipped with a stainless steel Luer-lock needle.

    • Causality: Plastic syringes can degrade upon prolonged contact with concentrated amines, and slip-tips risk pressure-induced detachment during transfer.

  • Reagent Extraction & Transfer: Insert the needle through the septum of the reagent bottle. Slowly withdraw the required volume to prevent cavitation. Transfer the liquid dropwise into the reaction vessel at 0°C.

    • Causality: Amines react exothermically with electrophiles and acids. Cooling the reaction prevents thermal runaway and solvent boiling.

  • Decontamination: Immediately draw a 5% acetic acid solution into the used syringe.

    • Causality: The weak acid protonates the amine (

      
      ), converting the volatile, lipophilic liquid into a non-volatile, water-soluble salt for safe disposal.
      

Part 4: Spill Response & Neutralization Pathway

In the event of a spill, standard organic solvent cleanup procedures are inadequate due to the compound's dual flammability and basicity,[3].

Spill S1 Spill Detected: 2-Ethyloxan-4-amine S2 Assess Volume & Remove Ignition Sources S1->S2 S3A Major Spill (>50mL): Evacuate & Call EHS S2->S3A High Risk S3B Minor Spill (<50mL): Apply Inert Absorbent S2->S3B Low Risk S4 Neutralize Residue (5% Acetic Acid) S3B->S4 S5 Collect as Flammable Basic Waste S4->S5

Caption: Decision matrix and neutralization pathway for 2-Ethyloxan-4-amine spills.

Step-by-Step Spill Protocol (Minor Spills < 50mL)
  • Assessment & Isolation: Immediately extinguish all open flames, hot plates, and heat sources.

    • Causality: The vapor is combustible and can travel rapidly to ignition sources[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4].

    • Causality: Combustible absorbents (like paper towels or sawdust) can ignite if the heat of neutralization is high.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 1M Sodium bisulfate or 5% Acetic acid) to the absorbed spill.

    • Causality: Strong acids (like concentrated HCl) will cause a violent, boiling exothermic reaction. Weak acids safely and slowly protonate the amine.

  • Collection: Scoop the neutralized, absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

    • Self-Validation: Test the spill surface with pH paper moistened with DI water. A pH reading of 6-8 confirms the basic residue has been completely neutralized and the area is safe for standard cleaning.

References

Sources

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